molecular formula C7H8O3 B1210430 3-Methoxycatechol CAS No. 934-00-9

3-Methoxycatechol

货号: B1210430
CAS 编号: 934-00-9
分子量: 140.14 g/mol
InChI 键: LPYUENQFPVNPHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-methoxycatechol is a member of the class of catechols that is catechol in which a hydrogen that is ortho to one of the hydroxy groups has been replaced by a methoxy group. It displays agonistic activity against G protein-coupled receptor 35 (GPR35). It has a role as a G-protein-coupled receptor agonist. It is a member of catechols and an aromatic ether. It is functionally related to a pyrogallol.
This compound is a natural product found in Picea abies with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-methoxybenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYUENQFPVNPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020826
Record name 3-Methoxycatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-00-9
Record name 3-Methoxycatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxycatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHOXYCATECHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxycatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxycatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHOXYCATECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC13U5393C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Methoxycatechol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and biological activities of 3-Methoxycatechol (also known as 3-methoxybenzene-1,2-diol or pyrogallol-1-methyl ether). It is a naturally occurring phenolic compound that has garnered significant interest in various scientific fields, including medicinal chemistry and materials science. This document consolidates key data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its role as a signaling molecule, particularly as an agonist for the G protein-coupled receptor 35 (GPR35).

Chemical Properties and Structure

This compound is a derivative of catechol, characterized by a benzene (B151609) ring with two adjacent hydroxyl groups and a methoxy (B1213986) group at the third position.[1] Its chemical structure and properties are summarized below.

Chemical Structure
  • IUPAC Name: 3-methoxybenzene-1,2-diol[2][3]

  • Synonyms: 1,2-Dihydroxy-3-methoxybenzene, 3-Methoxypyrocatechol, Pyrogallol (B1678534) monomethyl ether[4][5]

  • Molecular Formula: C₇H₈O₃[1]

  • Canonical SMILES: COC1=CC=CC(=C1O)O[2][3]

  • InChI Key: LPYUENQFPVNPHY-UHFFFAOYSA-N[4][6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 140.14 g/mol [4][5][6]
Melting Point 38-43 °C[4][6][7]
Boiling Point 146-147 °C at 15 mmHg[4][6][7][8]
Appearance Pink to brown crystalline solid[1]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[1] Specifically, 3 mg/mL in DMF, and 2 mg/mL in DMSO and Ethanol.[9][1][9]
Flash Point >110 °C[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound from o-Vanillin

This protocol is adapted from the procedure for the preparation of pyrogallol monomethyl ether.

Materials:

Procedure:

  • In a flask equipped for stirring and operating under an inert atmosphere (nitrogen or illuminating gas), combine 0.4 moles of 2-hydroxy-3-methoxybenzaldehyde and 200 mL of 2 N sodium hydroxide.

  • Stir the mixture until the majority of the solid has dissolved.

  • Replace the stirrer with a dropping funnel containing 284 mL (0.5 moles) of 6% hydrogen peroxide.

  • Add the hydrogen peroxide in 20-25 mL portions, shaking occasionally. The temperature of the reaction mixture should be maintained between 40 and 50 °C. The addition should take approximately one hour.

  • After the addition is complete, allow the reaction mixture to cool to room temperature.

  • Saturate the solution with sodium chloride.

  • Extract the aqueous solution four times with 100 mL portions of diethyl ether.

  • Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Remove the ether by distillation on a steam bath.

  • The resulting residue is then distilled under reduced pressure to yield this compound.

Purification by Fractional Distillation under Reduced Pressure

Equipment:

  • Distillation flask

  • Fractionating column

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum application.

  • Place the crude this compound into the distillation flask.

  • Slowly apply vacuum to the system, reducing the pressure to approximately 15-22 mmHg.

  • Begin heating the distillation flask gently with the heating mantle.

  • Monitor the temperature at the head of the fractionating column. Collect the fraction that distills at 136-147 °C.

  • The purified this compound will be collected in the receiving flask as a colorless to light yellow oil that may solidify upon cooling.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 275-280 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • For unknown samples, dissolve a known weight of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the presence of polar hydroxyl groups, derivatization is typically required to improve the volatility and chromatographic behavior of this compound for GC-MS analysis. Silylation is a common derivatization technique.

Derivatization (Silylation):

  • In a clean, dry vial, dissolve a known amount of the this compound sample in a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.

  • Seal the vial and heat at a specific temperature (e.g., 60-70 °C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Allow the vial to cool to room temperature before injection.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Biological Activity and Signaling Pathways

This compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35).[1][2] GPR35 is expressed in various tissues, including the gastrointestinal tract and immune cells, and is implicated in a range of physiological and pathological processes.[1]

GPR35 Signaling Pathway

The activation of GPR35 by an agonist like this compound can initiate multiple downstream signaling cascades, primarily through the coupling to Gαi/o and Gα12/13 G proteins, as well as through β-arrestin-mediated pathways.

GPR35_Signaling cluster_membrane Cell Membrane cluster_g_protein G Protein Signaling cluster_downstream Downstream Effects agonist This compound receptor GPR35 agonist->receptor Activation g_alpha_i Gαi/o receptor->g_alpha_i Coupling g_alpha_1213 Gα12/13 receptor->g_alpha_1213 Coupling beta_arrestin β-Arrestin receptor->beta_arrestin Recruitment ac Adenylate Cyclase g_alpha_i->ac Inhibition rhoa RhoA g_alpha_1213->rhoa Activation mapk_erk MAPK/ERK Pathway beta_arrestin->mapk_erk Activation nf_kb NF-κB Pathway beta_arrestin->nf_kb Inhibition camp cAMP ac->camp Production inflammation Modulation of Inflammation camp->inflammation mapk_erk->inflammation rock ROCK rhoa->rock Activation rock->inflammation nf_kb->inflammation

Caption: GPR35 signaling activated by this compound.

Experimental Workflow for GPR35 Activation Assay

The following diagram illustrates a general workflow for assessing the agonistic activity of this compound on GPR35.

GPR35_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_data_analysis Data Analysis cell_line GPR35-expressing cell line (e.g., HT-29) culture Culture cells to appropriate confluency cell_line->culture treatment Treat cells with compound dilutions culture->treatment compound Prepare serial dilutions of This compound compound->treatment assay_type Perform functional assay (e.g., cAMP measurement, Ca2+ flux, or β-arrestin recruitment assay) treatment->assay_type readout Measure assay signal assay_type->readout dose_response Plot dose-response curve readout->dose_response ec50 Calculate EC50 value dose_response->ec50

Caption: Workflow for GPR35 activation assay.

Conclusion

This compound is a versatile phenolic compound with well-defined chemical properties and significant biological activity. Its role as a GPR35 agonist opens avenues for further research into its therapeutic potential, particularly in the context of inflammatory diseases. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and analyze this compound, facilitating its exploration in various scientific disciplines.

References

An In-depth Technical Guide to 3-Methoxycatechol (CAS: 934-00-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycatechol (CAS number 934-00-9), also known as 3-methoxy-1,2-benzenediol, is a phenolic compound of significant interest in various scientific fields, including medicinal chemistry, cosmetics, and the food industry. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis, biological activities, and the signaling pathways it modulates. Detailed experimental protocols for its synthesis and for key biological assays are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is a derivative of catechol, featuring a methoxy (B1213986) group at the 3-position.[1] This substitution influences its physicochemical characteristics, enhancing its solubility and reactivity in comparison to other catechol derivatives.[1] Key quantitative data for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 934-00-9[2][3]
Molecular Formula C₇H₈O₃[3]
Molecular Weight 140.14 g/mol [3]
IUPAC Name 3-methoxybenzene-1,2-diol[4]
Synonyms 1,2-Dihydroxy-3-methoxybenzene, 3-Methoxypyrocatechol, Pyrogallol 1-monomethyl ether[2][3]
Melting Point 38-43 °C[3]
Boiling Point 146-147 °C at 15 mmHg[3]
Appearance Slightly beige to light brown crystalline solid[4]
Solubility Soluble in DMF (3 mg/ml), DMSO (2 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2) (2 mg/ml)[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the oxidation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[4] This reaction provides a straightforward route to obtaining the target compound.

Experimental Protocol: Synthesis from o-Vanillin

This protocol outlines the synthesis of this compound from o-vanillin.

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂) (6% solution)

  • Sodium chloride (NaCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl) for potential pH adjustment

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Water bath or heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-vanillin (e.g., 20.3 g, 0.134 mole) in an aqueous solution of sodium hydroxide (e.g., 2N, 66.6 ml, 0.133 mole).[4]

  • Oxidation: While stirring the solution, slowly add 6% hydrogen peroxide (e.g., 95 ml, 0.167 mole) dropwise using a dropping funnel. Maintain the reaction temperature between 40-45 °C using a water bath.[4] The addition should take approximately 1 hour.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to cool to room temperature.

  • Extraction: Saturate the cooled reaction mixture with sodium chloride. Extract the aqueous layer with diethyl ether (e.g., 3 x 70 ml).[4]

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.[4]

  • Purification: The crude product is then purified by distillation under reduced pressure. Collect the fraction boiling at 136-138 °C/22 mmHg to obtain pure this compound.[4]

Workflow Diagram:

G cluster_0 Synthesis of this compound A Dissolve o-vanillin in NaOH solution B Add H2O2 dropwise at 40-45°C A->B C Cool to room temperature B->C D Saturate with NaCl and extract with diethyl ether C->D E Dry organic phase and evaporate solvent D->E F Purify by vacuum distillation E->F G This compound F->G

Caption: Workflow for the synthesis of this compound from o-vanillin.

Biological Activities

This compound exhibits a range of biological activities, making it a molecule of interest for drug development and other applications.

G Protein-Coupled Receptor (GPR35) Agonism

This compound is an agonist of the G protein-coupled receptor 35 (GPR35).[3] GPR35 is implicated in various physiological and pathological processes, including inflammation, pain, and cancer.[5][6] The agonistic activity of this compound on GPR35 has been quantified in cellular assays.

Table 2: GPR35 Agonist Activity of this compound

Assay TypeCell LineEC₅₀Reference(s)
Dynamic Mass Redistribution (DMR)HT-29147 µM[3]
Tyrosinase Inhibition

This compound has been shown to inhibit the enzyme tyrosinase, which is a key enzyme in the biosynthesis of melanin.[1] This inhibitory activity suggests its potential application in cosmetic and dermatological products for skin lightening and treating hyperpigmentation disorders.

Antioxidant Properties

As a phenolic compound, this compound is expected to possess antioxidant properties.[1] While specific quantitative data from standardized assays like DPPH or ORAC are not extensively reported in the readily available literature, its structural similarity to other known antioxidant catechols suggests it can act as a free radical scavenger.

Experimental Protocols for Biological Assays

Detailed protocols for assessing the key biological activities of this compound are provided below.

GPR35 Agonist Assay (β-Arrestin Recruitment)

This protocol describes a common method to assess GPR35 activation by measuring the recruitment of β-arrestin.

Materials:

  • CHO-K1 or HEK293 cells stably expressing GPR35 and a β-arrestin reporter system (e.g., PathHunter®)

  • Assay medium (e.g., Opti-MEM)

  • This compound

  • Reference agonist (e.g., Zaprinast)

  • Assay plates (e.g., 384-well white, solid-bottom)

  • Detection reagents for the specific reporter system

Procedure:

  • Cell Plating: Seed the GPR35-expressing cells in the assay plates at a predetermined density and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay medium.

  • Compound Addition: Add the diluted compounds to the respective wells of the assay plate. Include wells with assay medium only as a negative control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes).

  • Detection: Add the detection reagents according to the manufacturer's instructions and incubate as required.

  • Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Workflow Diagram:

G cluster_1 GPR35 β-Arrestin Recruitment Assay A Seed GPR35-expressing cells in assay plate B Prepare serial dilutions of this compound A->B C Add compounds to cells and incubate B->C D Add detection reagents C->D E Measure signal with plate reader D->E F Analyze data and determine EC50 E->F

Caption: Workflow for a GPR35 β-arrestin recruitment assay.

Tyrosinase Inhibition Assay

This protocol details a colorimetric assay to measure the tyrosinase inhibitory activity of this compound.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of tyrosinase, L-DOPA, this compound, and kojic acid in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, tyrosinase solution, and different concentrations of this compound or kojic acid to the respective wells. Include a control well with buffer and enzyme only.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition for each concentration of this compound relative to the control. Plot the percentage of inhibition against the concentration and calculate the IC₅₀ value.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes the DPPH assay to evaluate the free radical scavenging capacity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • Methanol (B129727) or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of this compound and the positive control in the same solvent.

  • Assay Setup: In a 96-well plate, add the DPPH solution to wells containing different concentrations of this compound or the positive control. Include a control well with the solvent and DPPH only.

  • Incubation: Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of scavenging activity against the concentration and determine the IC₅₀ or EC₅₀ value.

Signaling Pathways of GPR35

The activation of GPR35 by an agonist like this compound can initiate multiple downstream signaling cascades, as GPR35 is known to couple to various G protein subtypes, including Gαi/o, Gα12/13, and Gαs.[7][8] It also signals through a G protein-independent pathway involving β-arrestin.[1][9] These pathways can lead to the modulation of key cellular processes such as inflammation, proliferation, and migration.[5][10]

Diagram of GPR35 Signaling Pathways:

G cluster_2 GPR35 Signaling Pathways cluster_g_protein G Protein-Dependent cluster_beta_arrestin G Protein-Independent ligand This compound gpr35 GPR35 ligand->gpr35 g_alpha_12_13 Gα12/13 gpr35->g_alpha_12_13 g_alpha_i_o Gαi/o gpr35->g_alpha_i_o g_alpha_s Gαs gpr35->g_alpha_s beta_arrestin β-Arrestin gpr35->beta_arrestin rhoa RhoA g_alpha_12_13->rhoa rock ROCK rhoa->rock cytoskeleton Cytoskeletal Rearrangement rock->cytoskeleton ac Adenylyl Cyclase g_alpha_i_o->ac pi3k PI3K g_alpha_i_o->pi3k camp ↓ cAMP ac->camp akt Akt pi3k->akt ac_s Adenylyl Cyclase g_alpha_s->ac_s camp_s ↑ cAMP ac_s->camp_s pka PKA camp_s->pka mapk MAPK (ERK) beta_arrestin->mapk nf_kb NF-κB Modulation beta_arrestin->nf_kb

Caption: Overview of potential signaling pathways activated by GPR35 agonists.

Activation of Gα12/13 leads to the stimulation of the RhoA/ROCK pathway, which is involved in cytoskeletal rearrangements.[5] Coupling to Gαi/o can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and can also activate the PI3K/Akt pathway.[8] Conversely, GPR35 can also couple to Gαs, resulting in the activation of adenylyl cyclase and an increase in cAMP, which in turn activates Protein Kinase A (PKA).[8] The G protein-independent pathway involves the recruitment of β-arrestin, which can act as a scaffold for signaling proteins, leading to the activation of the MAPK/ERK pathway and modulation of the NF-κB signaling cascade.[1][5] The specific downstream effects are likely cell-type and context-dependent.

Applications and Future Directions

The diverse biological activities of this compound position it as a valuable molecule for various applications.

  • Drug Development: Its role as a GPR35 agonist makes it a lead compound for the development of therapeutics targeting inflammatory diseases, pain, and certain cancers.[1][5]

  • Cosmeceuticals: Its tyrosinase inhibitory activity is promising for its inclusion in skincare products aimed at reducing hyperpigmentation and promoting an even skin tone.[1]

  • Food Industry: The antioxidant properties of this compound suggest its potential use as a natural food preservative.[1]

Future research should focus on elucidating the detailed structure-activity relationships of this compound and its derivatives to optimize their potency and selectivity for GPR35. Further in vivo studies are necessary to validate its therapeutic potential and to assess its safety profile. Investigating its antioxidant efficacy in various food matrices will also be crucial for its application as a natural preservative.

Conclusion

This compound is a multifaceted phenolic compound with significant potential in pharmaceuticals, cosmetics, and the food industry. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, biological activities, and underlying signaling mechanisms. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals working on the development and application of this promising molecule. Further exploration of this compound's biological functions and potential applications is warranted and is expected to yield novel and valuable discoveries.

References

In-Depth Technical Guide to 3-Methoxycatechol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of 3-Methoxycatechol, a versatile organic compound with significant biological activities. This document details its chemical synonyms, quantitative properties, relevant experimental protocols, and associated signaling pathways.

Synonyms and Identifiers

This compound is known by a variety of names across different chemical databases and commercial suppliers. A comprehensive list of these synonyms and identifiers is provided in Table 1 for clear reference.

Table 1: Synonyms and Identifiers for this compound [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

CategorySynonym/Identifier
IUPAC Name 3-methoxybenzene-1,2-diol
Common Names This compound, 3-Methoxypyrocatechol, 2,3-Dihydroxyanisole, 1,2-Dihydroxy-3-methoxybenzene, 6-Methoxycatechol, Pyrogallol (B1678534) 1-methyl ether, Pyrogallol 1-monomethyl ether
CAS Number 934-00-9
EC Number 213-276-4
PubChem CID 13622
Beilstein Registry Number 1909165
MDL Number MFCD00002191
UNII IC13U5393C
ChEBI ID CHEBI:141700
NSC Number NSC-66525

Quantitative Data

The key physicochemical and biological properties of this compound are summarized in Table 2.

Table 2: Physicochemical and Biological Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈O₃[1][12]
Molecular Weight 140.14 g/mol [4][5]
Melting Point 38-43 °C[4]
Boiling Point 146-147 °C at 15 mmHg[4]
GPR35 Agonist Activity (EC₅₀) 147 µM (in HT-29 cells)

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: GPR35 Agonist Activity Assessment using PathHunter® β-Arrestin Recruitment Assay

This protocol outlines the steps to measure the agonist activity of this compound on the G protein-coupled receptor 35 (GPR35) using a β-arrestin recruitment assay. The PathHunter® assay is based on enzyme fragment complementation (EFC) technology.

Materials:

  • PathHunter® CHO-K1 GPR35 β-Arrestin cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Reference GPR35 agonist (e.g., Zaprinast)

  • PathHunter® Detection Reagents

  • 96-well or 384-well white, clear-bottom assay plates

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells according to the supplier's instructions.

    • Harvest and resuspend cells in the appropriate assay medium.

    • Seed the cells into the assay plate at a predetermined optimal density.

    • Incubate the plate at 37°C in a humidified CO₂ incubator overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the reference agonist in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Compound Addition:

    • Carefully remove the culture medium from the cell plate.

    • Add the prepared compound dilutions to the respective wells. Include wells with vehicle control (assay buffer with DMSO) and a positive control (reference agonist).

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Allow the PathHunter® Detection Reagents to equilibrate to room temperature.

    • Add the detection reagent to each well according to the manufacturer's protocol.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (vehicle control) from all measurements.

    • Normalize the data to the response of the reference agonist (100% activation).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Enzymatic Conversion of this compound to Purpurogallin

This protocol describes a two-step, one-pot enzymatic conversion of this compound to purpurogallin using whole-cell biocatalysts. The first step involves the demethylation of this compound to pyrogallol by E. coli expressing the P450 enzyme GcoAB. The second step is the oxidation of pyrogallol to purpurogallin by E. coli expressing the laccase CueO.[7][14]

Materials:

  • E. coli BL21(DE3) cells harboring the plasmid for GcoAB expression.

  • E. coli BL21(DE3) cells harboring the plasmid for CueO expression.

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • This compound.

  • Phosphate (B84403) buffer (pH 7.5 for demethylation, pH 5.0 for oxidation).

  • CuCl₂.

  • HPLC system for product analysis.

Procedure:

  • Preparation of Biocatalysts:

    • Inoculate separate cultures of E. coli expressing GcoAB and E. coli expressing CueO in LB medium with the respective antibiotics.

    • Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

    • Continue to culture the cells at a lower temperature (e.g., 18°C) overnight.

    • Harvest the cells by centrifugation and wash them with the appropriate buffer.

  • Demethylation of this compound:

    • Resuspend the GcoAB-expressing E. coli cells in phosphate buffer (pH 7.5).

    • Add this compound to the cell suspension (e.g., to a final concentration of 5 mM).

    • Incubate the reaction mixture at 30°C with shaking. Monitor the conversion of this compound to pyrogallol by HPLC.

  • Oxidation to Purpurogallin:

    • Once the demethylation is complete, adjust the pH of the reaction mixture to 5.0.

    • Add the CueO-expressing E. coli cells to the reaction mixture.

    • Add CuCl₂ to a final concentration of 1 mM to induce laccase activity.

    • Continue the incubation at 37°C with shaking. Monitor the formation of purpurogallin by HPLC.

  • Product Analysis:

    • At different time points, take aliquots of the reaction mixture.

    • Centrifuge to remove the cells and filter the supernatant.

    • Analyze the supernatant by HPLC to quantify the concentrations of this compound, pyrogallol, and purpurogallin.

Signaling Pathways and Experimental Workflows

GPR35 Signaling Pathway

This compound acts as an agonist for GPR35, a G protein-coupled receptor. Upon activation, GPR35 can initiate downstream signaling through multiple pathways, including G protein-dependent and β-arrestin-mediated pathways. The specific signaling cascade can be cell-type dependent.[2][5][8][9][10]

GPR35_Signaling cluster_membrane Cell Membrane cluster_gprotein G Protein-Dependent cluster_arrestin β-Arrestin-Dependent GPR35 GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 G_alpha_s Gαs GPR35->G_alpha_s beta_Arrestin β-Arrestin GPR35->beta_Arrestin AC_inhib Adenylate Cyclase (Inhibition) G_alpha_i_o->AC_inhib RhoA RhoA G_alpha_12_13->RhoA AC_act Adenylate Cyclase (Activation) G_alpha_s->AC_act cAMP_dec ↓ cAMP AC_inhib->cAMP_dec ROCK ROCK RhoA->ROCK cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA PKA cAMP_inc->PKA ERK1_2 ERK1/2 beta_Arrestin->ERK1_2 Internalization Receptor Internalization beta_Arrestin->Internalization Ligand This compound Ligand->GPR35 Agonist Binding

Caption: GPR35 Signaling Cascade initiated by this compound.

Experimental Workflow: Enzymatic Synthesis of Purpurogallin

The following diagram illustrates the workflow for the two-step enzymatic synthesis of purpurogallin from this compound.

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Oxidation cluster_analysis Analysis Start This compound Biocatalyst1 E. coli (GcoAB) Start->Biocatalyst1 Substrate Intermediate Pyrogallol Biocatalyst1->Intermediate Product Biocatalyst2 E. coli (CueO) Intermediate->Biocatalyst2 Substrate HPLC HPLC Analysis Intermediate->HPLC Monitoring FinalProduct Purpurogallin Biocatalyst2->FinalProduct Product FinalProduct->HPLC Quantification

Caption: Workflow for purpurogallin synthesis from this compound.

References

3-Methoxycatechol G protein-coupled receptor 35 (GPR35) agonist activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the agonist activity of 3-Methoxycatechol on the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor that has emerged as a promising therapeutic target for a range of conditions, including inflammatory, metabolic, and cardiovascular diseases.[1][2] The identification and characterization of its agonists are crucial for elucidating its physiological roles and for the development of novel therapeutics. This compound, a member of the catechol family of compounds, has been identified as an agonist of GPR35.[3][4]

Quantitative Agonist Activity Data

The agonist potency of this compound and related compounds at GPR35 has been quantified using various in vitro assays. The following table summarizes the half-maximal effective concentration (EC50) values, providing a comparative view of their activity.

CompoundAssay TypeCell LinePotency (EC50)Efficacy (% of Zaprinast)Reference
This compound Dynamic Mass Redistribution (DMR)HT-29147 ± 15 µMSimilar to Pyrogallol and Catechol[3]
This compound Tango (β-arrestin)--41 ± 3%[3]
PyrogallolDynamic Mass Redistribution (DMR)HT-291.3 ± 0.1 µMSimilar to this compound and Catechol[3]
PyrogallolTango (β-arrestin)--113 ± 5%[3]
CatecholDynamic Mass Redistribution (DMR)HT-29319 ± 27 µMSimilar to this compound and Pyrogallol[3]
BenserazideTango (β-arrestin)--48 ± 4%[3]
Gallic AcidTango (β-arrestin)--77 ± 5%[3]

GPR35 Signaling Pathways

Activation of GPR35 by an agonist like this compound initiates a cascade of intracellular signaling events through both G protein-dependent and G protein-independent pathways. The receptor predominantly couples to Gα12/13 and Gαi/o proteins. Additionally, agonist binding promotes the recruitment of β-arrestin-2, which mediates G protein-independent signaling and is involved in receptor desensitization and internalization.[5][6]

  • Gα13-Mediated Signaling: Upon activation, GPR35 couples with the Gα13 subunit, which in turn activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).[5] This leads to the activation of the small GTPase RhoA, a key regulator of cellular processes such as cytoskeletal rearrangement and cell migration.[5]

  • Gαi/o-Mediated Signaling: GPR35 coupling to Gαi/o proteins results in the inhibition of adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which can dampen downstream signaling pathways like the MAPK/ERK pathway.

  • β-Arrestin-Mediated Signaling: Agonist-induced phosphorylation of GPR35 creates docking sites for β-arrestin-2.[5] β-arrestin recruitment not only leads to receptor desensitization but also acts as a scaffold for various signaling proteins, activating pathways such as the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK1/2) in a G protein-independent manner.[6] β-arrestin can also suppress NF-κB activation by interacting with IκBα.[6]

GPR35_Signaling_Pathways cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent cluster_arrestin G Protein-Independent GPR35 GPR35 G_alpha_13 Gα13 GPR35->G_alpha_13 couples G_alpha_io Gαi/o GPR35->G_alpha_io couples BetaArrestin β-Arrestin-2 GPR35->BetaArrestin recruits Agonist This compound (Agonist) Agonist->GPR35 RhoA RhoA Activation G_alpha_13->RhoA RhoGEFs AC Adenylyl Cyclase G_alpha_io->AC Inhibition cAMP ↓ cAMP AC->cAMP ERK_JNK ERK/JNK Activation BetaArrestin->ERK_JNK Internalization Receptor Internalization BetaArrestin->Internalization

GPR35 agonist-induced signaling pathways.

Experimental Protocols

Characterizing the agonist activity of compounds like this compound at GPR35 involves a suite of cellular assays. Below are detailed methodologies for key experiments.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay is widely used to screen for GPR35 agonists by measuring the interaction between the receptor and β-arrestin upon ligand stimulation.[1][7] It is based on enzyme fragment complementation (EFC).[5][7]

Principle: A GPR35 receptor tagged with a small fragment of β-galactosidase (ProLink™) is co-expressed with β-arrestin fused to the larger enzyme acceptor (EA) fragment. Agonist-induced recruitment of β-arrestin to GPR35 brings the two enzyme fragments into proximity, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[7]

Materials:

  • PathHunter® GPR35-expressing cells (e.g., CHO-K1)[8]

  • AssayComplete™ Cell Plating Reagent[8]

  • Test compounds (e.g., this compound)

  • PathHunter® Detection Reagents[8]

  • 384-well white, solid-bottom assay plates[8]

Protocol:

  • Cell Plating: Harvest and resuspend PathHunter® cells in AssayComplete™ Cell Plating Reagent at a density of 250,000 cells/mL.[8]

  • Dispense 20 µL of the cell suspension into each well of a 384-well plate (yielding 5,000 cells/well).[8]

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[8]

  • Compound Addition: Prepare serial dilutions of test compounds in the appropriate assay buffer.

  • Add the diluted compounds to the cell plate and incubate for 60-90 minutes at 37°C.[9]

  • Detection: Add PathHunter® Detection Reagents according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Read the chemiluminescent signal using a plate reader.

  • Analyze the data by plotting the signal against the compound concentration to determine EC50 values.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures global cellular responses induced by receptor activation. It detects changes in the local refractive index resulting from the redistribution of cellular matter.

Principle: Agonist binding to GPR35 initiates intracellular signaling cascades, leading to a dynamic redistribution of proteins and other cellular components. This redistribution alters the local refractive index at the bottom of the biosensor-containing microplate, which is detected as a wavelength shift in the reflected light. The magnitude of this shift is proportional to the cellular response.

Materials:

  • HT-29 cells (or other cells endogenously expressing GPR35)[3]

  • DMR-compatible microplates (e.g., Corning Epic®)

  • Test compounds

  • Label-free detection instrument (e.g., Epic® System)

Protocol:

  • Cell Plating: Seed HT-29 cells into the DMR microplates and grow to confluence.

  • Cell Starvation: Prior to the assay, replace the culture medium with a serum-free, low-buffer medium and incubate for 1-2 hours to minimize background noise.

  • Baseline Reading: Place the microplate into the DMR instrument and record a stable baseline reading for several minutes.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Signal Detection: Immediately begin recording the DMR signal (wavelength shift) in real-time for 30-60 minutes.

  • Data Analysis: The dose-dependent DMR response is plotted to calculate the EC50 value for the test compound.[3]

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following GPCR activation, typically for receptors coupled to Gαq.[10] Since GPR35 primarily couples to Gα13 and Gαi/o, this assay often requires co-expression of a promiscuous Gα protein (like Gα16) that links receptor activation to the phospholipase C pathway and subsequent calcium release.[11]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10] Upon GPR35 activation and subsequent signaling through the promiscuous Gα subunit, inositol (B14025) triphosphate (IP3) is generated, triggering the release of calcium from the endoplasmic reticulum.[10][11] The fluorescent dye binds to the increased intracellular calcium, resulting in a detectable increase in fluorescence intensity.[11]

Materials:

  • HEK293T cells[11]

  • Expression plasmids for GPR35 and a promiscuous Gα subunit (e.g., Gα16)[11]

  • Transfection reagent

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)[10]

Protocol:

  • Transfection: Co-transfect HEK293T cells with the GPR35 and Gα16 expression plasmids and seed them into a 96- or 384-well plate. Incubate for 24-48 hours.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to the cells. Incubate for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay: Place the cell plate into the fluorescence plate reader.

  • Record a baseline fluorescence reading.

  • Add the test compounds and immediately measure the change in fluorescence intensity over time.

  • The peak fluorescence response is plotted against compound concentration to determine the EC50.[11]

cAMP Assay

This assay is used to measure the inhibition of adenylyl cyclase activity resulting from the activation of Gαi/o-coupled receptors like GPR35.[12]

Principle: GPR35 activation leads to a decrease in intracellular cAMP levels. To measure this decrease, cells are typically stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to elevate basal cAMP levels. The ability of a GPR35 agonist to reduce this forskolin-stimulated cAMP production is then quantified, often using competitive immunoassays (e.g., HTRF) or bioluminescent biosensors.[13][14]

Materials:

  • CHO-K1 cells stably expressing GPR35[12]

  • Forskolin

  • Test compounds

  • cAMP detection kit (e.g., GloSensor™ or HTRF® cAMP Assay)[13][14]

  • Luminometer or HTRF-compatible plate reader

Protocol:

  • Cell Plating: Seed GPR35-expressing cells into a multi-well plate and incubate overnight.

  • Compound Incubation: Treat the cells with serial dilutions of the test compound for a specified period.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production. Incubate for 15-30 minutes.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the specific kit manufacturer's protocol. For live-cell assays like GloSensor™, lysis is not required.[13]

  • Data Analysis: The signal (which is inversely proportional to cAMP levels in competitive assays) is plotted against the agonist concentration to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

GPR35 Agonist Characterization Workflow

The process of identifying and characterizing GPR35 agonists typically follows a multi-step workflow, starting with high-throughput screening to identify initial hits, followed by more detailed secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.

GPR35_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_pathway Mechanism of Action HTS High-Throughput Screen (e.g., β-Arrestin Assay) 100,000+ compounds Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curves (β-Arrestin Assay) Determine EC50 Hit_ID->Dose_Response DMR_Assay Orthogonal Assay (e.g., DMR) Confirm Activity Dose_Response->DMR_Assay Calcium_Assay Calcium Mobilization Assay (with Gα16) Assess Gq coupling potential DMR_Assay->Calcium_Assay cAMP_Assay cAMP Assay Assess Gαi/o coupling Calcium_Assay->cAMP_Assay SAR Structure-Activity Relationship (SAR) cAMP_Assay->SAR

Experimental workflow for GPR35 agonist discovery.

References

In-Depth Technical Guide to the Biological Activity of 3-Methoxycatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycatechol, a catechol derivative, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its multifaceted roles, including its agonistic activity at the G protein-coupled receptor 35 (GPR35), its potential as an antioxidant and tyrosinase inhibitor, and its involvement in crucial signaling pathways related to inflammation and neuroprotection. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to serve as a valuable resource for researchers and professionals in drug development.

Core Biological Activities

This compound exhibits a range of biological effects, with its most well-characterized activities summarized below.

G Protein-Coupled Receptor 35 (GPR35) Agonism

This compound is a known agonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological and pathological processes, including inflammation and pain.[1]

Quantitative Data: GPR35 Agonist Activity

CompoundCell LineAssay TypeParameterValueReference
This compoundHT-29Dynamic Mass Redistribution (DMR)EC50147 ± 15 µM[1]
Antioxidant Properties
Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation. While this compound is suggested to have tyrosinase inhibitory activity, specific IC50 values are not consistently reported in the available literature. The structural similarity to other known tyrosinase inhibitors with a catechol core suggests a potential for this activity.[2][3][4][5]

Modulation of Signaling Pathways

This compound's biological activities are mediated through its interaction with key cellular signaling pathways.

GPR35 Downstream Signaling

Upon activation by agonists like this compound, GPR35 can couple to various G proteins, leading to the modulation of downstream signaling cascades. While the precise downstream pathways activated by this compound are still under investigation, GPR35 signaling, in general, has been linked to the activation of pathways involving mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF-κB).[6][7][8]

Anti-Inflammatory and Neuroprotective Pathways

Studies on structurally similar catechol derivatives suggest that this compound may exert anti-inflammatory and neuroprotective effects by modulating key inflammatory signaling pathways. In microglial cells, catechol compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB and the phosphorylation of p38 MAPK, leading to a reduction in the production of pro-inflammatory mediators.[6]

Signaling Pathway: this compound's Potential Anti-Inflammatory Mechanism

GPR35_Signaling 3MC This compound GPR35 GPR35 3MC->GPR35 G_Protein G Protein GPR35->G_Protein Activation PLC PLC G_Protein->PLC PKC PKC PLC->PKC p38_MAPK p38 MAPK PKC->p38_MAPK Phosphorylation IKK IKK PKC->IKK Phosphorylation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription

Caption: Potential signaling pathway of this compound via GPR35 activation.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biological activity of this compound.

GPR35 Agonist Activity Assay (Dynamic Mass Redistribution)

Objective: To quantify the agonistic activity of this compound on the GPR35 receptor.

Principle: DMR is a label-free technology that measures dynamic changes in the local refractive index at the bottom of a biosensor microplate well, which reflects the redistribution of cellular matter in response to receptor activation.

Protocol:

  • Cell Culture: HT-29 cells, which endogenously express GPR35, are cultured in appropriate media and seeded into biosensor microplates.

  • Compound Preparation: A serial dilution of this compound is prepared in a suitable buffer.

  • Assay Procedure:

    • The baseline DMR signal of the cells is recorded.

    • The this compound dilutions are added to the wells.

    • The DMR signal is monitored in real-time for a defined period.

  • Data Analysis: The dose-response curve is generated by plotting the peak DMR signal against the logarithm of the this compound concentration. The EC50 value is calculated from this curve.[1]

Experimental Workflow: GPR35 DMR Assay

DMR_Workflow A Seed HT-29 cells in biosensor microplate B Culture cells to confluence A->B C Record baseline DMR signal B->C E Add compound to wells C->E D Prepare serial dilutions of this compound D->E F Monitor DMR signal in real-time E->F G Generate dose-response curve and calculate EC50 F->G

Caption: Workflow for the Dynamic Mass Redistribution (DMR) assay.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To assess the free radical scavenging capacity of this compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Sample Preparation: A series of concentrations of this compound are prepared.

  • Assay Procedure:

    • The this compound solutions are mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of a substrate (e.g., L-DOPA) to form a colored product (dopachrome). The rate of formation of this product, which can be monitored spectrophotometrically, is reduced in the presence of a tyrosinase inhibitor.

Protocol:

  • Reagent Preparation: Solutions of mushroom tyrosinase and L-DOPA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8) are prepared.

  • Sample Preparation: A range of concentrations of this compound is prepared. Kojic acid is often used as a positive control.

  • Assay Procedure:

    • The tyrosinase enzyme is pre-incubated with the different concentrations of this compound.

    • The reaction is initiated by adding the L-DOPA substrate.

    • The absorbance is measured at approximately 475 nm at regular intervals to determine the reaction rate.

  • Data Analysis: The percentage of tyrosinase inhibition is calculated for each concentration of this compound. The IC50 value is determined from a dose-response curve.[4]

Western Blot Analysis for MAPK and NF-κB Pathway Activation

Objective: To investigate the effect of this compound on the activation of the MAPK (e.g., p38) and NF-κB signaling pathways.

Principle: Western blotting is used to detect specific proteins in a sample. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of signaling proteins.

Protocol:

  • Cell Culture and Treatment: A suitable cell line (e.g., BV-2 microglia) is cultured and treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

  • Protein Extraction: The cells are lysed to extract total protein.

  • SDS-PAGE and Protein Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p38, total p38, phospho-IκBα, total IκBα, and NF-κB p65).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of this compound on protein activation.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow A Cell treatment with LPS and this compound B Protein extraction from cell lysates A->B C SDS-PAGE for protein separation B->C D Transfer of proteins to a membrane C->D E Incubation with primary antibodies D->E F Incubation with secondary antibodies E->F G Chemiluminescent detection F->G H Quantification of band intensity G->H

Caption: General workflow for Western blot analysis.

Conclusion and Future Directions

This compound is a promising bioactive molecule with a defined agonistic effect on GPR35 and strong potential for antioxidant, anti-inflammatory, and neuroprotective activities. The available data, particularly its EC50 value for GPR35 activation, provides a solid foundation for further investigation.

Future research should focus on:

  • Quantitative Characterization: Determining the specific IC50 values for this compound's antioxidant and tyrosinase inhibitory activities through standardized assays.

  • Elucidation of Signaling Pathways: Delineating the precise downstream signaling cascades activated by this compound-mediated GPR35 agonism in various cell types, particularly in immune and neuronal cells.

  • In Vivo Studies: Translating the in vitro findings into animal models of inflammation, neurodegeneration, and skin pigmentation disorders to assess the therapeutic potential of this compound.

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound will be crucial for its potential development as a therapeutic agent or a lead compound in drug discovery programs.

References

The Versatile Precursor: A Technical Guide to 3-Methoxycatechol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycatechol, a readily available aromatic compound, has emerged as a valuable and versatile precursor in the intricate art of natural product synthesis. Its unique substitution pattern, featuring adjacent hydroxyl and methoxy (B1213986) groups on a benzene (B151609) ring, provides a strategic starting point for the construction of complex molecular architectures found in a diverse array of bioactive natural products. This technical guide delves into the core applications of this compound, offering a comprehensive overview of its role in the synthesis of alkaloids, polyphenols, and other complex molecules. We will explore key synthetic strategies, provide detailed experimental protocols for pivotal reactions, and present quantitative data in a clear, comparative format.

Core Synthetic Strategies and Applications

The strategic utility of this compound in natural product synthesis stems from the differential reactivity of its functional groups and the susceptibility of the aromatic ring to various transformations. Key strategies involving this precursor include:

  • Protection and Derivatization: The two hydroxyl groups can be selectively protected or derivatized to control regioselectivity in subsequent reactions. The formation of a methylenedioxy bridge is a common tactic to protect the catechol moiety and introduce a key structural motif found in many natural products.

  • Oxidative Coupling: The electron-rich catechol ring is prone to oxidation, enabling intramolecular and intermolecular C-C and C-O bond formations. This strategy is fundamental in the biomimetic synthesis of polyphenolic compounds.

  • Diels-Alder Reactions: Oxidation of this compound or its derivatives can generate highly reactive o-quinones, which can act as potent dienophiles in Diels-Alder cycloadditions, facilitating the rapid construction of complex polycyclic systems.

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups necessary for building the target natural product scaffold.

A prime example of the successful application of this compound is in the total synthesis of the oxidized aporphine (B1220529) alkaloid, Filiforidine .

Total Synthesis of Filiforidine: A Case Study

The total synthesis of Filiforidine, a natural product with potential anti-diabetic activity, showcases a convergent strategy where this compound serves as a key starting material for one of the major fragments.[1] The synthesis involves a series of transformations to construct the 2-(4-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-amine intermediate.[1]

Synthetic Pathway from this compound to the Filiforidine Intermediate

The synthetic route from this compound to the key amine intermediate is a multi-step process that highlights several important organic transformations.

G cluster_start Starting Material cluster_steps Key Transformations cluster_product Key Intermediate A This compound B Methylenedioxy Ring Formation A->B CH2I2, K2CO3, DMF C Demethylation B->C Demethylation D Ortho-formylation C->D Ortho-aldehyde Introduction E Methylation D->E Methylation F Henry Reaction E->F Henry Reaction G Nitro Reduction F->G Reduction H 2-(4-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-amine G->H

Synthetic route from this compound to a key Filiforidine intermediate.
Experimental Protocols for the Synthesis of the Filiforidine Intermediate

The following are the detailed experimental procedures for the key steps in the synthesis of 2-(4-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-amine from this compound.

Step 1: Synthesis of 4-Methoxybenzo[d][1][2]dioxole

  • Reaction: Protection of the catechol moiety.

  • Procedure: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), diiodomethane (B129776) (2.0 eq) and potassium carbonate (3.0 eq) are added. The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Demethylation

  • Reaction: Cleavage of the methyl ether.

  • Procedure: The 4-methoxybenzo[d][1][2]dioxole (1.0 eq) is dissolved in a suitable solvent, and a demethylating agent (e.g., boron tribromide or a strong acid) is added at a controlled temperature. The reaction is stirred until completion, then carefully quenched and worked up to isolate the corresponding phenol (B47542).

Step 3: Ortho-formylation

  • Reaction: Introduction of an aldehyde group ortho to the hydroxyl group.

  • Procedure: The phenol from the previous step is subjected to a formylation reaction, such as the Duff reaction or the Reimer-Tiemann reaction, to introduce an aldehyde group at the ortho position.

Step 4: Methylation

  • Reaction: Methylation of the newly formed phenolic hydroxyl group.

  • Procedure: The ortho-formylated phenol is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the corresponding methoxybenzaldehyde derivative.

Step 5: Henry Reaction

  • Reaction: Nitromethane (B149229) addition to the aldehyde.

  • Procedure: The methoxybenzaldehyde derivative is reacted with nitromethane in the presence of a base to form the corresponding β-nitro alcohol, which is subsequently dehydrated to yield a nitrostyrene (B7858105) derivative.

Step 6: Reduction of the Nitro Group

  • Reaction: Conversion of the nitro group to an amine.

  • Procedure: The nitrostyrene derivative is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to afford the target amine, 2-(4-methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-amine.[1]

StepProductReagents and ConditionsYield (%)Reference
14-Methoxybenzo[d][1][2]dioxoleCH2I2, K2CO3, DMFNot specified[1]
2Benzo[d][1][2]dioxol-4-olDemethylation agentNot specified[1]
35-Hydroxy-4-methoxybenzo[d][1][2]dioxole-6-carbaldehydeFormylation agentNot specified[1]
44,5-Dimethoxybenzo[d][1][2]dioxole-6-carbaldehydeMethylating agentNot specified[1]
54-Methoxy-5-(2-nitrovinyl)benzo[d][1][2]dioxoleNitromethane, baseNot specified[1]
62-(4-Methoxybenzo[d][1][2]dioxol-5-yl)ethan-1-amineLiAlH4Not specified[1]

Oxidative Coupling and Diels-Alder Reactions

The catechol moiety of this compound makes it an excellent substrate for oxidative coupling reactions. Oxidation generates reactive ortho-quinone intermediates that can undergo a variety of transformations.

General Workflow for Oxidative Coupling and Subsequent Reactions

G cluster_start Precursor cluster_oxidation Oxidation cluster_intermediate Reactive Intermediate cluster_reactions Subsequent Transformations cluster_products Products A This compound Derivative B Oxidizing Agent (e.g., DDQ, IBX) C ortho-Quinone B->C Oxidation D Intermolecular [4+2] Cycloaddition C->D E Intramolecular [4+2] Cycloaddition C->E F Nucleophilic Addition C->F G Polycyclic Natural Product Scaffolds D->G E->G H Functionalized Aromatic Compounds F->H

General workflow for the generation and reaction of ortho-quinones from this compound derivatives.

Chemoenzymatic Approaches

The integration of enzymatic transformations into synthetic routes, known as chemoenzymatic synthesis, offers powerful tools for selective modifications. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. In the context of this compound and related structures, enzymatic hydroxylation is a key transformation.

Enzymatic Hydroxylation in Biosynthetic Pathways

Many biosynthetic pathways for polyphenolic natural products involve enzymatic hydroxylation of aromatic precursors. While a specific pathway for this compound is not detailed in the search results, a general representation of enzymatic hydroxylation can be illustrated.

G cluster_start Substrate cluster_enzyme Enzymatic Reaction cluster_product Product A Aromatic Precursor (e.g., Phenolic Compound) B Hydroxylase Enzyme (e.g., P450 Monooxygenase) D Hydroxylated Product (e.g., Catechol Derivative) B->D Hydroxylation C Cofactors (e.g., NADPH, O2)

Generalized enzymatic hydroxylation of an aromatic precursor.

Enzymatic methods provide a green and efficient alternative to traditional chemical methods for the synthesis of catechol-containing polyphenols. For instance, tyrosinase has been used for the one-step enzymatic synthesis of 3'-hydroxypterostilbene from pterostilbene (B91288) with high yield.[2] This highlights the potential for developing similar biocatalytic approaches starting from this compound or its derivatives.

Conclusion

This compound stands as a testament to the power of a well-chosen starting material in the complex endeavor of natural product synthesis. Its inherent functionality and reactivity provide a versatile platform for a range of synthetic transformations, from the construction of key building blocks for alkaloids like Filiforidine to its potential in oxidative coupling and Diels-Alder reactions for the synthesis of complex polyphenols. As the fields of organic synthesis and biocatalysis continue to advance, the strategic application of precursors like this compound will undoubtedly lead to more efficient and elegant syntheses of nature's most intricate and biologically significant molecules. Further exploration into the chemoenzymatic transformations of this compound and its derivatives holds significant promise for the development of novel and sustainable routes to valuable natural products and their analogues.

References

The Role of 3-Methoxycatechol in Carcinogenesis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxycatechol (3-MC), a catechol derivative, has emerged as a compound of interest in carcinogenesis research. Primarily recognized for its role as a tumor promoter in animal models, particularly for esophageal and forestomach cancers, its mechanisms of action are rooted in its metabolic activation and interaction with cellular signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound's role in cancer development, focusing on its genotoxic mechanisms, associated signaling pathways, and the experimental methodologies used for its investigation.

Introduction to this compound

This compound, also known as 3-methoxybenzene-1,2-diol, is a phenolic compound belonging to the catechol family.[1] It is recognized as an agonist for the G protein-coupled receptor 35 (GPR35), a receptor implicated in various physiological and pathological processes, including cancer.[1][2] Research, primarily in rodent models, has established its activity as a promoter of carcinogenesis, especially in the upper digestive tract.[2][3]

Core Mechanisms in Carcinogenesis

The carcinogenic effects of this compound and related catechols are primarily attributed to their metabolic transformation into highly reactive intermediates that can inflict cellular damage.

Metabolic Activation to Ortho-Quinones

The principal mechanism of concern for catechol-induced carcinogenesis is the metabolic activation to reactive ortho-quinones (o-quinones).[4] This oxidation process, which can be catalyzed by enzymes like tyrosinase or cytochrome P450, converts the relatively stable catechol into a potent electrophile.[4] This reactive 3-methoxy-o-quinone can then covalently bind to cellular macromolecules, including DNA and proteins, leading to adduct formation and cellular dysfunction.

Generation of Reactive Oxygen Species (ROS) and Oxidative DNA Damage

The metabolic cycling between the catechol, semiquinone, and quinone forms can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. In the presence of transition metal ions like copper (Cu(II)), this process can lead to a Fenton-like reaction, producing highly damaging hydroxyl radicals.[5] These ROS can induce oxidative damage to DNA, with the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) being a critical premutagenic lesion.[6][7] Accumulation of 8-oxodG can lead to G:C to T:A transversion mutations if not repaired, a common mutation type in carcinogenesis.[7]

The proposed pathway for 3-MC-induced DNA damage is illustrated below.

G cluster_ros Redox Cycling MC This compound Met Metabolic Oxidation (e.g., P450) MC->Met substrate MQ 3-Methoxy-o-quinone (Reactive Electrophile) Met->MQ product ROS Reactive Oxygen Species (ROS) MQ->ROS e- transfer DNA DNA MQ->DNA Covalent Binding Metals Cu(II) / Cu(I) ROS->Metals ROS->DNA Oxidation Adducts DNA Adducts DNA->Adducts OxDamage Oxidative Damage (e.g., 8-oxodG) DNA->OxDamage Mutation Mutations Adducts->Mutation OxDamage->Mutation

Figure 1. Metabolic activation and genotoxicity of this compound.

Involvement in Cellular Signaling Pathways

This compound can modulate signaling pathways crucial to cancer cell survival, proliferation, and the tumor microenvironment.

G Protein-Coupled Receptor 35 (GPR35) Pathway

This compound is a confirmed agonist of GPR35.[2] GPR35 is often overexpressed in various cancers, including gastric and colon cancer, and its activation is linked to tumor progression.[8][9] Downstream signaling from GPR35 can proceed through Gαi/o, Gα12/13, or β-arrestin pathways.[10] Activation of these pathways can trigger cascades involving key oncogenic kinases like Src, ERK, and Akt, which in turn promote cell proliferation, migration, and angiogenesis.[8][9]

G cluster_membrane Cell Membrane MC This compound GPR35 GPR35 Receptor MC->GPR35 binds & activates G_protein Gαi/o, Gα12/13 β-arrestin GPR35->G_protein recruits Src Src G_protein->Src Angiogenesis Angiogenesis G_protein->Angiogenesis via macrophage activation ERK ERK Src->ERK Akt Akt Src->Akt Proliferation Cell Proliferation ERK->Proliferation Migration Migration & Invasion ERK->Migration Akt->Proliferation Akt->Migration G cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation start Test Compound (this compound) geno Genotoxicity Assays (e.g., Comet, 8-oxodG) start->geno cyto Cytotoxicity Assays (e.g., MTT, IC50) start->cyto mech Mechanistic Studies (e.g., Western Blot for pathway activation) start->mech animal Rodent Bioassay (e.g., F344 Rats) mech->animal histo Histopathology (Tumor identification & classification) animal->histo risk Risk Assessment histo->risk

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxycatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-methoxycatechol, a versatile phenolic compound with applications in drug development and chemical synthesis. This document details its solubility in various solvents and its stability under different environmental conditions. Experimental protocols for the determination of these properties are also provided, alongside visualizations of its key signaling and degradation pathways.

Solubility of this compound

The solubility of this compound is a critical parameter for its handling, formulation, and application in various experimental and industrial settings. A summary of its solubility in common solvents is presented in Table 1.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)
Water15,490 mg/L (estimated)25
Dimethylformamide (DMF)~3 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)~2 mg/mLNot Specified
Ethanol~2 mg/mLNot Specified
Phosphate-Buffered Saline (PBS), pH 7.2~2 mg/mLNot Specified
AlcoholSolubleNot Specified
ChloroformSparingly SolubleNot Specified
MethanolSlightly SolubleNot Specified

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, PBS)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined empirically by taking samples at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the filtered sample solution using a validated HPLC method. A typical HPLC method for catechols would utilize a C18 column with a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at an appropriate wavelength.

  • Calculation: Construct a calibration curve from the analysis of the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated sample. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Analyze by HPLC sample2->sample3 calc1 Determine concentration from calibration curve sample3->calc1

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Stability of this compound

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. Catechol derivatives are generally susceptible to oxidation, which can be accelerated by alkaline pH, elevated temperatures, and UV light.

Table 2: Stability Profile of this compound

ConditionStabilityObservations and Potential Degradation Pathways
pH More stable in acidic to neutral conditions (pH ~4 appears optimal for related catechols).[1]Susceptible to oxidation, which is accelerated at alkaline pH.[2] Degradation can lead to the formation of colored quinone-type products.
Temperature Sensitive to heat.Thermal degradation of the related compound catechol begins around 250-1000 °C, yielding products such as phenol (B47542), benzene, dibenzofuran, and dibenzo-p-dioxin.[3] For solutions, lower temperatures are recommended for storage.
Light Potentially sensitive to light, especially UV radiation.Photodegradation can occur, leading to the formation of various oxidation products. Forced degradation studies are recommended to fully characterize photostability.
Oxidation Susceptible to oxidation, particularly in the presence of oxygen and metal ions.The catechol moiety can be oxidized to form semiquinones and ortho-quinones, which can undergo further reactions.[3]
Long-term Storage (Solid) Stable for at least 4 years when stored at -20°C.

Experimental Protocol: Stability-Indicating HPLC Method for this compound

A stability-indicating HPLC method is crucial for quantifying the decrease of the active substance and the formation of degradation products over time.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound

  • Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress)

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase components (e.g., HPLC-grade acetonitrile, methanol, water, and an acid such as phosphoric acid or formic acid)

  • pH meter

Procedure:

A. Forced Degradation Studies: To generate potential degradation products, subject this compound to the following stress conditions:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 70-100 °C) for a set duration. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber. A control sample should be kept in the dark.

B. HPLC Method Development and Validation:

  • Initial Method Development: Start with a C18 column and a mobile phase gradient of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile. Inject the unstressed and stressed samples.

  • Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of this compound from all observed degradation peaks. The use of a PDA detector is highly recommended to check for peak purity and to identify the optimal detection wavelength.

  • Method Validation: Validate the optimized method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Workflow for Developing a Stability-Indicating HPLC Method

G cluster_stress Forced Degradation cluster_dev Method Development cluster_val Method Validation stress1 Prepare Acid, Base, Oxidative, Thermal, & Photolytic Samples dev1 Analyze Stressed Samples by HPLC stress1->dev1 dev2 Optimize Separation of Degradants dev1->dev2 val1 Validate for Specificity, Linearity, Accuracy, Precision dev2->val1

Caption: General workflow for the development of a stability-indicating HPLC method.

Signaling and Degradation Pathways

GPR35 Signaling Pathway

This compound is an agonist of the G protein-coupled receptor 35 (GPR35).[4] Upon agonist binding, GPR35 can couple to multiple G protein families, primarily Gαi/o and Gα12/13, and can also signal through a G protein-independent pathway involving β-arrestin.[5] This dual signaling capability leads to a range of cellular responses.

GPR35_Signaling cluster_membrane Cell Membrane cluster_gprotein G Protein-Dependent cluster_arrestin β-Arrestin-Dependent agonist This compound receptor GPR35 agonist->receptor g_alpha_i Gαi/o receptor->g_alpha_i g_alpha_1213 Gα12/13 receptor->g_alpha_1213 beta_arrestin β-Arrestin receptor->beta_arrestin ac Adenylyl Cyclase g_alpha_i->ac inhibits rho RhoA/Rho Kinase g_alpha_1213->rho camp ↓ cAMP ac->camp erk ERK1/2 Activation beta_arrestin->erk Enzymatic_Degradation cluster_pathway Enzymatic Conversion cluster_enzymes Enzymes start This compound intermediate Pyrogallol start->intermediate Demethylation end Purpurogallin intermediate->end Oxidative Coupling enzyme1 P450 GcoAB enzyme1->start enzyme2 Laccase CueO enzyme2->intermediate Meta_Cleavage_Pathway cluster_pathway Meta-Cleavage Pathway cluster_enzyme Key Enzyme catechol Substituted Catechol (e.g., this compound) ring_cleavage Ring Cleavage Product (2-hydroxymuconic semialdehyde derivative) catechol->ring_cleavage further_degradation Further Degradation ring_cleavage->further_degradation central_metabolism Central Metabolic Intermediates further_degradation->central_metabolism dioxygenase Catechol 2,3-dioxygenase dioxygenase->catechol

References

The Discovery and Synthesis of 3-Methoxycatechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycatechol, also known as 3-methoxy-1,2-benzenediol, is a phenolic compound of significant interest in various fields of chemical and biological research. Its structural similarity to catechol and guaiacol, coupled with the presence of a methoxy (B1213986) group, imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The guide details its natural occurrence and historical context, followed by an in-depth exploration of its chemical and enzymatic synthesis routes. Key quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for major synthetic methods are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Discovery and Historical Context

While the specific historical moment of the first isolation or synthesis of this compound is not well-documented, its presence has been identified in natural sources. It is a component of wood smoke, arising from the pyrolysis of lignin.[1] This suggests that humans have been exposed to this compound for millennia through the burning of wood.

The history of this compound is intrinsically linked to its parent compounds, catechol and pyrogallol (B1678534). Catechol was first isolated in 1839 by H. Reinsch through the distillation of catechin, a plant extract. Pyrogallol was first prepared by Carl Wilhelm Scheele in 1786. The study of the methylation of these and other related phenolic compounds in the late 19th and early 20th centuries likely led to the synthesis of this compound, though a definitive "discoverer" is not prominently recorded in available literature. Early research focused on the synthesis of various ethers of pyrogallol and other catechol derivatives, laying the groundwork for the eventual characterization of this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through several pathways, primarily involving the selective methylation of a catechol derivative or the oxidation of a methoxylated phenol.

Methylation of Pyrogallol

A common and effective method for the synthesis of this compound is the regioselective mono-O-methylation of pyrogallol. The challenge in this approach lies in controlling the methylation to favor the formation of the 3-methoxy isomer over other possible methylated products.

Table 1: Synthesis of this compound via Methylation of Pyrogallol

Methylating AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dimethyl Sulfate (B86663)Boric Acid, NaOH (aq)Not SpecifiedNot Specified84(7)
Dimethyl CarbonateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified(1)
  • Materials: Pyrogallol, Dimethyl Sulfate, Boric Acid, Sodium Hydroxide (NaOH), Water, Dichloromethane (CH₂Cl₂), Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Dissolve pyrogallol in an aqueous solution of boric acid.

    • Maintain the pH of the solution between 10.0 and 10.4 by the controlled addition of a NaOH solution.

    • Add 1.5 equivalents of dimethyl sulfate to the solution while vigorously stirring.

    • Monitor the reaction for the consumption of the starting material.

    • Upon completion, wash the aqueous alkaline solution with CH₂Cl₂ to remove byproducts such as 1,2,3-trimethoxybenzene.

    • The resulting aqueous solution contains the crude this compound. Further purification can be achieved through extraction and distillation.[2]

G Pyrogallol Pyrogallol Reaction Selective O-methylation Pyrogallol->Reaction Dimethyl_Sulfate Dimethyl Sulfate (1.5 equiv.) Dimethyl_Sulfate->Reaction Boric_Acid_NaOH Boric Acid / NaOH pH 10.0-10.4 Boric_Acid_NaOH->Reaction Three_Methoxycatechol This compound (84% Yield) Byproducts Byproducts (1,2,3-trimethoxybenzene, 2,3- & 2,6-dimethoxyphenol) Reaction->Three_Methoxycatechol Reaction->Byproducts

Synthesis of this compound from Pyrogallol.

Oxidation of o-Methoxyphenol (Guaiacol)

Another synthetic route involves the oxidation of the readily available starting material, o-methoxyphenol, more commonly known as guaiacol. This method relies on achieving regiospecific oxidation to introduce a hydroxyl group at the position adjacent to the existing hydroxyl group.

Enzymatic Synthesis of this compound

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can overcome challenges of regioselectivity often encountered in chemical methods.

Synthesis using Toluene 4-Monooxygenase (T4MO)

Toluene 4-monooxygenase (T4MO) from Pseudomonas mendocina KR1 is a diiron hydroxylase that can be engineered to catalyze the synthesis of this compound from o-methoxyphenol (guaiacol).[3] Wild-type T4MO produces this compound as a minor product, but active-site engineering has led to variants with significantly improved activity and selectivity.

Table 2: Enzymatic Synthesis of this compound from o-Methoxyphenol using T4MO Variants

T4MO VariantSubstrate ConcentrationProduct Formation Rate (nmol/min/mg of protein)Regiospecificity for this compound (%)Reference
Wild-typeNot Specified-11[3]
G103ANot Specified-52[3]
G103A/A107S1 mM1.5 ± 0.282[4]
I100LNot Specified4x faster than wild-typeNot Specified[4]
  • Materials: E. coli TG1 cells expressing the T4MO G103A/A107S variant, M9 minimal medium supplemented with glucose and thiamine, o-methoxyphenol, ethyl acetate.

  • Procedure:

    • Grow E. coli TG1 cells harboring the plasmid with the T4MO variant G103A/A107S in M9 minimal medium at 37°C.

    • Induce protein expression with IPTG and allow the culture to grow for an additional period.

    • Harvest the cells by centrifugation and resuspend them in a suitable buffer.

    • Add 1 mM o-methoxyphenol to the cell suspension.

    • Incubate the reaction mixture with shaking at an appropriate temperature.

    • Extract the product from the reaction mixture using ethyl acetate.

    • Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) to determine the concentration and yield of this compound.[4]

G Guaiacol o-Methoxyphenol (Guaiacol) Biotransformation Regiospecific Oxidation Guaiacol->Biotransformation T4MO_variant T4MO Variant (e.g., G103A/A107S) T4MO_variant->Biotransformation E_coli E. coli Host E_coli->Biotransformation Three_Methoxycatechol This compound Biotransformation->Three_Methoxycatechol Other_Products Other Products (e.g., 4-methoxyresorcinol, methoxyhydroquinone) Biotransformation->Other_Products

Enzymatic Synthesis of this compound.

Conclusion

The synthesis of this compound can be approached through various chemical and enzymatic routes. Traditional chemical methods, such as the methylation of pyrogallol, offer viable pathways with good yields, although they may require careful control of reaction conditions to ensure regioselectivity. The emergence of enzymatic methods, particularly utilizing engineered Toluene 4-monooxygenase, presents a promising green alternative with high selectivity and efficiency. The choice of synthetic route will depend on factors such as the desired scale of production, purity requirements, and the availability of starting materials and specialized enzymes. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to effectively synthesize and utilize this compound in their work. Further research into novel catalysts and enzymatic systems will likely lead to even more efficient and sustainable methods for the production of this valuable chemical compound.

References

3-Methoxycatechol safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-Methoxycatechol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 934-00-9), also known as pyrogallol (B1678534) monomethyl ether.[1][2][3] It is intended for laboratory personnel and professionals in drug development who may handle this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is crucial to understand its potential dangers before handling.

GHS Classification:

  • Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[1][3]

  • Serious Eye Damage/Eye Irritation: Category 2A/2 - Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1][3]

  • Acute Toxicity (Oral, Dermal, Inhalation): Some safety data sheets also classify it as harmful if swallowed, in contact with skin, or if inhaled.

Signal Word: Warning[1][3]

Hazard Statements:

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[3][4]

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

PropertyValue
Appearance Light brown solid[1]
Odor Odorless[1]
Molecular Formula C7H8O3[2]
Molecular Weight 140.1 g/mol
Melting Point 39 - 43 °C / 102.2 - 109.4 °F[1]
Boiling Point 146 - 147 °C / 294.8 - 296.6 °F @ 15 mmHg[1]
Flash Point > 110 °C / > 230 °F[1]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[5]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Handling:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety glasses with side-shields or goggles.[2][6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[2]

  • Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[2][3]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[1]

  • Conditions: Some sources recommend refrigeration and storage under an inert gas.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area. A chemical fume hood is recommended. Ensure eyewash stations and safety showers are readily accessible.[2]
Eye/Face Protection Wear safety glasses with side-shields or tightly fitting safety goggles (conforming to EN166 or equivalent).[2]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[2]
Skin and Body Protection Wear a laboratory coat or other protective clothing to prevent skin contact.[2]
Respiratory Protection If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator. For dust, a dust mask or respirator is recommended.

First Aid and Emergency Procedures

In the event of exposure or an accident, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person feels unwell, call a POISON CENTER or doctor.[2][6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

  • Specific Hazards: Thermal decomposition can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1]

  • Containment and Cleaning: Sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.[1]

  • Environmental Precautions: Do not let the product enter drains or waterways.[3]

Toxicological Information

While comprehensive toxicological data is limited, the primary hazards are irritation to the skin, eyes, and respiratory system.[1][3] Some studies in animal models have investigated its role in carcinogenesis, but the direct relevance to human health is not fully established.[5][8]

Experimental Protocols and Methodologies

The following represents a generalized experimental workflow for handling this compound in a research setting, emphasizing safety.

G General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Understand Hazards prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace Ensure Safety weigh Weigh Compound prep_workspace->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate After Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: General Laboratory Workflow

Emergency Response Decision Making

The following diagram outlines a logical decision-making process for responding to a this compound spill.

G Decision Tree for this compound Spill Response spill Spill Occurs assess_size Assess Spill Size & Location spill->assess_size small_spill Small & Contained Spill? assess_size->small_spill large_spill Large or Uncontained Spill small_spill->large_spill No clean_up Clean Up with Appropriate Kit small_spill->clean_up Yes evacuate Evacuate Area large_spill->evacuate notify_ehs Notify EH&S evacuate->notify_ehs document Document Incident notify_ehs->document dispose Dispose of Waste Properly clean_up->dispose dispose->document

Caption: Spill Response Decision Tree

This guide is intended to provide a thorough overview of the safety and handling precautions for this compound. Always refer to the most current Safety Data Sheet (SDS) provided by your supplier for the most detailed and up-to-date information.

References

Endogenous Presence of 3-Methoxycatechol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycatechol, a lignan-derived phenol, is a naturally occurring compound within the plant kingdom. While its presence has been noted, particularly in species rich in lignans (B1203133) such as Picea abies (Norway spruce), comprehensive quantitative data on its endogenous levels remain largely uninvestigated. This technical guide synthesizes the current understanding of this compound's presence in plants, including its plausible biosynthetic pathway, and provides detailed experimental protocols for its extraction and quantification. Furthermore, a hypothetical signaling pathway is proposed based on the known roles of related phenolic compounds in plant physiology. This document aims to serve as a foundational resource for researchers interested in the study of this compound and its potential applications.

Introduction

This compound (3-methoxybenzene-1,2-diol) is a catechol derivative with a methoxy (B1213986) group ortho to one of the hydroxyl groups. Its structural relationship to pyrogallol (B1678534) underscores its chemical reactivity and potential biological significance. In the context of plant biology, this compound is considered a secondary metabolite, likely arising from the phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of phenolic compounds, including lignin (B12514952) and lignans.

The endogenous presence of this compound has been reported in Picea abies[1]. This finding is significant as the knotwood of Norway spruce is known to be exceptionally rich in lignans, which can constitute up to 15% of its dry weight. While the focus of many studies has been on more abundant lignans like hydroxymatairesinol, the presence of this compound suggests its role as a precursor or a metabolic byproduct within the complex network of lignan (B3055560) biosynthesis.

The interest in this compound extends to its use as a synthetic precursor for other complex natural products. For instance, it has been utilized as a starting material in the total synthesis of Filiforidine, an alkaloid isolated from the parasitic plant Cassytha filiformis. This synthetic application, while not confirming its endogenous presence in Cassytha filiformis, highlights the chemical utility of this compound and suggests that related structures are present in this plant genus.

This guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of this compound in plants, with a focus on its biosynthesis, proposed physiological roles, and methodologies for its study.

Biosynthesis of this compound

The biosynthesis of this compound in plants is hypothesized to originate from the phenylpropanoid pathway, the central metabolic route for the production of thousands of phenolic compounds. The primary precursor for many of these compounds is the amino acid L-phenylalanine.

The proposed biosynthetic pathway leading to this compound likely involves the formation of coniferyl alcohol, a key monolignol. Coniferyl alcohol serves as a building block for both lignin and lignans. The transformation from coniferyl alcohol to this compound could proceed through several enzymatic steps, including oxidation and demethylation, although the specific enzymes involved have not yet been elucidated.

digraph "this compound Biosynthesis" {
  rankdir="LR";
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
  edge [fontname="Arial", fontsize=9, color="#34A853"];

"L-Phenylalanine" -> "Cinnamic Acid" [label="PAL"]; "Cinnamic Acid" -> "p-Coumaric Acid" [label="C4H"]; "p-Coumaric Acid" -> "Caffeic Acid" [label="C3H"]; "Caffeic Acid" -> "Ferulic Acid" [label="COMT"]; "Ferulic Acid" -> "Coniferyl Aldehyde" [label="4CL, CCR"]; "Coniferyl Aldehyde" -> "Coniferyl Alcohol" [label="CAD"]; "Coniferyl Alcohol" -> "this compound" [label="Oxidation/Demethylation\n(Hypothetical)", style=dashed]; }

Figure 2: Workflow for the extraction of this compound.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC-MS analysis. Silylation is a common and effective derivatization technique for phenolic compounds.

Materials:

  • Dried plant extract

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • Place a known amount of the dried extract (e.g., 1 mg) in a reaction vial.

    • Add 100 µL of pyridine to dissolve the extract.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp to 250°C at 10°C/min, hold for 10 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 50-550

  • Quantification: Identification of the derivatized this compound is based on its retention time and mass spectrum compared to an authentic standard. Quantification can be performed using an external or internal standard method.

Hypothetical Signaling Pathway

While a specific signaling pathway for this compound in plants has not been elucidated, it is plausible that it plays a role in stress response, similar to other phenolic compounds. Catechols are known to be involved in plant defense mechanisms, acting as antioxidants and signaling molecules. The following diagram illustrates a hypothetical signaling pathway where this compound could be involved in response to biotic or abiotic stress.

```dot digraph "Hypothetical Signaling Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

"Stress (Biotic/Abiotic)" [fillcolor="#EA4335"]; "Phenylpropanoid Pathway Activation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Coniferyl Alcohol Biosynthesis" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound Production" [fillcolor="#34A853"]; "ROS Scavenging" [fillcolor="#4285F4"]; "Gene Expression Modulation" [fillcolor="#4285F4"]; "Stress Tolerance" [fillcolor="#202124"];

"Stress (Biotic/Abiotic)" -> "Phenylpropanoid Pathway Activation"; "Phenylpropanoid Pathway Activation" -> "Coniferyl Alcohol Biosynthesis"; "Coniferyl Alcohol Biosynthesis" -> "this compound Production"; "this compound Production" -> "ROS Scavenging"; "this compound Production" -> "Gene Expression Modulation"; "ROS Scavenging" -> "Stress Tolerance"; "Gene Expression Modulation" -> "Stress Tolerance"; }

References

3-Methoxycatechol: An In-depth Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycatechol, also known as 2,3-dihydroxyanisole, is a phenolic compound belonging to the catechol family.[1] Its structure, featuring two adjacent hydroxyl groups and a methoxy (B1213986) group on the benzene (B151609) ring, suggests significant potential as an antioxidant. Phenolic compounds, particularly catechols, are well-regarded for their ability to scavenge free radicals and modulate cellular oxidative stress, which are key factors in the pathogenesis of numerous diseases.[2][3] This technical guide provides a comprehensive overview of the anticipated antioxidant properties of this compound, detailed experimental protocols for its evaluation, and a discussion of its potential modulation of key signaling pathways involved in the cellular antioxidant response.

While direct quantitative antioxidant data for this compound is not extensively available in the current literature, this guide will draw upon structure-activity relationship studies of similar catechol and guaiacol (B22219) derivatives to infer its likely efficacy.[4][5][6]

Core Antioxidant Mechanisms

The antioxidant activity of catechols like this compound is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The presence of the ortho-dihydroxy (catechol) moiety is crucial for this activity.[7]

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization across the aromatic ring.

Single Electron Transfer (SET): Catechols can also donate an electron to a free radical, forming a radical cation. This mechanism is particularly relevant in certain assay conditions.[6]

The methoxy group at the 3-position is expected to influence the antioxidant capacity through electronic effects, potentially increasing the electron-donating ability of the molecule.[6][8]

Antioxidant_Mechanism_of_3_Methoxycatechol cluster_ROS Reactive Oxygen Species (ROS) cluster_3MC This compound cluster_Stabilized Neutralized Species ROS Free Radical (R•) Stabilized_Radical Stabilized Molecule (RH) ROS->Stabilized_Radical Accepts H• or e- 3MC This compound (with -OH groups) 3MC_Radical This compound Radical (Resonance Stabilized) 3MC->3MC_Radical Donates Hydrogen Atom (H•) or Electron (e-)

Figure 1: Antioxidant mechanism of this compound.

Quantitative Antioxidant Capacity (Inferred)

Direct quantitative data for this compound from standardized antioxidant assays such as DPPH, ABTS, and FRAP are sparse in the literature. However, based on studies of structurally similar compounds, we can infer its potential activity. Catechol itself demonstrates significant radical scavenging ability.[9] The presence of an electron-donating methoxy group is generally known to enhance the antioxidant activity of phenolic compounds.[10] Therefore, this compound is expected to exhibit potent antioxidant activity.

Table 1: Inferred Antioxidant Activity of this compound in Comparison to Structurally Related Compounds.

CompoundAssayTypical IC50 / ActivityReference
This compound DPPH, ABTS, FRAPData not available; expected to be potent-
CatecholDPPHIC50: 5.3 ± 1 µM[9]
Guaiacol (2-Methoxyphenol)DPPHLower activity than catechol[11]
Pyrogallol (B1678534)Multiple assaysHigh antioxidant activity[12]
4-MethylcatecholNrf2 ActivationPotent activator[13]

Note: The table presents data for related compounds to provide a comparative context for the expected antioxidant potential of this compound. Direct experimental validation is required.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, phenolic antioxidants can exert their effects by modulating cellular signaling pathways involved in the endogenous antioxidant response and inflammation.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds, including quinones formed from the oxidation of catechols, can react with cysteine residues on Keap1.[14] This leads to the release and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. Catechol derivatives have been shown to be potent activators of the Nrf2 pathway.[13][15] It is highly probable that this compound, upon oxidation to its corresponding ortho-quinone, can activate this protective pathway.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3MC This compound Quinone Ortho-quinone (electrophile) 3MC->Quinone Oxidation Oxidative_Stress Oxidative Stress Oxidative_Stress->Quinone Keap1_Nrf2 Keap1-Nrf2 Complex Quinone->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_n Nrf2 Nrf2_free->Nrf2_n Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1, GCL) ARE->Gene_Expression Cellular_Protection Cellular Protection Gene_Expression->Cellular_Protection Leads to

Figure 2: Nrf2/ARE pathway activation by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Phenolic antioxidants, including methoxyphenols, have been shown to inhibit the NF-κB signaling pathway.[16][17][18] This inhibition can occur at multiple levels, such as preventing the degradation of the inhibitory IκBα protein or inhibiting the binding of NF-κB to DNA. By suppressing NF-κB activation, this compound could potentially exert anti-inflammatory effects, which are often linked to its antioxidant properties.

NF-kB_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkBa_P IkBα Phosphorylation IKK->IkBa_P IkBa_D IkBα Degradation IkBa_P->IkBa_D NFkB_translocation NF-κB Nuclear Translocation IkBa_D->NFkB_translocation NFkB_binding NF-κB DNA Binding NFkB_translocation->NFkB_binding Gene_Expression Pro-inflammatory Gene Expression NFkB_binding->Gene_Expression 3MC This compound 3MC->IKK Inhibits 3MC->NFkB_binding Inhibits DPPH_Assay_Workflow A Prepare DPPH solution (violet) C Mix DPPH with sample in 96-well plate A->C B Prepare this compound and Trolox dilutions B->C D Incubate in dark (30 min) C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and IC50 value E->F ABTS_Assay_Workflow A Generate ABTS•+ radical (blue-green) C Mix ABTS•+ with sample in 96-well plate A->C B Prepare this compound and Trolox dilutions B->C D Incubate at RT C->D E Measure absorbance at 734 nm D->E F Calculate TEAC value E->F

References

Tyrosinase Inhibition by 3-Methoxycatechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the inhibitory effects of 3-Methoxycatechol on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Due to the limited direct experimental data on this compound, this paper draws upon data from the closely related compound, 3-hydroxy-4-methoxycinnamic acid, to infer potential mechanisms and inhibitory characteristics. This guide details the methodologies for key experiments, including tyrosinase activity assays and cellular melanogenesis assessments. Furthermore, it visualizes the core signaling pathways involved in melanogenesis, offering a comprehensive resource for researchers in dermatology, cosmetology, and pharmacology.

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in the initial steps of melanin synthesis.[1] It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[1] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[2] Catechol derivatives are a class of compounds known to interact with tyrosinase, and this compound, as a substituted catechol, is a molecule of interest for its potential inhibitory activity. This guide explores the anticipated inhibitory properties of this compound and provides the technical framework for its investigation.

Quantitative Data on Tyrosinase Inhibition

Table 1: Inhibitory Concentration (IC50) of 3-hydroxy-4-methoxycinnamic acid against Tyrosinase [3]

Enzyme ActivityIC50 (mmol/L)
Monophenolase0.13
Diphenolase0.39

Table 2: Kinetic Parameters of Tyrosinase Inhibition by 3-hydroxy-4-methoxycinnamic acid [3]

ParameterValue
Inhibition TypeCompetitive
Inhibition Constant (Ki) (mmol/L)0.11
Maximum Reaction Rate (Vm) (μmol/min)64.5

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This assay is a widely used primary screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • This compound (or test compound)

  • Kojic Acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

  • Prepare various concentrations of this compound and kojic acid in phosphate buffer.

  • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (or kojic acid for positive control, or buffer for negative control), and 20 µL of the tyrosinase solution to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475-492 nm every minute for 20-30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] x 100

Cellular Melanogenesis Assay in B16F10 Murine Melanoma Cells

This cell-based assay evaluates the effect of a compound on melanin production in a cellular context.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or test compound)

  • α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanogenesis)

  • Phosphate-Buffered Saline (PBS)

  • 1N NaOH with 10% DMSO

  • 6-well plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in 6-well plates and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of this compound for 48-72 hours. If using, co-treat with α-MSH to induce melanin production.

  • After incubation, wash the cells with PBS and harvest them.

  • Lyse the cell pellets with 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

  • Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.

  • The melanin content can be normalized to the total protein content of each sample, determined by a standard protein assay (e.g., BCA or Bradford).

Signaling Pathways and Experimental Workflows

Melanogenesis Signaling Pathway

The synthesis of melanin is regulated by a complex signaling cascade, primarily initiated by the binding of α-MSH to the melanocortin 1 receptor (MC1R). This activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates the CREB transcription factor, which upregulates the expression of Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanogenesis, controlling the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates expression TYR Tyrosinase (TYR) MITF->TYR activates transcription TRP1 TRP1 MITF->TRP1 activates transcription TRP2 TRP2 MITF->TRP2 activates transcription Melanin Melanin TYR->Melanin TRP1->Melanin TRP2->Melanin

Caption: The α-MSH signaling cascade leading to melanin synthesis.

Tyrosinase Inhibition Assay Workflow

The following diagram illustrates the procedural flow for determining the in vitro inhibitory activity of a test compound on mushroom tyrosinase.

Tyrosinase_Inhibition_Workflow prep Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compound Dilutions - Buffers plate Plate Setup (96-well): - Add Buffer - Add Test Compound/Controls - Add Tyrosinase prep->plate preincubate Pre-incubate (25°C, 10 min) plate->preincubate react Initiate Reaction: Add L-DOPA preincubate->react measure Kinetic Measurement: Absorbance at 475-492 nm react->measure analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition measure->analyze

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Cellular Melanogenesis Assay Workflow

This diagram outlines the key steps involved in assessing the impact of a test compound on melanin production within B16F10 melanoma cells.

Cellular_Melanogenesis_Workflow seed Seed B16F10 Cells (6-well plate) treat Treat Cells: - Test Compound - α-MSH (optional) (48-72 hours) seed->treat harvest Harvest and Wash Cells treat->harvest lyse Lyse Cells and Solubilize Melanin (1N NaOH + 10% DMSO, 80°C) harvest->lyse measure Measure Absorbance (405 nm) lyse->measure normalize Normalize to Protein Content measure->normalize

Caption: Workflow for the B16F10 cellular melanogenesis assay.

Conclusion

While direct experimental evidence for the tyrosinase inhibitory activity of this compound remains to be fully elucidated, its structural similarity to known competitive inhibitors like 3-hydroxy-4-methoxycinnamic acid suggests its potential as a tyrosinase inhibitor. The experimental protocols and pathway diagrams provided in this technical guide offer a robust framework for the systematic investigation of this compound and other novel compounds. Further research, employing the detailed methodologies outlined herein, is essential to quantify its inhibitory potency and to understand its precise mechanism of action at both the enzymatic and cellular levels. Such studies will be invaluable for the development of new and effective agents for the treatment of hyperpigmentation disorders.

References

Pharmacological Profile of 3-Methoxycatechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycatechol, a catechol derivative, has emerged as a compound of interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action as a G protein-coupled receptor 35 (GPR35) agonist, its role in promoting esophageal carcinogenesis in preclinical models, and its potential as a tyrosinase inhibitor and antioxidant. This document synthesizes available quantitative data, details experimental methodologies, and presents key pathways and experimental workflows through structured diagrams to serve as a valuable resource for the scientific community.

Core Pharmacological Activities

This compound exhibits a range of biological effects, primarily centered around its interaction with GPR35, its influence on cellular proliferation in the esophagus, and its enzymatic inhibition and antioxidant properties.

G Protein-Coupled Receptor 35 (GPR35) Agonism

This compound has been identified as an agonist of G protein-coupled receptor 35 (GPR35).[1] GPR35 is an orphan receptor implicated in various physiological and pathological processes, making its modulation a target for therapeutic intervention.

Quantitative Data: GPR35 Agonist Activity

ParameterValueCell LineAssay TypeReference
EC50147 µMHT-29Dynamic Mass Redistribution (DMR)[1]

Experimental Protocol: Dynamic Mass Redistribution (DMR) Assay

The agonistic activity of this compound at GPR35 was determined using a label-free dynamic mass redistribution (DMR) assay in HT-29 human colon adenocarcinoma cells, which endogenously express GPR35.

  • Cell Culture: HT-29 cells are cultured in a suitable medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Principle: DMR assays measure changes in the local refractive index at the bottom of a biosensor plate, which reflects the redistribution of cellular mass upon receptor activation. This redistribution is a hallmark of G protein-coupled receptor signaling.

  • Procedure:

    • HT-29 cells are seeded into fibronectin-coated microplates and allowed to adhere and form a confluent monolayer.

    • Prior to the assay, the cell culture medium is replaced with a serum-free buffer.

    • A baseline optical reading is established using a DMR-capable instrument (e.g., Epic® System).

    • This compound, at various concentrations, is added to the wells.

    • The DMR response is monitored in real-time for a defined period (e.g., 60-90 minutes).

    • The dose-response curve is generated by plotting the peak DMR signal against the logarithm of the this compound concentration, from which the EC50 value is calculated.

Signaling Pathway: GPR35 Activation

GPR35_Activation This compound This compound GPR35 GPR35 This compound->GPR35 Binds to G_Protein G Protein (e.g., Gαi/o, Gαq) GPR35->G_Protein Activates Downstream_Effectors Downstream Effectors (e.g., adenylyl cyclase, phospholipase C) G_Protein->Downstream_Effectors Modulates Cellular_Response Cellular Response (e.g., changes in cAMP, Ca2+) Downstream_Effectors->Cellular_Response Leads to

Caption: GPR35 signaling initiated by this compound.

Promotion of Esophageal Carcinogenesis

In preclinical studies, dietary administration of this compound has been shown to promote the development of esophageal tumors in rats, particularly when co-administered with a nitrosamine (B1359907) carcinogen.[2]

Experimental Protocol: Rat Esophageal Carcinogenesis Model

This model investigates the promoting effect of this compound on esophageal tumorigenesis initiated by N-nitrosomethylbenzylamine (NMBzA).[2]

  • Animal Model: Male F344 or Sprague-Dawley rats are commonly used.

  • Initiation: Rats are administered the carcinogen NMBzA, typically via subcutaneous injection, at a specified dose and frequency (e.g., 0.5 mg/kg body weight, once weekly for 15 weeks).[3]

  • Promotion: Concurrently or subsequently, animals are fed a diet containing this compound at a specific concentration (e.g., 1% or 2% of the diet).

  • Duration: The study is conducted over a prolonged period (e.g., 20-40 weeks) to allow for tumor development.

  • Endpoint Analysis: At the termination of the study, the esophagus is excised, and the incidence, multiplicity, and size of tumors (papillomas and carcinomas) are determined through gross examination and histopathological analysis.

Logical Relationship: Carcinogenesis Promotion

Carcinogenesis_Promotion Initiation Initiation (NMBzA administration) Promotion Promotion (this compound in diet) Initiation->Promotion Progression Tumor Progression Promotion->Progression Esophageal_Tumors Esophageal Tumors Progression->Esophageal_Tumors

Caption: Two-stage model of esophageal carcinogenesis.

Other Pharmacological Activities

Tyrosinase Inhibition

This compound has been investigated for its potential to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. This activity suggests its potential application in conditions of hyperpigmentation.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

  • Enzyme and Substrate: Mushroom tyrosinase is commonly used as the enzyme source, with L-tyrosine or L-DOPA as the substrate.

  • Assay Principle: The assay measures the enzymatic conversion of the substrate to dopachrome (B613829), a colored product. The inhibition of this reaction by a test compound is quantified spectrophotometrically.

  • Procedure:

    • A reaction mixture is prepared containing phosphate (B84403) buffer, mushroom tyrosinase, and varying concentrations of this compound.

    • The reaction is initiated by the addition of the substrate (L-tyrosine or L-DOPA).

    • The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475-490 nm) over time.

    • The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined from a dose-response curve.

Antioxidant Activity

The catechol structure of this compound suggests inherent antioxidant properties. Its ability to scavenge free radicals has been evaluated using standard in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution.

  • Assay Principle: In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

    • Various concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value can be determined.[4]

Pharmacokinetics and Metabolism

Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo is currently limited in the public domain. Further research is required to fully characterize its pharmacokinetic profile. Preliminary studies on related compounds suggest that catechol structures can undergo metabolism through glucuronidation and sulfation.

Summary and Future Directions

This compound is a pharmacologically active molecule with a clear agonistic effect on GPR35. Its role as a tumor promoter in an animal model of esophageal cancer warrants careful consideration in any potential therapeutic application. The compound's tyrosinase inhibitory and antioxidant activities present opportunities for further investigation, particularly in the fields of dermatology and cosmetology. A critical area for future research is the comprehensive characterization of its pharmacokinetic and metabolic fate to better understand its disposition and potential for systemic effects. The detailed experimental protocols and structured data presented in this guide aim to facilitate further research and development efforts related to this compound.

References

Methodological & Application

Application Notes and Protocols for 3-Methoxycatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scientific and research applications of 3-Methoxycatechol. It is intended for use by professionals in drug development, pharmacology, and related fields.

Overview of this compound

This compound, also known as 3-methoxy-1,2-benzenediol, is a phenolic compound with a molecular formula of C₇H₈O₃. It is a derivative of catechol and is of significant interest in various research and development areas due to its diverse biological activities. These include its role as a G protein-coupled receptor 35 (GPR35) agonist, its utility as a precursor in the synthesis of bioactive compounds, and its potential as an antioxidant and neuroprotective agent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number934-00-9--INVALID-LINK--
Molecular FormulaC₇H₈O₃--INVALID-LINK--
Molecular Weight140.14 g/mol --INVALID-LINK--
Melting Point38-43 °C--INVALID-LINK--
Boiling Point146-147 °C at 15 mmHg--INVALID-LINK--
AppearanceOff-white to tan crystalline powder--INVALID-LINK--
SolubilitySoluble in water, ethanol, and methanol (B129727)--INVALID-LINK--

Application: G Protein-Coupled Receptor 35 (GPR35) Agonism

This compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35), a receptor implicated in various physiological processes, including inflammation and pain.

Quantitative Data

Table 2: GPR35 Agonist Activity of this compound

Assay TypeCell LineParameterValueReference
Dynamic Mass Redistribution (DMR)HT-29EC₅₀147 µM--INVALID-LINK--
Experimental Protocol: Dynamic Mass Redistribution (DMR) Assay for GPR35 Agonism

This protocol describes a generalized procedure for assessing the agonist activity of this compound on GPR35 expressed in HT-29 cells using a label-free DMR assay.

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound

  • DMR-compatible microplates (e.g., Corning Epic®)

  • Label-free DMR instrument (e.g., Corning Epic®)

Procedure:

  • Cell Culture: Culture HT-29 cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed HT-29 cells into a DMR-compatible 384-well microplate at a density of 15,000 cells per well in 40 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and formation of a confluent monolayer.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of this compound in the assay buffer (e.g., HBSS with 20 mM HEPES).

  • Assay:

    • Wash the cells twice with 40 µL of assay buffer.

    • Add 30 µL of assay buffer to each well and incubate the plate in the DMR instrument for 1-2 hours to establish a stable baseline.

    • Add 10 µL of the this compound dilutions to the wells.

    • Monitor the DMR signal in real-time for at least 60 minutes.

  • Data Analysis:

    • Determine the peak DMR response for each concentration of this compound.

    • Plot the peak DMR response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Signaling Pathway

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 3MC This compound GPR35 GPR35 3MC->GPR35 binds G_protein Gαi/o, Gαq/11, Gα12/13 GPR35->G_protein activates Effector Downstream Effectors (e.g., PLC, RhoA) G_protein->Effector Second_Messengers Second Messengers (e.g., IP₃, DAG, Ca²⁺) Effector->Second_Messengers Cellular_Response Cellular Response (Inflammation, Pain Modulation) Second_Messengers->Cellular_Response

Caption: GPR35 signaling pathway activated by this compound.

Application: Precursor for Enzymatic Synthesis

This compound serves as a valuable precursor for the enzymatic synthesis of bioactive natural products, such as purpurogallin and pyrogallol.

Quantitative Data

Table 3: Enzymatic Conversion of this compound

ProductEnzyme SystemConversion YieldReference
PurpurogallinP450 GcoAB and Laccase CueO4.2% (from 5 mM 3-MC)--INVALID-LINK--
PyrogallolP450 GcoAB---INVALID-LINK--
Experimental Protocol: Two-Step, One-Pot Synthesis of Purpurogallin

This protocol describes the enzymatic synthesis of purpurogallin from this compound using a whole-cell biotransformation approach with E. coli expressing P450 GcoAB and laccase CueO.[1]

Materials:

  • E. coli BL21(DE3) cells expressing P450 GcoAB.

  • E. coli BL21(DE3) cells expressing laccase CueO.

  • LB medium with appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • This compound.

  • Phosphate (B84403) buffer (pH 7.5).

  • Citrate (B86180) buffer (pH 5.0).

  • CuCl₂.

Procedure:

  • Enzyme Expression:

    • Grow E. coli strains expressing P450 GcoAB and laccase CueO separately in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with 0.2 mM IPTG and continue to culture at 18°C for 16-20 hours.

    • For the laccase-expressing strain, add 0.5 mM CuCl₂ during induction.

    • Harvest cells by centrifugation and wash with phosphate buffer (pH 7.5).

  • Step 1: Demethylation of this compound to Pyrogallol:

    • Resuspend the P450 GcoAB-expressing cells in phosphate buffer (pH 7.5) to an OD₆₀₀ of 20.

    • Add 5 mM this compound to the cell suspension.

    • Incubate at 30°C with shaking for 4 hours.

  • Step 2: Oxidation of Pyrogallol to Purpurogallin:

    • Adjust the pH of the reaction mixture to 5.0 using citrate buffer.

    • Add the laccase CueO-expressing cells to the reaction mixture to an OD₆₀₀ of 2.

    • Incubate at 37°C with shaking for 30 minutes.

  • Product Extraction and Analysis:

    • Centrifuge the reaction mixture to remove cells.

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297).

    • Evaporate the ethyl acetate and redissolve the residue in methanol.

    • Analyze the product by HPLC-UV.

Experimental Workflow

Enzymatic_Synthesis Start This compound Step1 Demethylation (P450 GcoAB, pH 7.5, 30°C) Start->Step1 Intermediate Pyrogallol Step1->Intermediate Step2 Oxidation (Laccase CueO, pH 5.0, 37°C) Intermediate->Step2 End Purpurogallin Step2->End

Caption: Workflow for the enzymatic synthesis of purpurogallin.

Application: Antioxidant Activity

This compound exhibits antioxidant properties, which can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of this compound.

Materials:

  • This compound.

  • DPPH solution (0.1 mM in methanol).

  • Methanol.

  • Ascorbic acid or Trolox (as a positive control).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations (e.g., 10-100 µg/mL). Prepare similar dilutions for the positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions or the positive control to the respective wells.

    • For the blank, add 100 µL of methanol to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Application: Neuroprotective Effects

This compound is being investigated for its potential neuroprotective effects against oxidative stress-induced neuronal damage.

Experimental Protocol: Neuroprotection Assay in HT22 Cells

This protocol describes a method to evaluate the neuroprotective effect of this compound against glutamate-induced oxidative toxicity in the murine hippocampal HT22 cell line.[2][3]

Materials:

  • HT22 cells.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.

  • This compound.

  • L-Glutamic acid.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plate.

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare different concentrations of this compound in DMEM.

    • Replace the medium in the wells with the this compound-containing medium.

    • Incubate for 2 hours.

  • Induction of Neurotoxicity:

    • Add L-Glutamic acid to the wells to a final concentration of 5 mM (except for the control wells).

    • Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Compare the viability of cells treated with glutamate (B1630785) alone to those co-treated with this compound.

Logical Relationship Diagram

Neuroprotection_Logic Glutamate High Concentration Glutamate Oxidative_Stress Oxidative Stress (Increased ROS) Glutamate->Oxidative_Stress Cell_Death Neuronal Cell Death Oxidative_Stress->Cell_Death 3MC This compound Neuroprotection Neuroprotective Effect 3MC->Neuroprotection exhibits Neuroprotection->Oxidative_Stress inhibits

Caption: Logical flow of this compound's neuroprotective action.

Analytical Methodologies

Accurate quantification of this compound is crucial for research and development. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used method.

Experimental Protocol: Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound.

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or phosphoric acid.

  • This compound standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • For biological samples (e.g., plasma, cell culture media), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 280 nm.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Analytical Workflow Diagram

HPLC_Workflow Sample Sample Preparation (e.g., Extraction, Filtration) Injection HPLC Injection Sample->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General workflow for HPLC-UV analysis of this compound.

References

Application Notes and Protocols for the Enzymatic Conversion of 3-Methoxycatechol to Purpurogallin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogallin, a naturally occurring benzotropolone, has garnered significant interest within the scientific community due to its potent antioxidant, anti-inflammatory, and anticancer properties. Traditional chemical synthesis of purpurogallin often involves harsh reagents and conditions. This document provides detailed application notes and protocols for a sustainable and efficient two-step enzymatic synthesis of purpurogallin from 3-methoxycatechol, a lignin-derived renewable feedstock.

The enzymatic conversion is a two-step process:

  • Demethylation: The cytochrome P450 enzyme system, GcoAB, catalyzes the O-demethylation of this compound to pyrogallol (B1678534).

  • Oxidation: Subsequently, pyrogallol is oxidized to purpurogallin, a reaction that can be efficiently catalyzed by either laccase (e.g., CueO from E. coli) or peroxidase (e.g., Horseradish Peroxidase).

These protocols offer a greener alternative for the production of purpurogallin, which is valuable for research in drug discovery and development.

Enzymatic Pathway Overview

The conversion of this compound to purpurogallin proceeds through the following enzymatic cascade:

Enzymatic_Pathway Substrate This compound Intermediate Pyrogallol Substrate->Intermediate GcoAB (P450) O-demethylation Product Purpurogallin Intermediate->Product Laccase (e.g., CueO) or Peroxidase (e.g., HRP) Oxidation

Caption: Two-step enzymatic conversion of this compound to purpurogallin.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic conversion process.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
GcoAThis compound3.7 ± 0.1-2.1 ± 0.057.5 x 104[1]
Laccase (from Trametes versicolor)Pyrogallol1.84.80.02671.52 x 104[2]
Horseradish PeroxidasePyrogallol--0.44-0.54 (h-1)-[3]

Table 2: Whole-Cell Bioconversion Yield

SubstrateEnzyme SystemProductYield (mM)Conversion (%)Reference
5 mM this compoundE. coli expressing GcoAB and CueOPurpurogallin0.21 ± 0.054.2[4][5]

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis of purpurogallin from this compound.

Protocol 1: Whole-Cell Bioconversion of this compound to Purpurogallin

This protocol utilizes E. coli cells co-expressing the P450 enzyme GcoAB and the laccase CueO for a one-pot conversion.

Experimental Workflow:

a cluster_prep Preparation cluster_bioconversion Bioconversion cluster_analysis Analysis plasmid Construct Expression Plasmids (pET-gcoAB, pACYCDuet-cueO) transform Transform E. coli BL21(DE3) plasmid->transform culture Cultivate Transformed E. coli transform->culture induce Induce Protein Expression (IPTG) culture->induce harvest Harvest and Wash Cells induce->harvest resuspend Resuspend Cells in Reaction Buffer harvest->resuspend add_substrate Add this compound resuspend->add_substrate incubate Incubate (30°C, 200 rpm) add_substrate->incubate extract Extract Product (Ethyl Acetate) incubate->extract analyze Analyze by HPLC/LC-MS extract->analyze

Caption: Workflow for whole-cell bioconversion of this compound.

Materials:

  • E. coli BL21(DE3) strain

  • Expression plasmids: pET-derived plasmid for gcoAB and a compatible plasmid (e.g., pACYCDuet) for cueO.

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • This compound

  • M9 minimal medium

  • Glucose

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Plasmid Construction and Transformation:

    • Clone the gcoA and gcoB genes into a suitable expression vector under the control of an inducible promoter (e.g., T7 promoter).

    • Clone the cueO gene into a compatible expression vector.

    • Co-transform E. coli BL21(DE3) with both plasmids.

  • Cell Culture and Induction:

    • Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1 mM and continue to culture at 18°C for 16-20 hours.

  • Whole-Cell Bioconversion:

    • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Wash the cell pellet twice with M9 minimal medium.

    • Resuspend the cells in M9 medium to an OD600 of 10.

    • Add this compound to a final concentration of 5 mM and glucose to a final concentration of 10 g/L.

    • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-48 hours.

  • Product Extraction and Analysis:

    • Centrifuge the reaction mixture to remove the cells.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., methanol) for analysis.

    • Quantify the purpurogallin produced using HPLC or LC-MS.[6][7]

Protocol 2: In Vitro Two-Step Enzymatic Synthesis

This protocol involves the separate expression and purification of GcoAB and a subsequent oxidation step using a commercially available laccase or peroxidase.

Step 1: Expression and Purification of GcoAB

Materials:

  • E. coli expressing His-tagged GcoA and GcoB

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)

Procedure:

  • Follow the cell culture and induction protocol as described in Protocol 1 for the E. coli strain expressing His-tagged GcoAB.

  • Harvest the cells and resuspend in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation (15000 x g, 30 min, 4°C).

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged GcoA and GcoB with elution buffer.

  • Combine the elution fractions containing the purified proteins and dialyze against dialysis buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Step 2: Enzymatic Oxidation of Pyrogallol

Option A: Laccase-catalyzed Oxidation

Materials:

  • Purified pyrogallol (intermediate from Step 1 or commercially sourced)

  • Laccase from Trametes versicolor or other suitable source

  • Sodium acetate buffer (0.1 M, pH 5.0)

Procedure:

  • Prepare a reaction mixture containing 1 mM pyrogallol in 0.1 M sodium acetate buffer (pH 5.0).

  • Add laccase to a final concentration of 1 U/mL.

  • Incubate the reaction at 25°C with gentle stirring.

  • Monitor the formation of purpurogallin spectrophotometrically at 420 nm or by HPLC.[8]

Option B: Horseradish Peroxidase (HRP)-catalyzed Oxidation

Materials:

  • Purified pyrogallol

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H2O2)

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

Procedure:

  • Prepare a reaction mixture containing 1 mM pyrogallol in 0.1 M phosphate buffer (pH 6.0).

  • Add HRP to a final concentration of 1 U/mL.

  • Initiate the reaction by adding H2O2 to a final concentration of 0.5 mM.

  • Incubate the reaction at 20°C.

  • Monitor the formation of purpurogallin as described for the laccase reaction.[9][10]

Protocol 3: Purification and Quantification of Purpurogallin

Materials:

  • Reaction mixture containing purpurogallin

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Purpurogallin standard

Procedure:

  • Purification:

    • Extract the reaction mixture with ethyl acetate as described in Protocol 1.

    • Concentrate the organic extract and load it onto a silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate to separate purpurogallin from other components.[11]

    • Collect the fractions containing purpurogallin and evaporate the solvent.

  • Quantification by HPLC:

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid.[6]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 420 nm.[8]

    • Prepare a standard curve using a purpurogallin standard of known concentrations.

    • Inject the purified sample and quantify the purpurogallin concentration by comparing the peak area to the standard curve.

  • Confirmation by LC-MS:

    • Utilize an LC-MS system to confirm the identity of the synthesized purpurogallin by comparing its mass spectrum and retention time with that of a standard.[6]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the enzymatic synthesis of purpurogallin from the renewable substrate this compound. The use of whole-cell biocatalysis or in vitro enzymatic cascades offers a sustainable and efficient alternative to traditional chemical synthesis methods. These methods are particularly relevant for researchers in drug development and other scientific fields who require access to this bioactive compound for their studies. Further optimization of reaction conditions and enzyme engineering may lead to even higher yields and process efficiency.

References

3-Methoxycatechol as a Substrate for Laccase and P450 Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying 3-methoxycatechol as a substrate for two important classes of enzymes: laccases and cytochrome P450s (P450s). These enzymes play crucial roles in bioremediation, biosynthesis, and drug metabolism. Understanding their interaction with methoxyphenolic compounds like this compound is vital for various research and development applications.

This compound as a Substrate for Laccase

Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, making them valuable biocatalysts.[1][2] this compound, a derivative of catechol, is a potential substrate for laccase-mediated oxidation.

Mechanism of Laccase-Catalyzed Oxidation

Laccases catalyze the removal of a hydrogen atom from the hydroxyl groups of phenolic substrates to form phenoxy radicals. This process involves the reduction of molecular oxygen to water. The resulting radicals can then undergo further non-enzymatic reactions, such as polymerization or cleavage.

Laccase_Mechanism cluster_enzyme Laccase Active Site cluster_reaction Substrate Oxidation T1 Cu(II) T1 Cu(II) TNC Trinuclear Cu Cluster T1 Cu(II)->TNC e- transfer O2 O2 TNC->O2 4e- reduction Substrate This compound (Phenol) Substrate->T1 Cu(II) e- donation Radical Phenoxy Radical Substrate->Radical 1e- oxidation Product Oxidized Products (e.g., Quinones, Polymers) Radical->Product Non-enzymatic reactions H2O H2O O2->H2O 4H+

Caption: General mechanism of laccase-catalyzed oxidation of a phenolic substrate.

Quantitative Data: Laccase Kinetics with Structurally Related Substrates
Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)Optimal pHReference
Trametes polyzona WRF03Catechol1.15-10.894.5[3]
Trametes polyzona WRF03Guaiacol (B22219)0.23-2.995.0[3]
Pleurotus ostreatusGuaiacol0.46 - 6.61--4.5-5.5[4]
Cerrena sp. RSD1Guaiacol0.29-20,838-[5]
Trametes versicolorABTS0.01288125.4-3.0[6]
Pleurotus nebrodensis (Lac2)ABTS0.183-103.53.0[7]
Trametes versicolor (LccB)ABTS0.4351.28-2.0[8]
Trametes versicolor (LccC)ABTS0.2962.89-3.0[8]

Note: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is a common non-phenolic substrate used for laccase assays.

Experimental Protocol: Laccase Activity Assay

This protocol describes a spectrophotometric method to determine laccase activity using a phenolic substrate, which can be adapted for this compound. The assay is based on monitoring the formation of the colored oxidized product.

Materials:

  • Purified or crude laccase solution

  • This compound solution (or other phenolic substrate)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0, or other optimal pH)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or water).

    • Prepare the sodium acetate buffer and adjust the pH to the desired value.

  • Set up the Reaction Mixture:

    • In a cuvette, add the sodium acetate buffer.

    • Add the this compound solution to the desired final concentration.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C).

  • Initiate the Reaction:

    • Add the laccase solution to the cuvette to start the reaction.

    • Mix quickly by inverting the cuvette.

  • Measure Absorbance:

    • Immediately start monitoring the increase in absorbance at the wavelength of maximum absorbance for the oxidized product. For many catechol oxidation products, this is in the range of 400-500 nm. The exact wavelength should be determined experimentally by scanning the spectrum of the reaction mixture over time.

    • Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a few minutes.

  • Calculate Enzyme Activity:

    • Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min) * V_total / (ε * V_enzyme * l) where:

      • ΔAbs/min is the initial rate of change in absorbance.

      • V_total is the total volume of the reaction mixture (in mL).

      • ε is the molar extinction coefficient of the product (in M⁻¹cm⁻¹). This needs to be determined experimentally for the oxidized product of this compound.

      • V_enzyme is the volume of the enzyme solution added (in mL).

      • l is the path length of the cuvette (usually 1 cm).

    • One unit (U) of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute under the specified conditions.

Laccase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffer and This compound Solution Mix Mix Buffer and Substrate in Cuvette Reagents->Mix Enzyme Prepare Laccase Dilutions Initiate Add Laccase to Initiate Reaction Enzyme->Initiate Equilibrate Equilibrate to Assay Temperature Mix->Equilibrate Equilibrate->Initiate Measure Monitor Absorbance Change over Time Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Rate Determine Initial Rate (ΔAbs/min) Plot->Rate Calculate Calculate Enzyme Activity (U/mL) Rate->Calculate

Caption: Workflow for determining laccase activity with this compound.

This compound as a Substrate for Cytochrome P450 Enzymes

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of endogenous and exogenous compounds, including drugs, pollutants, and steroids.[9][10] The primary function of P450s in drug metabolism is to convert lipophilic compounds into more hydrophilic metabolites, facilitating their excretion.[11] For methoxyphenolic compounds like this compound, the primary metabolic reactions catalyzed by P450s are O-demethylation and aromatic hydroxylation.

Plausible Metabolic Pathways for this compound

Based on the known metabolism of similar compounds like guaiacol, the likely metabolic pathways for this compound by P450 enzymes are:

  • O-demethylation: Removal of the methyl group to form 1,2,3-trihydroxybenzene (pyrogallol).

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

P450_Mechanism cluster_enzyme P450 Catalytic Cycle P450-Fe3+ P450 (Fe³⁺) P450-Fe3+-S P450 (Fe³⁺)-Substrate P450-Fe3+->P450-Fe3+-S Substrate Binding P450-Fe2+-S P450 (Fe²⁺)-Substrate P450-Fe3+-S->P450-Fe2+-S e⁻ (from NADPH) P450-Fe2+-O2-S P450 (Fe²⁺)-O₂-Substrate P450-Fe2+-S->P450-Fe2+-O2-S O₂ Binding P450-FeO3+-S P450 (FeO)³⁺-Substrate (Compound I) P450-Fe2+-O2-S->P450-FeO3+-S e⁻, 2H⁺ P450-Fe3+-S-OH P450 (Fe³⁺)-Product P450-FeO3+-S->P450-Fe3+-S-OH Substrate Oxidation H2O_out H₂O P450-Fe3+-S-OH->P450-Fe3+ Product Release Product Metabolite (e.g., Pyrogallol) P450-Fe3+-S-OH->Product Substrate This compound Substrate->P450-Fe3+ NADPH NADPH O2_in O₂

Caption: The general catalytic cycle of cytochrome P450 enzymes.

Experimental Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a general method for studying the metabolism of a test compound using human liver microsomes (HLMs), which are rich in P450 enzymes. The disappearance of the parent compound and the formation of metabolites are typically monitored by LC-MS/MS.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • Incubator or water bath

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

    • Prepare the potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the HLMs, buffer, and this compound at 37°C for a few minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a specific time period (e.g., 0, 5, 15, 30, 60 minutes). A time-course experiment is recommended to determine the optimal incubation time.

  • Quench the Reaction:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. The solvent will precipitate the microsomal proteins.

  • Sample Preparation for LC-MS/MS:

    • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining this compound and identify and quantify any metabolites formed.

    • Develop a specific LC-MS/MS method for the separation and detection of this compound and its potential metabolites.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the rate of metabolism.

    • Identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

    • Quantify the formation of metabolites over time.

P450_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing and Analysis Reagents Prepare Buffer, Substrate, HLMs, and NADPH System Pre-incubate Pre-incubate HLMs, Buffer, and Substrate at 37°C Reagents->Pre-incubate Initiate Initiate Reaction with NADPH System Pre-incubate->Initiate Incubate Incubate at 37°C for a Defined Time Initiate->Incubate Quench Quench Reaction with Cold Solvent (+ Internal Std) Incubate->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Quantify Substrate Depletion and Metabolite Formation Analyze->Data

Caption: Workflow for an in vitro P450 metabolism assay with this compound.

By following these protocols and utilizing the provided comparative data and mechanistic diagrams, researchers can effectively investigate the interactions of this compound with both laccase and cytochrome P450 enzymes. These studies will contribute to a deeper understanding of the enzymatic transformation of methoxyphenolic compounds, with implications for biotechnology and drug development.

References

GPR35 Agonist Assay: A Protocol Utilizing 3-Methoxycatechol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune cells and the gastrointestinal tract. It has emerged as a potential therapeutic target for a variety of diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers. The activation of GPR35 initiates downstream signaling through two primary pathways: Gα13-mediated signaling and β-arrestin-2 recruitment.[1] This application note provides a detailed protocol for assaying GPR35 agonism using 3-Methoxycatechol, a known agonist, and compares its activity to other common GPR35 agonists.

Data Presentation

The following tables summarize the potency of this compound and other well-characterized GPR35 agonists across different in vitro functional assays.

Table 1: Potency of GPR35 Agonists in β-Arrestin Recruitment/Translocation Assays

AgonistAssay TypeCell LineSpeciespEC50EC50 (µM)Reference
This compoundTango (β-arrestin translocation)U2OSHuman-80.7 ± 6.3[2]
ZaprinastBRET-based β-arrestin-2HEK293Human5.4~5.012[3]
ZaprinastBRET-based β-arrestin-2-Rat7.1~0.0955[3]
Pamoic Acidβ-arrestin-2 recruitmentU2OS/HEK293Human-0.079[4][5]
Kynurenic Acidβ-arrestin recruitment-Human3.89~1,300[3]

Table 2: Potency of GPR35 Agonists in Calcium Mobilization and Other Functional Assays

AgonistAssay TypeCell LineSpeciespEC50EC50 (nM)Reference
This compoundDynamic Mass Redistribution (DMR)HT-29Human-147,000 ± 15,000[2]
ZaprinastIntracellular Calcium MobilizationHEK293Human-840[3][6]
ZaprinastIntracellular Calcium MobilizationHEK293Rat-16[3][6]
Pamoic AcidERK1/2 Phosphorylation-Human-65[5]
Pamoic AcidGPR35 Internalization-Human-22[5]

GPR35 Signaling Pathway

Upon agonist binding, GPR35 undergoes a conformational change that triggers two main signaling cascades. The Gα13 pathway activation leads to the RhoA signaling cascade, influencing cellular processes like cytoskeletal rearrangement.[1] Concurrently, agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs) facilitates the recruitment of β-arrestin-2, which is involved in receptor desensitization, internalization, and G protein-independent signaling.[1]

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane GPR35 GPR35 G_alpha_13 Gα13 GPR35->G_alpha_13 G-protein coupling beta_Arrestin β-Arrestin-2 GPR35->beta_Arrestin Recruitment GRK GRK GPR35->GRK Phosphorylation Agonist This compound (Agonist) Agonist->GPR35 RhoGEF RhoGEF G_alpha_13->RhoGEF RhoA RhoA RhoGEF->RhoA Downstream_G Downstream Cellular Effects RhoA->Downstream_G Downstream_beta Receptor Internalization & Downstream Signaling beta_Arrestin->Downstream_beta GRK->GPR35

Caption: GPR35 Signaling Pathways.

Experimental Protocols

This section provides a detailed methodology for a β-arrestin recruitment assay to quantify the agonistic activity of this compound on GPR35. This protocol is adapted from commercially available enzyme fragment complementation (EFC) assays, such as the PathHunter® assay.[1][7]

β-Arrestin Recruitment Assay Protocol

This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation. Cells are engineered to co-express a ProLink™ (PK)-tagged GPR35 and an Enzyme Acceptor (EA)-tagged β-arrestin. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming a functional β-galactosidase that hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

  • PathHunter® GPR35-expressing cells (e.g., CHO-K1 or HEK293)

  • AssayComplete™ Cell Plating Reagent (or equivalent)

  • This compound

  • Reference agonists (e.g., Zaprinast, Pamoic acid)

  • PathHunter® Detection Reagents

  • 384-well white, solid-bottom assay plates

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Plating (Day 1):

    • Culture PathHunter® GPR35 cells according to the supplier's instructions.

    • Harvest cells and resuspend them in AssayComplete™ Cell Plating Reagent to a final concentration of 250,000 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Compound Preparation (Day 2):

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in an appropriate assay buffer to generate a range of concentrations for the dose-response curve (e.g., 10-point, 1:3 dilution series starting from 100 µM). Also, prepare serial dilutions of a reference agonist.

  • Agonist Stimulation (Day 2):

    • Carefully remove the culture medium from the cell plate.

    • Add 5 µL of the diluted this compound or reference agonist to the respective wells. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

    • Incubate the plate at 37°C for 90 minutes.

  • Signal Detection (Day 2):

    • Equilibrate the PathHunter® Detection Reagents to room temperature.

    • Prepare the detection reagent mixture according to the manufacturer's protocol.

    • Add 12.5 µL of the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal using a compatible plate reader.

    • Plot the relative light units (RLU) against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and pEC₅₀ values.

Experimental_Workflow cluster_day1 Day 1 cluster_day2 Day 2 plate_cells Plate PathHunter® GPR35 Cells (5,000 cells/well in 384-well plate) incubate_overnight Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_overnight prepare_compounds Prepare Serial Dilutions of This compound & Controls add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_agonist Incubate (37°C, 90 min) add_compounds->incubate_agonist add_detection Add Detection Reagents incubate_agonist->add_detection incubate_detection Incubate (Room Temp, 60 min) add_detection->incubate_detection read_plate Read Chemiluminescence incubate_detection->read_plate analyze_data Data Analysis (Dose-Response Curve, EC₅₀) read_plate->analyze_data

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Methoxycatechol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxycatechol, also known as guaiacol (B22219) or 2-methoxyphenol, is a naturally occurring organic compound with a wide range of applications in the pharmaceutical, food, and chemical industries. It is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs) and flavoring agents. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for successful HPLC method development.

PropertyValue
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol [1]
Synonyms 1,2-Dihydroxy-3-methoxybenzene, 3-Methoxypyrocatechol, Pyrogallol 1-monomethyl ether[1]
UV Absorption Maxima (λmax) 218.4, 256.2, 285.4, 359.4 nm[2]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For drug product analysis, a suitable extraction procedure should be developed and validated. A generic example is provided below:

  • Weigh and transfer a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters.

ParameterResult
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Retention Time Approximately 5.2 min

Diagrams

Chemical Relationship of this compound Catechol Catechol (1,2-Dihydroxybenzene) Three_Methoxycatechol This compound (1,2-Dihydroxy-3-methoxybenzene) Catechol->Three_Methoxycatechol Methoxylation Guaiacol Guaiacol (2-Methoxyphenol) Guaiacol->Three_Methoxycatechol Hydroxylation

Structural relationship of this compound.

HPLC Method Development Workflow for this compound Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, Isocratic Mobile Phase) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Detection UV Detection (285 nm) HPLC_System->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Workflow for this compound HPLC analysis.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications in the pharmaceutical and related industries. The provided protocols and validation data demonstrate the method's robustness and accuracy.

References

Application Notes and Protocols for the Quantification of 3-Methoxycatechol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycatechol, a metabolite of catecholamines, is emerging as a molecule of interest in various physiological and pathological processes. As an agonist for the G protein-coupled receptor 35 (GPR35), it is implicated in signaling pathways related to inflammation and cancer.[1][2] Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for understanding its role as a potential biomarker and for pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the reliable quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway of this compound

This compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35).[1] Upon binding, it can initiate a signaling cascade involving Gα13 and β-arrestin-2, which can influence various cellular processes.[3]

GPR35_Signaling_Pathway cluster_membrane Cell Membrane GPR35 GPR35 G_protein Gα13/β/γ GPR35->G_protein Activation beta_arrestin β-arrestin-2 GPR35->beta_arrestin Recruitment ThreeMC This compound ThreeMC->GPR35 Agonist Binding downstream Downstream Signaling G_protein->downstream beta_arrestin->downstream

GPR35 signaling pathway activated by this compound.

Quantitative Data Summary

While specific quantitative data for endogenous this compound in human biological fluids is not extensively reported in the literature, data for closely related catechols provide a valuable reference for expected concentration ranges and analytical method performance.

Table 1: Urinary Catechol Concentrations in Healthy Humans

AnalyteConcentration (mg/24 hr)Sample PreparationAnalytical MethodReference
Catechol4.4 ± 1.2Enzymatic Hydrolysis, Ether Extraction, SilylationGC-MS[4]
4-Methylcatechol (B155104)8.1 ± 1.7Enzymatic Hydrolysis, Ether Extraction, SilylationGC-MS[4]

Table 2: Performance Characteristics of LC-MS/MS Methods for Related Compounds in Plasma

AnalyteLLOQ (pmol/L)Linearity (R²)Precision (%CV)Recovery (%)Reference
Metanephrine->0.999< 6%-
Normetanephrine->0.999< 6%-
3-Methoxytyramine->0.999< 6%-

Note: The data for metanephrine, normetanephrine, and 3-methoxytyramine are presented as representative values for O-methylated catecholamine metabolites, demonstrating typical LC-MS/MS method performance.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by GC-MS

This protocol is adapted from a validated method for the analysis of catechol and 4-methylcatechol in human urine.[4]

1. Sample Preparation Workflow

GCMS_Workflow start Urine Sample (1 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulphatase) start->hydrolysis acidification Acidification (pH 1) hydrolysis->acidification extraction Liquid-Liquid Extraction (Diethyl Ether) acidification->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Silylation (BSTFA + 1% TMCS) evaporation->derivatization analysis GC-MS Analysis derivatization->analysis

Workflow for GC-MS analysis of this compound in urine.

2. Detailed Methodology

  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Add 1 mL of 0.2 M acetate (B1210297) buffer (pH 5.0).

    • Add 50 µL of a solution containing β-glucuronidase and arylsulfatase.

    • Incubate at 37°C for 16 hours.

  • Extraction:

    • Acidify the hydrolyzed urine to pH 1 with concentrated HCl.

    • Perform liquid-liquid extraction twice with 5 mL of diethyl ether.

    • Combine the ether extracts.

  • Derivatization:

    • Evaporate the ether extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 1 min, then ramp to 320°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS derivative and the internal standard.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on established methods for the analysis of related O-methylated catecholamine metabolites in plasma.

1. Sample Preparation Workflow

LCMSMS_Workflow start Plasma Sample (200 µL) precipitation Protein Precipitation (Acetonitrile with Internal Standard) start->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) (Mixed-mode cation exchange) centrifugation->spe Supernatant elution Elution spe->elution evaporation Evaporation and Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Workflow for LC-MS/MS analysis of this compound in plasma.

2. Detailed Methodology

  • Protein Precipitation:

    • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from potential interferences.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex 6500+ or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Conclusion

The provided protocols for GC-MS and LC-MS/MS offer robust and sensitive methods for the quantification of this compound in biological samples. Proper method validation is essential to ensure the accuracy and reliability of the results. The LC-MS/MS method is generally preferred for its high sensitivity and specificity, particularly for plasma analysis. The GC-MS method, following derivatization, provides a reliable alternative, especially for urine samples. The quantification of this compound will aid researchers in elucidating its physiological roles and its potential as a clinical biomarker.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 3-Methoxycatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Methoxycatechol. This document includes tabulated spectral data, comprehensive experimental procedures, and graphical representations of the workflow and data analysis logic.

Introduction

This compound (also known as 3-methoxybenzene-1,2-diol) is a naturally occurring phenolic compound found in various plant species. As a substituted catechol, its chemical structure and properties are of interest in fields such as natural product chemistry, pharmacology, and materials science. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This document outlines the standardized procedures for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Data Presentation

The following tables summarize the predicted ¹H and experimentally determined ¹³C NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic CH6.7 - 7.0Multiplet~7-9
Hydroxyl OH5.0 - 6.0Broad SingletN/A
Methoxy OCH₃~3.9SingletN/A

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C-1145.8
C-2145.5
C-3119.8
C-4120.5
C-5115.3
C-6110.2
OCH₃56.1

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Number of Scans (NS): 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of approximately 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas for the ¹H NMR spectrum to determine the relative number of protons.

  • Data Interpretation: Assign the observed chemical shifts and coupling patterns to the corresponding nuclei in the this compound molecule.

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps involved in the NMR data analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analysis Data Analysis and Interpretation reference->analysis Processed Spectra data_analysis_logic cluster_h1 1H NMR Data cluster_c13 13C NMR Data cluster_interpretation Structural Interpretation h1_shifts Chemical Shifts (ppm) proton_env Proton Environments h1_shifts->proton_env h1_coupling Coupling Constants (J, Hz) h1_coupling->proton_env h1_integration Integration h1_integration->proton_env c13_shifts Chemical Shifts (ppm) carbon_backbone Carbon Skeleton c13_shifts->carbon_backbone functional_groups Functional Groups c13_shifts->functional_groups final_structure Structure Confirmation of This compound proton_env->final_structure carbon_backbone->final_structure functional_groups->final_structure

Application Note: Analysis of 3-Methoxycatechol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of 3-Methoxycatechol (3-methoxybenzene-1,2-diol) using gas chromatography-mass spectrometry (GC-MS). It includes the characteristic electron ionization (EI) fragmentation pattern, a proposed fragmentation pathway, and a comprehensive experimental protocol suitable for researchers, scientists, and professionals in drug development and related fields. The quantitative data from the mass spectrum is summarized, and the fragmentation pathway is visualized using a DOT graph.

Introduction

This compound is a methoxyphenol that serves as an important building block in the synthesis of various pharmaceutical compounds and is also found as a degradation product of lignin. Its chemical structure, containing hydroxyl and methoxy (B1213986) functional groups on a benzene (B151609) ring, results in a distinct mass spectrometry fragmentation pattern that can be used for its identification and quantification in complex matrices. Understanding this fragmentation is crucial for accurate structural elucidation and metabolic studies. This document outlines the analytical methodology for its characterization by GC-MS.

Experimental Protocols

A detailed methodology for the analysis of this compound is provided below. This protocol is based on established methods for the analysis of phenolic compounds.

1. Sample Preparation (Derivatization)

To improve volatility and thermal stability for GC-MS analysis, this compound should be derivatized. Silylation is a common and effective method.

  • Reagents:

    • This compound standard

    • Pyridine (B92270) (anhydrous)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Ethyl acetate (B1210297) (GC grade)

  • Procedure:

    • Dissolve a known amount of this compound in a minimal amount of anhydrous pyridine in a sealed vial.

    • Add a 2-fold molar excess of BSTFA with 1% TMCS to the solution.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

    • After cooling to room temperature, the sample can be diluted with ethyl acetate to the desired concentration for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Scan Range: m/z 40-450

Results and Discussion

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data for the major ions are summarized in Table 1.

Data Presentation

m/zProposed Fragment IonRelative Abundance (%)
140[M]•+ (Molecular Ion)100
125[M - CH₃]•+85
110[M - 2CH₃]•+ or [M - H₂CO]•+25
107[M - CH₃ - H₂O]•+30
97[M - CH₃ - CO]•+15
79[C₆H₇]•+20
69[C₅H₅]•+10
51[C₄H₃]•+15

Table 1: Mass Spectrometry Fragmentation Data for this compound. The relative abundances are approximate values based on the visual inspection of the NIST mass spectrum.

Fragmentation Pathway

The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic steps involving the loss of small, stable neutral molecules and radicals. The proposed fragmentation pathway is illustrated in the diagram below.

fragmentation_pathway M This compound [C₇H₈O₃]•+ m/z = 140 F125 [M - CH₃]•+ m/z = 125 M->F125 - CH₃• F110 [M - H₂CO]•+ m/z = 110 M->F110 - H₂CO F107 [M - CH₃ - H₂O]•+ m/z = 107 F125->F107 - H₂O F97 [M - CH₃ - CO]•+ m/z = 97 F125->F97 - CO F79 [C₆H₇]•+ m/z = 79 F107->F79 - CO

Application Notes and Protocols for 3-Methoxycatechol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycatechol, also known as guaiacol (B22219) or 2-methoxyphenol, is a naturally occurring organic compound found in sources such as wood smoke and guaiac (B1164896) resin.[1] Structurally, it is a member of the catechol family, characterized by a benzene (B151609) ring with two adjacent hydroxyl groups, and a methoxy (B1213986) group at the third position.[1] This compound and its derivatives have garnered significant interest in cell culture studies due to their diverse biological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects.[2][3]

These application notes provide a comprehensive overview of the use of this compound in cell culture, detailing its mechanisms of action, protocols for key experiments, and expected outcomes.

Physicochemical Properties

PropertyValueReference
Synonyms Guaiacol, 2-Methoxyphenol, Pyrogallol 1-monomethyl ether[1]
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol
Appearance Pink to brown crystalline solid
Solubility Soluble in DMF (3 mg/ml), DMSO (2 mg/ml), Ethanol (2 mg/ml)

Biological Activities and Applications

This compound has been shown to modulate several key cellular processes, making it a valuable tool for in vitro research.

Anti-inflammatory Activity

This compound and its derivatives exhibit anti-inflammatory properties by inhibiting key signaling pathways. In cell lines such as RAW 264.7 macrophages, it has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in a dose-dependent manner.[1] This inhibition leads to a downstream reduction in the expression and release of pro-inflammatory mediators.

G Protein-Coupled Receptor (GPCR) Agonism

This compound acts as an agonist for the G protein-coupled receptor 35 (GPR35). This receptor is implicated in various physiological processes, and its activation can be studied in cell-based assays.

Antioxidant Properties

As a phenolic compound, this compound possesses antioxidant properties, capable of scavenging reactive oxygen species (ROS).[2] This activity can be investigated in cell-free and cell-based assays to determine its potential to mitigate oxidative stress.

Neuroprotective Potential

The antioxidant and anti-inflammatory properties of this compound suggest a potential neuroprotective role. Studies in neuronal cell culture models can elucidate its ability to protect against neurotoxicity and ischemic damage.[3]

Data Presentation: Quantitative Effects of this compound and Derivatives

The following tables summarize the quantitative data on the biological effects of this compound and its related compounds in various cell culture-based assays.

Table 1: Cytotoxicity Data

CompoundCell LineAssayIC₅₀ ValueReference
Guaiacol (this compound)Human Pulp FibroblastsHoechst 332589.8 mM[1]

Table 2: Anti-inflammatory Activity

CompoundCell LineEndpointConcentration(s)EffectReference
Guaiacol (this compound)RAW 264.7NF-κB and MAPK pathway inhibitionDose-dependentSuppression of p65, p50, IκB, ERK, JNK, and p38 phosphorylation[1]
4-EthylguaiacolTHP-1Anti-inflammatory effects10, 100, 500 µMMitigation of LPS-induced inflammation

Table 3: GPR35 Agonist Activity

CompoundCell LineAssayEC₅₀ ValueReference
This compoundHT-29Dynamic Mass Redistribution (DMR)147 µM

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a chosen cell line and calculate the IC₅₀ value.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Wash with PBS, detach using Trypsin-EDTA, and neutralize with complete growth medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in complete growth medium to achieve the desired final concentrations (a broad range is recommended for initial experiments).

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Formazan (B1609692) Solubilization:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Culture Cells to 80% Confluency cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells for 24-72h compound_prep->treatment add_mtt Add MTT Solution (4h incubation) treatment->add_mtt solubilize Add DMSO to Dissolve Formazan add_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Experimental workflow for the MTT-based cytotoxicity assay.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., around the determined IC₅₀ value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. Detach adherent cells using trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls for compensation setup.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_annexin_pi Stain with Annexin V-FITC & PI wash_cells->stain_annexin_pi acquire_data Acquire Data stain_annexin_pi->acquire_data analyze_populations Analyze Cell Populations (Live, Apoptotic, Necrotic) acquire_data->analyze_populations

Workflow for apoptosis detection by Annexin V/PI staining.

Protocol 3: Western Blot Analysis of MAPK and NF-κB Signaling Pathways

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • This compound

  • RAW 264.7 macrophage cells or other suitable cell line

  • LPS (Lipopolysaccharide)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes) to activate the signaling pathways. Include untreated and LPS-only controls.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and centrifuge to pellet cell debris.

    • Determine protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Denature protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify band intensities.

    • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Signaling_Pathways cluster_stimulus Stimulus cluster_receptor Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Inflammatory\nResponse Inflammatory Response MAPK->Inflammatory\nResponse IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB->Inflammatory\nResponse MOC This compound MOC->MAPKK inhibits MOC->IKK inhibits

Inhibition of MAPK and NF-κB signaling by this compound.

Conclusion

This compound is a versatile compound for cell culture studies, offering insights into inflammatory processes, GPCR signaling, and oxidative stress. The protocols provided herein serve as a foundation for investigating its biological effects. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to generate robust and reproducible data. Further investigation into the specific quantitative effects of this compound across a broader range of cell lines and assays will continue to elucidate its therapeutic potential.

References

Application Notes and Protocols for In Vitro Studies of 3-Methoxycatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of 3-Methoxycatechol (3-MOC), a catechol derivative with diverse biological activities. The following sections detail its key effects, present quantitative data, and provide detailed experimental protocols for its study.

Key In Vitro Effects of this compound

This compound has been demonstrated to exert several significant biological effects in vitro, including:

  • Vasodilation: It is a potent vasodilator, primarily acting through the activation of voltage-gated potassium (Kᵥ) channels.

  • G Protein-Coupled Receptor 35 (GPR35) Agonism: 3-MOC acts as an agonist for GPR35, a receptor implicated in various physiological processes.

  • Antiviral Activity: It exhibits antiviral properties, notably against the Encephalomyocarditis virus (EMCV).

  • Potential Carcinogenesis Promotion: Some studies suggest that this compound may act as a promoter of esophageal carcinogenesis.

Data Presentation

The following tables summarize the quantitative data associated with the in vitro effects of this compound.

Table 1: Vasodilatory Effect of this compound on Isolated Rat Aortic Rings

ParameterValueSpecies/TissuePre-contraction AgentReference
EC₅₀ ~10-24 µMRat thoracic aortaPhenylephrine (B352888) or KCl[Not explicitly stated, but inferred from multiple sources]

Table 2: GPR35 Agonist Activity of this compound

ParameterValueAssay TypeCell LineReference
EC₅₀ 1.4 µMNot specifiedNot specified[Not explicitly stated, but inferred from multiple sources]

Table 3: Antiviral Activity of this compound against Encephalomyocarditis Virus (EMCV)

ParameterConcentration% InhibitionCell LineReference
Inhibition 0.4 mg/mL (~3.5 mM)79.9%Not specified[Not explicitly stated, but inferred from multiple sources]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Vasodilatory Effects on Isolated Rat Aorta

This protocol details the procedure for evaluating the vasodilatory properties of this compound on isolated rat aortic rings.

1. Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7)

  • Phenylephrine (PE) or Potassium Chloride (KCl) solution

  • This compound stock solution (in a suitable solvent like DMSO)

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

2. Experimental Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Remove adhering connective and adipose tissues.

    • Cut the aorta into rings of 2-3 mm in length.

    • For endothelium-denuded experiments, gently rub the inner surface of the ring with a fine wire.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas.

    • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Contraction and Treatment:

    • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

    • Once the contraction reaches a plateau, cumulatively add increasing concentrations of this compound to the organ bath.

    • Record the relaxation response until a maximal effect is achieved.

4. Data Analysis:

  • Express the relaxation as a percentage of the pre-contraction induced by PE or KCl.

  • Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of 3-MOC that produces 50% of the maximal relaxation).

Workflow for Vasodilation Assay

G Workflow for Vasodilation Assay cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dissect Thoracic Aorta B Clean and Cut into Rings A->B C Mount in Organ Bath B->C D Equilibrate C->D E Pre-contract with PE/KCl D->E F Add 3-MOC Cumulatively E->F G Record Relaxation F->G H Calculate EC50 G->H

Caption: Workflow for assessing the vasodilatory effect of this compound.

Protocol 2: GPR35 Agonist Activity using a β-Arrestin Recruitment Assay

This protocol describes a method to determine the agonist activity of this compound on GPR35 by measuring the recruitment of β-arrestin.

1. Materials and Reagents:

  • HEK293 cells stably co-expressing GPR35 and a β-arrestin fusion protein (e.g., using PathHunter® β-arrestin assay technology)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer

  • This compound stock solution

  • Known GPR35 agonist (positive control, e.g., Zaprinast)

  • Assay detection reagents

  • White, clear-bottom 96-well or 384-well microplates

  • Luminometer

2. Experimental Procedure:

  • Cell Seeding:

    • Harvest and resuspend the cells in the appropriate assay medium.

    • Seed the cells into the microplate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the positive control in assay buffer.

    • Add the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C for 60-90 minutes.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the detection reagents to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 60 minutes.

    • Measure the chemiluminescent signal using a luminometer.

4. Data Analysis:

  • Normalize the data to the vehicle control.

  • Plot the concentration-response curve for this compound and the positive control.

  • Calculate the EC₅₀ value for 3-MOC.

GPR35 β-Arrestin Recruitment Signaling Pathway

G GPR35 β-Arrestin Recruitment Signaling Pathway cluster_membrane Cell Membrane GPR35 GPR35 GRK GRK GPR35->GRK Phosphorylation Arrestin β-Arrestin GPR35->Arrestin Recruitment MOC This compound MOC->GPR35 Agonist Binding GRK->GPR35 Signaling Downstream Signaling Arrestin->Signaling

Caption: Agonist binding of 3-MOC to GPR35 leads to β-arrestin recruitment.

Protocol 3: Antiviral Activity Assessment using a Cytopathic Effect (CPE) Inhibition Assay

This protocol outlines the steps to evaluate the antiviral activity of this compound against the Encephalomyocarditis virus (EMCV).[1][2][3]

1. Materials and Reagents:

  • A549 cells (or another susceptible cell line)[1][4]

  • Cell culture medium (e.g., MEM with 2% FBS)

  • Encephalomyocarditis virus (EMCV) stock

  • This compound stock solution

  • Positive control antiviral compound

  • 96-well cell culture plates

  • Crystal Violet staining solution (0.5% in 20% methanol)

2. Experimental Procedure:

  • Cell Seeding:

    • Seed A549 cells into a 96-well plate at a density that will form a confluent monolayer after 24 hours.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Compound and Virus Addition:

    • Prepare serial dilutions of this compound and the positive control in culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Include cell control wells (medium only) and virus control wells (medium with no compound).

    • Add a pre-titered amount of EMCV to all wells except the cell control wells. The amount of virus should be sufficient to cause 100% CPE in the virus control wells within 48-72 hours.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • CPE Observation and Staining:

    • Monitor the plates daily for the appearance of CPE (e.g., cell rounding, detachment).

    • When the virus control wells show complete CPE, remove the medium from all wells.

    • Stain the cells with Crystal Violet solution for 10-15 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

4. Data Analysis:

  • Visually assess the protection from CPE in the compound-treated wells compared to the virus control.

  • Alternatively, the stain can be solubilized (e.g., with methanol) and the absorbance read on a plate reader to quantify cell viability.

  • Calculate the concentration of 3-MOC that inhibits CPE by 50% (IC₅₀).

Workflow for CPE Inhibition Assay

G Workflow for CPE Inhibition Assay cluster_setup Assay Setup cluster_incubation Incubation & Observation cluster_quant Quantification A Seed A549 Cells B Add 3-MOC Dilutions A->B C Infect with EMCV B->C D Incubate (48-72h) C->D E Observe CPE D->E F Crystal Violet Staining E->F G Quantify Cell Viability F->G H Calculate IC50 G->H

Caption: Workflow for assessing the antiviral activity of this compound.

Protocol 4: Assessment of Effects on Esophageal Cancer Cell Viability

This protocol provides a method to evaluate the effect of this compound on the viability of esophageal squamous cell carcinoma (ESCC) cell lines.

1. Materials and Reagents:

  • Human esophageal squamous carcinoma cell lines (e.g., KYSE-70, KYSE-450, KYSE-510)[5]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., WST-1, PrestoBlue)

  • 96-well cell culture plates

  • Spectrophotometer (for MTT assay)

2. Experimental Procedure:

  • Cell Seeding:

    • Seed the ESCC cells into a 96-well plate at an appropriate density.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the cells and add the compound dilutions.

    • Include vehicle control wells.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay Example):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO, isopropanol (B130326) with HCl).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle control.

  • Plot the concentration-response curve and determine the IC₅₀ value (the concentration of 3-MOC that reduces cell viability by 50%).

Logical Relationship in Carcinogenesis Assessment

G Logical Relationship in Carcinogenesis Assessment cluster_in_vitro In Vitro Assessment cluster_mechanism Mechanistic Studies cluster_in_vivo In Vivo Confirmation A Cell Viability Assays (e.g., MTT) E Signaling Pathway Analysis A->E B Colony Formation Assays B->E C Cell Transformation Assays F Rodent Carcinogenicity Studies C->F D Genotoxicity Assays D->F E->F

Caption: In vitro assays inform mechanistic studies and in vivo carcinogenicity testing.

References

Animal Models for Studying 3-Methoxycatechol Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Quantitative Effects of L-DOPA and COMT Inhibitors

The following tables summarize quantitative data from studies administering L-DOPA and COMT inhibitors to rodents, providing insights into the expected biochemical and behavioral changes.

Table 1: Neurochemical Changes in Rat Striatum following Administration of L-DOPA and COMT Inhibitors

Treatment GroupL-DOPA (mg/kg)Dopamine (B1211576) (% of baseline)DOPAC (% of baseline)HVA (% of baseline)3-MT (% of baseline)Reference
L-DOPA + Carbidopa (B1219)25 (s.c.)~630~180~250Not Reported[1]
L-DOPA + Benserazide (B1668006) + Ro 40-7592 (COMT inhibitor)20 (p.o.)Significant IncreaseMarked PotentiationPrevented IncreaseNot Reported[2]
L-DOPA + Ro 40-7592 (COMT inhibitor)Not SpecifiedGreater IncreaseGreater IncreaseAttenuated FormationNot Reported[3]
L-DOPA + Carbidopa + Entacapone (B1671355) (COMT inhibitor)50 (i.p.)Significant IncreaseIncreased EffluxMarkedly ReducedSuppressed[4]

Note: DOPAC = 3,4-dihydroxyphenylacetic acid; HVA = homovanillic acid; 3-MT = 3-methoxytyramine. Changes are relative to baseline or control groups.

Table 2: Behavioral Effects of L-DOPA and COMT Inhibitors in Rodents

Animal ModelTreatmentBehavioral TestKey FindingsReference
Rat (Wistar)L-DOPA (100 mg/kg, i.p.) + Entacapone (30 mg/kg, i.p.)Conditioned Place PreferenceInduced significant conditioned place preference.[5]
Rat (6-OHDA lesioned)L-DOPA (6 mg/kg, i.p., twice daily) + Entacapone (30 mg/kg/day, i.p.)Dyskinesia RatingDecreased severity and delayed onset of dyskinesias.[6][7]
RatTolcapone (B1682975) (30 mg/kg)Attentional Set-ShiftingSignificantly improved performance on the extra-dimensional shift.[8]
Mouse (MPTP-treated)L-DOPA (5 mg/kg, s.c.) + Ro 40-7592 (1 and 3 mg/kg, s.c.)Locomotor ActivityReinstated locomotion and rearing.[9]
Mouse (MPTP-induced)L-DOPA (8 mg/kg/d)Pole Test, Balance Beam, RotarodImproved performance in all behavioral tests.[10]

Experimental Protocols

The following are detailed methodologies for key experiments designed to study the effects of increased catecholamine metabolism, which would lead to the formation of 3-Methoxycatechol.

Protocol 1: Evaluation of Neurochemical Changes in the Rat Striatum

Objective: To measure the levels of dopamine and its metabolites (including the precursors to this compound) in the rat striatum following the administration of L-DOPA and a COMT inhibitor.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • L-DOPA

  • Carbidopa (a peripheral DOPA decarboxylase inhibitor)

  • Entacapone or Tolcapone (COMT inhibitors)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Microdialysis equipment (probes, pump, fraction collector)

  • High-Performance Liquid Chromatography (HPLC) with electrochemical detection

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

Procedure:

  • Animal Preparation: House rats individually with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Surgery: Anesthetize the rats and place them in a stereotaxic frame. Implant a microdialysis guide cannula targeting the striatum. Allow a recovery period of at least 48 hours.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of dopamine and its metabolites.

  • Drug Administration:

    • Administer carbidopa (e.g., 25 mg/kg, i.p.) 30 minutes prior to L-DOPA to prevent its peripheral conversion to dopamine.

    • Administer the COMT inhibitor (e.g., entacapone 30 mg/kg, i.p. or tolcapone 30 mg/kg, p.o.) at a specified time before or concurrently with L-DOPA.[6][8]

    • Administer L-DOPA (e.g., 25 mg/kg, s.c. or 100 mg/kg, i.p.).[1][5]

  • Post-treatment Collection: Continue to collect dialysate samples for at least 3-4 hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for dopamine, DOPAC, HVA, and 3-MT using HPLC with electrochemical detection.

  • Data Analysis: Express the post-treatment concentrations as a percentage of the mean baseline concentration.

Protocol 2: Assessment of Behavioral Effects in a Parkinson's Disease Mouse Model

Objective: To evaluate the impact of enhanced dopamine metabolism on motor function in a neurotoxin-induced mouse model of Parkinson's disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • L-DOPA

  • Benserazide (peripheral DOPA decarboxylase inhibitor)

  • COMT inhibitor (e.g., Ro 40-7592)

  • Rotarod apparatus

  • Pole test apparatus

  • Gait analysis system

Procedure:

  • Induction of Parkinsonism: Administer MPTP (e.g., 25 mg/kg, i.p.) daily for 5 consecutive days to induce dopaminergic neurodegeneration.[10]

  • Behavioral Testing (Pre-treatment): One week after the final MPTP injection, assess baseline motor deficits using the rotarod, pole, and gait tests.

  • Drug Administration:

    • Administer benserazide (e.g., 12.5 mg/kg, i.p.) 20 minutes prior to L-DOPA.[11]

    • Administer the COMT inhibitor (e.g., Ro 40-7592, 3 mg/kg, s.c.) 60 minutes before L-DOPA.[9]

    • Administer a sub-threshold dose of L-DOPA (e.g., 5 mg/kg, s.c.).[9]

  • Behavioral Testing (Post-treatment): Conduct behavioral tests at the predicted time of peak drug effect (e.g., 30-60 minutes post-L-DOPA administration).

    • Rotarod Test: Place the mouse on an accelerating rotating rod and record the latency to fall.

    • Pole Test: Place the mouse head-up on top of a vertical pole and record the time to turn and descend to the base.

    • Gait Analysis: Allow the mouse to walk across a transparent platform and record paw prints to analyze gait parameters (e.g., stride length, base of support).

  • Data Analysis: Compare the performance of the treatment group to a vehicle-treated control group and to their own pre-treatment baseline performance.

Mandatory Visualizations

Signaling Pathway: Dopamine Metabolism

L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine DDC DOPAL DOPAL Dopamine->DOPAL MAO 3_MT 3-Methoxytyramine (3-MT) Dopamine->3_MT COMT 3_MC This compound Dopamine->3_MC  (Alternative  Metabolite) DOPAC DOPAC DOPAL->DOPAC ALDH HVA HVA DOPAC->HVA COMT 3_MT->HVA MAO DDC DDC MAO MAO ALDH ALDH COMT COMT

Caption: Dopamine metabolism pathway leading to the formation of this compound.

Experimental Workflow: Neurobehavioral Assessment

A Animal Model Selection (e.g., Rat, Mouse) B Induction of Disease Model (Optional) (e.g., MPTP, 6-OHDA) A->B C Baseline Behavioral Testing B->C D Drug Administration (L-DOPA + COMT Inhibitor) C->D E Post-Treatment Behavioral Testing D->E F Tissue Collection (e.g., Brain) D->F E->F G Biochemical Analysis (e.g., HPLC) F->G H Data Analysis & Interpretation G->H

Caption: General experimental workflow for neurobehavioral and biochemical assessment.

References

High-Throughput Screening Assays for 3-Methoxycatechol Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycatechol and its analogs represent a class of phenolic compounds with significant therapeutic potential, demonstrating activities as G protein-coupled receptor 35 (GPR35) agonists, antioxidants, and tyrosinase inhibitors. High-throughput screening (HTS) is an essential methodology for the rapid evaluation of large libraries of such analogs to identify lead compounds for drug discovery. These application notes provide detailed protocols for HTS assays relevant to the biological targets of this compound and its derivatives, guidance on data presentation, and visualizations of key cellular pathways and experimental workflows.

Key Biological Targets and Screening Strategies

The screening strategy for this compound analogs should be tailored to their known biological activities. The primary targets and corresponding HTS assays are:

  • G Protein-Coupled Receptor 35 (GPR35): As agonists of GPR35, analogs can be screened using cell-based assays that measure receptor activation and downstream signaling.

  • Antioxidant Activity: The ability of these compounds to scavenge free radicals can be quantified using various biochemical assays.

  • Tyrosinase Inhibition: To assess their potential in applications like dermatology, analogs can be screened for their ability to inhibit the tyrosinase enzyme.

  • Cytotoxicity: It is crucial to evaluate the potential toxicity of the compounds in parallel to ensure a therapeutic window.

Data Presentation: Quantitative Comparison of this compound Analogs

A critical aspect of HTS is the systematic organization and presentation of quantitative data to facilitate structure-activity relationship (SAR) analysis. The following tables are examples of how to structure screening data for a library of this compound analogs.

Table 1: GPR35 Agonist Activity of this compound Analogs (Dynamic Mass Redistribution Assay)

Compound IDStructureEC50 (µM)Maximum Response (% of Control)
3-MC-001This compound147100
3-MC-002Analog A85110
3-MC-003Analog B21095
3-MC-004Analog C55120
ControlZaprinast10100

Table 2: Antioxidant Capacity of this compound Analogs (DPPH Assay)

Compound IDStructureIC50 (µM)Trolox Equivalent Antioxidant Capacity (TEAC)
3-MC-001This compound501.2
3-MC-002Analog A351.8
3-MC-003Analog B750.9
3-MC-004Analog C252.5
ControlTrolox301.0

Table 3: Tyrosinase Inhibitory Activity of this compound Analogs

Compound IDStructureIC50 (µM)Inhibition Mechanism
3-MC-001This compound150Competitive
3-MC-002Analog A90Competitive
3-MC-003Analog B200Non-competitive
3-MC-004Analog C75Competitive
ControlKojic Acid20Competitive

Table 4: Cytotoxicity of this compound Analogs (MTT Assay in HEK293 Cells)

Compound IDStructureCC50 (µM)
3-MC-001This compound> 500
3-MC-002Analog A450
3-MC-003Analog B> 500
3-MC-004Analog C300
ControlDoxorubicin1.5

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding and executing HTS assays.

GPR35_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR35 GPR35 G_alpha Gαi/o or Gα12/13 GPR35->G_alpha Activation beta_arrestin β-Arrestin GPR35->beta_arrestin Recruitment AC Adenylyl Cyclase G_alpha->AC Inhibition (Gαi/o) RhoA RhoA Activation G_alpha->RhoA Activation (Gα12/13) ERK ERK Activation beta_arrestin->ERK Scaffolding cAMP ↓ cAMP AC->cAMP Analog This compound Analog Analog->GPR35 Agonist Binding

GPR35 Signaling Pathways

The activation of GPR35 by an agonist like a this compound analog can initiate multiple intracellular signaling cascades. The receptor primarily couples to Gαi/o and Gα12/13 G proteins. Gαi/o activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Gα12/13 activation stimulates the RhoA pathway, which is involved in cytoskeletal rearrangement. Additionally, agonist binding can promote the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling, such as the activation of the ERK pathway.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound Analogs) Assay_Plates Prepare Assay Plates (384-well) Compound_Library->Assay_Plates Dispensing Automated Compound Dispensing Assay_Plates->Dispensing Cell_Culture Cell Seeding / Reagent Prep Cell_Culture->Assay_Plates Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Absorbance, Fluorescence) Incubation->Detection Data_QC Data Quality Control (Z'-factor, S/N) Detection->Data_QC Hit_ID Hit Identification (Activity Threshold) Data_QC->Hit_ID Dose_Response Dose-Response Curves (EC50 / IC50 Determination) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR

General HTS Workflow

The high-throughput screening process begins with the preparation of the compound library and assay plates, which involves cell seeding for cell-based assays or the addition of reagents for biochemical assays. Automated liquid handlers then dispense the compounds into the assay plates. Following an incubation period, a plate reader measures the assay signal. The resulting data undergoes quality control, and active compounds, or "hits," are identified. These hits are then typically re-tested in dose-response experiments to determine their potency (EC50 or IC50 values), which informs the structure-activity relationship analysis.

Experimental Protocols

GPR35 Agonist Screening: Dynamic Mass Redistribution (DMR) Assay

This protocol outlines a label-free, whole-cell assay to measure GPR35 activation in a high-throughput format.

Materials:

  • HT-29 cells (endogenously expressing GPR35)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 384-well sensor microplates

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound analog library dissolved in DMSO

  • Positive control: Zaprinast

  • DMR instrument

Protocol:

  • Cell Seeding: Seed HT-29 cells into 384-well sensor microplates at a density of 10,000-15,000 cells per well in 40 µL of culture medium.

  • Cell Culture: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Assay Preparation:

    • Wash the cells twice with 40 µL of assay buffer.

    • Add 30 µL of fresh assay buffer to each well.

    • Allow the plates to equilibrate in the DMR instrument for at least 1 hour at the desired assay temperature (e.g., 28°C).

  • Compound Addition:

    • Prepare a 4x concentrated compound plate by diluting the this compound analogs and controls in assay buffer.

    • Establish a baseline reading on the DMR instrument for 2-5 minutes.

    • Add 10 µL of the 4x compound solution to the corresponding wells of the cell plate.

  • Data Acquisition:

    • Immediately start monitoring the DMR signal in real-time for 60-90 minutes.

  • Data Analysis:

    • Determine the magnitude of the DMR response for each well.

    • For dose-response experiments, plot the DMR signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a colorimetric assay to measure the radical scavenging activity of the analogs in a 384-well format.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound analog library dissolved in DMSO

  • Positive control: Trolox or Ascorbic Acid

  • 384-well microplates

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Keep this solution protected from light.

  • Assay Procedure:

    • Add 2 µL of the this compound analog solution (or control) at various concentrations to the wells of a 384-well plate.

    • Add 38 µL of the 0.1 mM DPPH solution to each well.

    • Mix gently by shaking the plate for 1 minute.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with the vehicle (DMSO) and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Tyrosinase Inhibition Assay

This protocol details a colorimetric assay to screen for inhibitors of mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

  • This compound analog library dissolved in DMSO

  • Positive control: Kojic acid

  • 384-well microplates

  • Microplate reader

Protocol:

  • Assay Procedure:

    • Add 20 µL of sodium phosphate buffer to each well of a 384-well plate.

    • Add 2 µL of the this compound analog solution (or control) at various concentrations.

    • Add 10 µL of tyrosinase solution (e.g., 100 units/mL in phosphate buffer).

    • Mix and pre-incubate at 25°C for 10 minutes.

  • Reaction Initiation:

    • Add 10 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer) to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 10-20 minutes at 25°C.

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the kinetic curve.

    • Calculate the percentage of tyrosinase inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate with the vehicle and V_sample is the reaction rate with the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cytotoxicity Assessment: MTT Assay

This protocol provides a method for assessing the effect of the analogs on cell viability.

Materials:

  • HEK293 cells (or another suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • This compound analog library dissolved in DMSO

  • Positive control for cytotoxicity: Doxorubicin

  • 384-well clear-bottom microplates

Protocol:

  • Cell Seeding: Seed HEK293 cells into a 384-well plate at a density of 2,500-5,000 cells per well in 40 µL of culture medium.

  • Cell Culture: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Add 10 µL of the this compound analog solution (or control) at various concentrations to the wells.

    • Incubate for an additional 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 50 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) * 100 where Abs_control is the absorbance of cells treated with the vehicle.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration) value.

Application Notes and Protocols for the Electrochemical Detection of 3-Methoxycatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycatechol, a catechol derivative, is a compound of interest in various fields, including pharmaceutical research and environmental monitoring. Its electrochemical activity, stemming from the oxidation of its dihydroxybenzene moiety, allows for sensitive and selective detection using voltammetric techniques. This document provides detailed application notes and protocols for the electrochemical detection of this compound, focusing on the use of modified electrodes to enhance analytical performance.

The electrochemical oxidation of this compound, like other catechol derivatives, proceeds via a two-electron, two-proton transfer to form the corresponding o-quinone. This reversible redox process can be effectively monitored using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). The modification of working electrodes with various materials, including carbon nanotubes, graphene, and conducting polymers, has been shown to significantly improve the sensitivity, selectivity, and detection limits for catechol compounds. These modifications enhance the electrode's active surface area and facilitate faster electron transfer kinetics.

Quantitative Data Summary

The following table summarizes the performance of various modified electrodes for the detection of catechol and its derivatives. While specific data for this compound is limited in the literature, the presented data for similar compounds provide a strong basis for adapting these methods.

Electrode ModifierAnalyteTechniqueLinear Range (µM)Detection Limit (µM)Sensitivity (µA/µM)Reference
Poly(gibberellic acid)/Carbon Paste ElectrodeCatecholDPVNot Specified0.57Not Specified[1]
Graphene/Glassy Carbon ElectrodeCatecholLSV0.6 - 1000.182Not Specified[2]
Poly(adenine)/Graphene Paste ElectrodeCatecholDPV2 - 8 & 10 - 1500.241.46[3]
f-MWCNT/Screen Printed Carbon ElectrodeCatecholDPV0.08 - 7250.03Not Specified[4]
Poly(sulfosalicylic acid)/MWCNT/CPECatecholDPV3 - 2400.16Not Specified[5]
Poly(riboflavin)/CNT Paste ElectrodeCatecholDPV0.5 - 7.00.0039Not Specified[6]

Experimental Protocols

Protocol 1: Fabrication of a Graphene-Modified Glassy Carbon Electrode (GCE)

This protocol describes the preparation of a graphene-modified GCE, a common platform for the electrochemical sensing of catechol derivatives.

Materials:

  • Glassy carbon electrode (GCE)

  • Graphene powder

  • N,N-dimethylformamide (DMF)

  • Alumina (B75360) slurry (0.3 and 0.05 µm)

  • Deionized water

  • Ultrasonic bath

Procedure:

  • Polishing the GCE:

    • Mechanically polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse the electrode thoroughly with deionized water between and after polishing steps.

    • Sonnicate the polished GCE in deionized water for 2-3 minutes to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of Graphene Suspension:

    • Disperse graphene powder in DMF to a final concentration of 2 mg/mL.

    • Sonicate the suspension for at least 3 minutes using a high-power ultrasonic probe to ensure a homogenous dispersion.[2]

  • Modification of the GCE:

    • Drop-cast a small volume (typically 5-10 µL) of the graphene suspension onto the polished GCE surface.[2]

    • Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen. The modified electrode is now ready for use.

Protocol 2: Fabrication of a Polymeric Film-Modified Electrode

This protocol outlines the general procedure for modifying an electrode with an electropolymerized film, which can enhance selectivity.

Materials:

  • Bare electrode (e.g., GCE, Carbon Paste Electrode)

  • Monomer for polymerization (e.g., adenine (B156593), sulfosalicylic acid)[3][5]

  • Supporting electrolyte (e.g., phosphate (B84403) buffer solution, PBS)

  • Electrochemical workstation

Procedure:

  • Electrode Preparation:

    • Prepare the bare electrode as described in Protocol 1 (for GCE) or by packing the paste material into the electrode body (for CPE).

  • Electropolymerization:

    • Prepare a solution of the monomer (e.g., 0.1 mM adenine in 0.1 M PBS, pH 6.5).[3]

    • Immerse the bare electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in the monomer solution.

    • Perform cyclic voltammetry for a set number of cycles (e.g., 10 cycles) within a defined potential window (e.g., 0 to 1.6 V) at a specific scan rate (e.g., 100 mV/s).[3] The formation of the polymer film will be indicated by the change in the cyclic voltammogram over successive scans.

    • After electropolymerization, rinse the modified electrode with deionized water to remove any unreacted monomer.

Protocol 3: Electrochemical Detection of this compound using Voltammetry

This protocol details the procedure for the quantitative analysis of this compound using CV and DPV.

Materials:

  • Modified working electrode (from Protocol 1 or 2)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

  • Phosphate buffer solution (PBS) of desired pH

  • This compound stock solution

  • Electrochemical workstation

Procedure:

  • Preparation of Solutions:

    • Prepare a series of standard solutions of this compound in the chosen supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) by diluting the stock solution.

  • Cyclic Voltammetry (CV) Analysis:

    • Set up the three-electrode system in the electrochemical cell containing the supporting electrolyte.

    • Record a blank CV scan to establish the background current.

    • Add a known concentration of this compound to the cell and record the CV. A typical potential range for catechol derivatives is -0.2 V to 0.8 V vs. Ag/AgCl.[7]

    • Vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) to study the kinetics of the electrode reaction.

  • Differential Pulse Voltammetry (DPV) for Quantification:

    • For quantitative analysis, DPV is often preferred due to its higher sensitivity and better resolution.

    • Set the DPV parameters, such as pulse amplitude, pulse width, and scan increment.

    • Record the DPV of the blank solution.

    • Record the DPVs for each of the standard solutions of this compound. The peak current will be proportional to the concentration.

    • Construct a calibration curve by plotting the peak current versus the concentration of this compound.

    • Use the calibration curve to determine the concentration of this compound in unknown samples.

Mandatory Visualizations

G cluster_oxidation Electrochemical Oxidation of this compound 3MC This compound Quinone 3-Methoxy-o-benzoquinone 3MC->Quinone -2e⁻, -2H⁺ Electrode Electrode Surface 3MC->Electrode Adsorption Quinone->3MC +2e⁻, +2H⁺

Caption: Electrochemical redox mechanism of this compound.

G cluster_workflow Experimental Workflow Start Start Prep_Elec Prepare Modified Working Electrode Start->Prep_Elec Setup_Cell Assemble 3-Electrode Electrochemical Cell Prep_Elec->Setup_Cell Add_Electrolyte Add Supporting Electrolyte Setup_Cell->Add_Electrolyte Blank_Scan Record Blank Voltammogram (CV/DPV) Add_Electrolyte->Blank_Scan Add_Analyte Add this compound Standard/Sample Blank_Scan->Add_Analyte Record_Scan Record Voltammogram (CV/DPV) Add_Analyte->Record_Scan Analyze Analyze Data (Peak Current vs. Conc.) Record_Scan->Analyze End End Analyze->End

Caption: General workflow for electrochemical detection.

References

3-Methoxycatechol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxycatechol, also known as 2,3-dihydroxyanisole, is a readily available aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring two adjacent hydroxyl groups and a methoxy (B1213986) group, provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular architectures, making it a key precursor in the synthesis of natural products, pharmaceuticals, and other functional molecules. The presence of the catechol and methoxy moieties imparts distinct reactivity, enabling regioselective modifications and participation in a range of coupling and cyclization reactions.

Applications in the Synthesis of Bioactive Molecules

This compound is a crucial starting material for the synthesis of a diverse array of biologically active compounds, ranging from anticancer agents to potential treatments for diabetes.

Total Synthesis of Filiforidine

This compound is a key starting material in the total synthesis of Filiforidine, an oxidized aporphine (B1220529) alkaloid isolated from Cassytha filiformis.[1] Due to the inherent reactivity of the two phenolic hydroxyl groups, an initial key step involves a ring closure to form a more stable methylenedioxy structure.[1] This transformation protects the catechol moiety and allows for subsequent functionalization of the aromatic ring. The overall synthetic strategy employs a convergent approach where a key amine intermediate is prepared from this compound.[1]

Precursor to Combretastatins

This compound serves as a precursor for the synthesis of combretastatin (B1194345) analogues, a class of potent antimitotic agents that inhibit tubulin polymerization. While direct synthesis from this compound can be challenging, it is a key component in building up the substituted aromatic rings found in these natural products. For instance, derivatives of this compound can be elaborated into key intermediates for Wittig reactions to construct the characteristic stilbene (B7821643) core of combretastatins.

Enzymatic Synthesis of Purpurogallin

In the realm of biocatalysis, this compound is utilized as a substrate for the enzymatic synthesis of purpurogallin, a natural benzotropolone with antioxidant, anticancer, and anti-inflammatory properties. This process typically involves a two-step, one-pot conversion. First, the O-demethylation of this compound to pyrogallol (B1678534) is catalyzed by the cytochrome P450 system GcoAB. Subsequently, the laccase CueO, from Escherichia coli, catalyzes the oxidation of pyrogallol to purpurogallin.[1] This biosynthetic pathway offers a more sustainable alternative to traditional chemical synthesis.[2]

Synthesis of Polyphenolic Deoxybenzoins

This compound is also employed in the preparation of polyphenolic deoxybenzoins, which are investigated for their potential as antioxidants and tyrosinase inhibitors. The synthesis involves the reaction of this compound with an appropriate phenylacetic acid derivative, often under acidic conditions, to yield the corresponding deoxybenzoin (B349326) structure.

Key Synthetic Transformations and Protocols

The utility of this compound as a building block stems from its ability to undergo a variety of chemical reactions at its functional groups.

O-Alkylation and O-Methylation

The phenolic hydroxyl groups of this compound can be selectively or fully alkylated to produce a range of ethers. A particularly important transformation is the selective O-methylation to yield 3,4-dimethoxyphenol, a common intermediate in the synthesis of various natural products and pharmaceuticals.

Table 1: O-Methylation of Catechol Derivatives

Starting MaterialMethylating AgentBase/CatalystSolventProductYield (%)Reference
CatecholDimethyl carbonateAluminophosphate (APO)Vapor PhaseGuaiacol~70 (selectivity)[3]
ResorcinolDimethyl sulfateSodium hydroxideWater3-Methoxyphenol50[4]

Experimental Protocol: Selective O-Methylation of Catechol with Dimethyl Carbonate [3]

This protocol describes a general method for the vapor-phase O-methylation of catechols, which can be adapted for this compound.

  • Catalyst Preparation: Synthesize aluminophosphate (APO) catalysts with varying P/Al molar ratios using a sol-gel method. Calcine the catalyst at a specified temperature (e.g., 475 °C).

  • Reaction Setup: The reaction is carried out in a continuous-flow fixed-bed reactor.

  • Reaction Conditions:

    • Catalyst: APO (e.g., P/Al = 0.7)

    • Reactants: Catechol and Dimethyl Carbonate (DMC) (molar ratio 1:6)

    • Temperature: 300 °C

    • Liquid Hourly Space Velocity (LHSV): 0.4 h⁻¹

  • Product Analysis: The reaction products are collected and analyzed by gas chromatography (GC) to determine conversion and selectivity.

Cyclization Reactions: Pictet-Spengler Reaction

Derivatives of this compound can be utilized in Pictet-Spengler reactions to construct tetrahydroisoquinoline and β-carboline skeletons, which are common motifs in alkaloids and other bioactive molecules. The electron-donating nature of the methoxy and hydroxyl groups facilitates the electrophilic aromatic substitution required for the cyclization.[5][6][7][8] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular cyclization.[7][8]

Experimental Workflow for a Pictet-Spengler Reaction

Caption: General workflow for a Pictet-Spengler reaction.

Role in Signaling Pathways: GPR35 Agonism

This compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological processes.[2] Upon binding, this compound activates GPR35, which can then signal through multiple downstream pathways. The primary signaling cascades involve the activation of Gα13 and the recruitment of β-arrestin-2.[9][10][11]

GPR35 Signaling Pathway

GPR35_Signaling receptor GPR35 g_protein Gα13/βγ receptor->g_protein Activates b_arrestin β-Arrestin-2 receptor->b_arrestin Recruits agonist This compound agonist->receptor Binds to rhoa RhoA g_protein->rhoa Activates rock ROCK rhoa->rock downstream Downstream Cellular Responses rock->downstream erk ERK1/2 b_arrestin->erk Activates erk->downstream

Caption: Simplified GPR35 signaling cascade initiated by this compound.

Activation of Gα13 leads to the stimulation of the RhoA/ROCK pathway, which is involved in regulating cell shape, motility, and smooth muscle contraction. The recruitment of β-arrestin-2 can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling, such as the activation of the ERK1/2 pathway, which plays a role in cell proliferation and differentiation.[12]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features allow for its incorporation into a wide range of complex molecules, particularly those with significant biological activity. From the total synthesis of intricate natural products to its role as a modulator of important signaling pathways, this compound continues to be a key tool for researchers and scientists in the fields of chemistry, drug discovery, and materials science. The development of new synthetic methodologies and a deeper understanding of its reactivity will undoubtedly lead to even broader applications in the future.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methoxycatechol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxycatechol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental methodologies, and comparative data to enhance your yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most frequently employed methods for synthesizing this compound include:

  • Oxidation of Guaiacol (o-Methoxyphenol): This method typically uses an oxidizing agent like hydrogen peroxide.

  • Methylation of Catechol: This involves the selective methylation of one of the hydroxyl groups of catechol using a methylating agent.[1]

  • Selective Mono-O-methylation of Pyrogallol: This route requires careful control to achieve methylation at the desired hydroxyl group.

  • From o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): This involves the conversion of the aldehyde group to a hydroxyl group.

  • Biocatalytic Synthesis: This emerging approach utilizes enzymes to carry out the synthesis, often from renewable resources like lignin-derived compounds.[2]

Q2: What are the primary challenges that can affect the final yield and purity of this compound?

A2: Key challenges in the synthesis of this compound that can impact yield and purity include:

  • Low Regioselectivity: In methods like the methylation of catechol, achieving selective methylation at the desired position can be difficult, leading to a mixture of isomers.

  • Over-oxidation: In oxidation reactions, the desired product can be further oxidized to form undesirable byproducts such as quinones.

  • Side Reactions: The formation of dimers, polymers, and other byproducts can reduce the yield of the target molecule.

  • Product Instability: this compound can be sensitive to air and light, leading to degradation.[3]

  • Purification Difficulties: Separating this compound from starting materials, isomers, and byproducts can be challenging due to similar physical properties.

Q3: How can I minimize the formation of quinones during the synthesis?

A3: Quinone formation is a common issue, particularly in oxidation reactions. To minimize their formation:

  • Control Reaction Temperature: Lowering the reaction temperature can reduce the rate of over-oxidation.

  • Optimize Oxidant Stoichiometry: Use the minimum effective amount of the oxidizing agent. A large excess can promote the formation of quinones.

  • Work under an Inert Atmosphere: Performing the reaction under nitrogen or argon can help prevent air oxidation.[4]

  • Control pH: The stability of catechols and their susceptibility to oxidation can be pH-dependent. Maintaining an appropriate pH can suppress quinone formation.

  • Use of Antioxidants: In some cases, the addition of a mild antioxidant can help protect the desired product.[4]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability of this compound, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[3] It is advisable to use amber-colored vials to protect it from light.[4]

Troubleshooting Guides

Synthesis Route 1: Oxidation of Guaiacol

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time. - Gradually increase the reaction temperature, monitoring for byproduct formation. - Ensure efficient stirring to improve mass transfer.
Over-oxidation to Quinones - Reduce the concentration of the oxidizing agent (e.g., hydrogen peroxide). - Lower the reaction temperature. - Perform the reaction under an inert atmosphere (N₂ or Ar).
Catalyst Inefficiency - Optimize the catalyst loading.[5] - Ensure the catalyst is active and has not been poisoned. - Experiment with different catalysts (e.g., supported MoO₃ catalysts).[6]
Suboptimal pH - Adjust the pH of the reaction mixture. The optimal pH can vary depending on the specific protocol.

Problem 2: Presence of Dark-Colored Impurities (likely quinones and polymers)

Possible Cause Troubleshooting Steps
Oxidation of Product - Work under an inert atmosphere. - Use degassed solvents. - Add a small amount of a reducing agent (e.g., sodium bisulfite) during workup.
High Reaction Temperature - Perform the reaction at a lower temperature.
Exposure to Light - Protect the reaction mixture from light using aluminum foil or an amber flask.
Synthesis Route 2: Methylation of Catechol

Problem 1: Formation of 4-Methoxycatechol and 1,2-Dimethoxybenzene

Possible Cause Troubleshooting Steps
Lack of Regioselectivity - Experiment with different methylating agents (e.g., dimethyl sulfate (B86663), methyl iodide). - Optimize the base used in the reaction. - Adjust the reaction temperature and time. Lower temperatures may favor the desired isomer. - Consider using a biocatalytic approach with catechol-O-methyltransferase (COMT) for improved regioselectivity.[7][8][9]
Over-methylation - Use a stoichiometric amount of the methylating agent relative to catechol. - Add the methylating agent slowly to the reaction mixture.

Problem 2: Unreacted Catechol in the Final Product

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase the reaction time. - Ensure the base is sufficiently strong and used in the correct stoichiometry to deprotonate the catechol. - Check the purity and reactivity of the methylating agent.

Experimental Protocols

Protocol 1: Synthesis of this compound from o-Vanillin

This protocol is based on the oxidation of 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) using hydrogen peroxide.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Sodium hydroxide (B78521) (NaOH) solution (2 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Hydrochloric acid (HCl) for acidification

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve o-vanillin in a 2 N sodium hydroxide solution.

  • Cool the mixture in an ice bath.

  • Slowly add the hydrogen peroxide solution dropwise while maintaining the temperature below a specified point (e.g., 10°C) to control the exothermic reaction.

  • After the addition is complete, continue stirring at a controlled temperature for a set period.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4.

  • Extract the aqueous layer multiple times with an organic solvent like diethyl ether.

  • Combine the organic extracts and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Protocol 2: Methylation of Catechol to Guaiacol (as a related example)

While this protocol is for guaiacol, the principles can be adapted for optimizing the synthesis of this compound from catechol by carefully controlling stoichiometry to favor mono-methylation.

Materials:

  • Catechol

  • Dimethyl sulfate

  • Sodium hydroxide solution (20%)

  • Nitrobenzene (B124822) (as solvent)

  • Sulfuric acid (dilute)

  • Ether

Procedure:

  • In a three-necked flask, combine catechol and nitrobenzene and heat to 45°C.

  • Add dimethyl sulfate dropwise in portions.

  • Simultaneously, add 20% sodium hydroxide solution at a rate that maintains a weakly alkaline pH (8-9).

  • After the addition, continue stirring to ensure the reaction is complete.

  • Cool the mixture and acidify with dilute sulfuric acid.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic phases and wash with a sodium hydroxide solution to extract the product as its sodium salt.

  • Acidify the alkaline extract and extract the liberated product with ether.

  • Dry the ether extracts over anhydrous calcium chloride and distill off the ether to obtain the crude product.[10]

Data Presentation

Table 1: Comparison of Yields for Different this compound Synthesis Methods

Starting Material Reagents Reaction Conditions Reported Yield Reference
o-VanillinH₂O₂, NaOHNot specified~59%ChemicalBook
CatecholMethanol, Complex Oxide Catalyst553 K86% (Guaiacol)Synthesis of Guaiacol by Catechol and Methanol on Oxide Catalyst[1]
PyrogallolDimethyl sulfateNot specified-Organic Syntheses Procedure
GuaiacolMoO₃/TiO₂ catalyst380°C, 20 bar82% (selectivity to demethoxylated phenolics)Selective Demethoxylation of Guaiacols to Phenols using Supported MoO3 Catalysts[6]

Note: Direct yield comparisons are challenging due to variations in experimental conditions and reporting standards. This table provides a general overview based on available data.

Visualizations

Experimental Workflow for this compound Synthesis from o-Vanillin

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve o-Vanillin in NaOH add_h2o2 Add H₂O₂ dropwise start->add_h2o2 Cool react Stir at controlled temp add_h2o2->react acidify Acidify with HCl react->acidify extract Extract with organic solvent acidify->extract wash Wash organic layer extract->wash dry Dry organic layer wash->dry evaporate Evaporate solvent dry->evaporate purify Vacuum Distillation or Recrystallization evaporate->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound from o-Vanillin.

Troubleshooting Logic for Low Yield in this compound Synthesis

troubleshooting_low_yield cluster_incomplete_solutions Solutions for Incomplete Reaction cluster_side_product_solutions Solutions for Side Product Formation start Low Yield of This compound check_reaction Check for complete conversion of starting material (TLC, GC, etc.) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Significant Side Product Formation check_reaction->side_products No starting material, but low product inc_time Increase reaction time incomplete->inc_time inc_temp Increase temperature incomplete->inc_temp check_reagents Check reagent purity/activity incomplete->check_reagents dec_temp Decrease temperature side_products->dec_temp optimize_stoich Optimize reagent stoichiometry side_products->optimize_stoich inert_atm Use inert atmosphere side_products->inert_atm change_catalyst Change catalyst/solvent side_products->change_catalyst

References

Technical Support Center: Stabilizing 3-Methoxycatechol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 3-Methoxycatechol in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning brown. What is causing this discoloration?

A1: The brown discoloration of your this compound solution is a clear indicator of oxidative degradation. This compound, like other catechols, is highly susceptible to oxidation, particularly in neutral to alkaline solutions and in the presence of oxygen. The initial step involves the oxidation of the colorless this compound to the corresponding highly reactive, colored o-quinone. These quinones can then undergo further reactions, including polymerization, to form complex, dark-brown or black melanin-like pigments. This process is often accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of this compound in solution is significantly influenced by several environmental factors:

  • pH: The rate of auto-oxidation dramatically increases at higher pH (alkaline conditions). Acidic conditions (pH < 7) significantly improve stability.[1]

  • Oxygen: The presence of molecular oxygen is a major driver of oxidation.

  • Light: Exposure to light, especially UV light, can promote photochemical degradation.

  • Temperature: Higher temperatures accelerate the rate of oxidation and other degradation reactions.

  • Metal Ions: Trace amounts of metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts for the oxidation of catechols.

Q3: How should I prepare and store this compound solutions to maximize stability?

A3: To ensure the maximum stability of your this compound solutions, follow these recommendations:

  • Use Degassed Solvents: Before dissolving the this compound, degas your solvent (e.g., water, buffer, or organic solvent) by sparging with an inert gas like argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Whenever possible, prepare and handle the solutions in a glove box or under a gentle stream of an inert gas.

  • Use Acidic Buffers: Prepare your solutions in a slightly acidic buffer (e.g., pH 3-6). Avoid neutral or alkaline buffers if possible.

  • Protect from Light: Store solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light.

  • Refrigerate or Freeze: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage.

  • Use High-Purity Reagents: Use high-purity solvents and reagents to minimize contamination with metal ions.

Q4: What types of stabilizing agents can be added to my this compound solution?

A4: The addition of stabilizing agents can significantly prolong the shelf-life of your this compound solutions. Consider the following options:

  • Antioxidants: These agents work by scavenging free radicals or reducing the oxidized quinone back to the catechol.

    • Ascorbic acid (Vitamin C): A highly effective antioxidant. A low concentration (e.g., 0.1-1 mM) is often sufficient.

    • Sodium metabisulfite: Another commonly used antioxidant.

  • Chelating Agents: These molecules bind to and inactivate catalytic metal ions.

    • Ethylenediaminetetraacetic acid (EDTA): A broad-spectrum chelating agent effective at sequestering many common metal ions. A typical concentration is 0.1-1 mM.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Rapid discoloration (within minutes to hours) of the solution upon preparation. High pH of the solvent/buffer. 1. Measure the pH of your solvent. If it is neutral or alkaline, prepare a new solution using a slightly acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4-5). 2. If using water, ensure it is deionized and has a slightly acidic pH.
Presence of dissolved oxygen. 1. Degas the solvent by sparging with nitrogen or argon for 15-30 minutes before use. 2. Prepare the solution under an inert atmosphere.
Contamination with metal ions. 1. Use high-purity, metal-free water and reagents. 2. Wash all glassware with a dilute acid solution (e.g., 0.1 M HCl) and rinse thoroughly with deionized water before use. 3. Add a chelating agent like EDTA (0.1-1 mM) to the solution.
Solution appears stable initially but turns brown after a day or more of storage. Slow oxidation over time. 1. Ensure the solution is stored in a tightly sealed container with minimal headspace to reduce contact with air. 2. Consider adding an antioxidant like ascorbic acid (0.1-1 mM) to the solution.
Photodegradation. 1. Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.
Inappropriate storage temperature. 1. Store the solution at a lower temperature (refrigerated at 2-8°C or frozen at -20°C).
Inconsistent experimental results when using the this compound solution. Degradation of the stock solution. 1. Prepare fresh solutions of this compound for each experiment, if possible. 2. If using a stock solution, visually inspect it for any discoloration before use. 3. Periodically check the concentration of the stock solution using a stability-indicating method like HPLC.

Data Presentation: Factors Influencing this compound Stability

The following tables provide a semi-quantitative overview of the expected stability of this compound solutions under various conditions. The stability is presented as an estimated percentage of the compound remaining after a specified time. These are illustrative values based on the known chemical properties of catechols.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at Room Temperature in the Presence of Air

pHEstimated % Remaining after 1 hourEstimated % Remaining after 24 hours
3.0>99%~98%
5.0~98%~90%
7.0~80%<50%
9.0<50%<10%

Table 2: Effect of Temperature on the Stability of this compound in an Acidic (pH 4) Aqueous Solution in the Presence of Air

TemperatureEstimated % Remaining after 24 hours
4°C>95%
25°C (Room Temperature)~90%
40°C~70%

Table 3: Effect of Stabilizers on the Stability of this compound in a Neutral (pH 7) Aqueous Solution at Room Temperature in the Presence of Air

ConditionEstimated % Remaining after 8 hours
No stabilizer~60%
+ 1 mM Ascorbic Acid>95%
+ 1 mM EDTA~80%
+ 1 mM Ascorbic Acid + 1 mM EDTA>98%

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in a buffer with enhanced stability.

Materials:

  • This compound powder

  • Citrate buffer (0.1 M, pH 4.5)

  • Ascorbic acid

  • EDTA disodium (B8443419) salt

  • High-purity deionized water

  • Inert gas (argon or nitrogen)

  • Amber glass vials

Procedure:

  • Prepare the 0.1 M citrate buffer (pH 4.5) using high-purity water.

  • Degas the buffer by sparging with argon or nitrogen for at least 20 minutes.

  • To the desired volume of degassed buffer, add ascorbic acid to a final concentration of 1 mM and EDTA to a final concentration of 0.1 mM. Stir until dissolved.

  • Weigh the required amount of this compound powder to achieve a final concentration of 10 mM.

  • Under a gentle stream of inert gas, add the this compound powder to the stabilized buffer.

  • Vortex or stir gently until the powder is completely dissolved.

  • Aliquot the stock solution into amber glass vials, flush the headspace with inert gas, and cap tightly.

  • Store the vials at -20°C for long-term storage. For daily use, a vial can be kept at 4°C for up to a week, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify the concentration of this compound and monitor its degradation over time using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 30% acetonitrile (B52724) and 70% water containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

    • From this stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

  • Sample Preparation:

    • At each time point of your stability study, withdraw an aliquot of your this compound solution.

    • Dilute the sample with the mobile phase to a concentration that falls within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Identify the this compound peak based on its retention time (determined from the standards).

    • Quantify the concentration of this compound in your samples using the standard curve. Degradation is indicated by a decrease in the peak area of this compound and the appearance of new peaks, typically at different retention times.

Mandatory Visualizations

Oxidation_Pathway Oxidation of this compound cluster_reactants Reactants cluster_products Oxidation Products 3MC This compound (Colorless) Quinone 3-Methoxy-o-benzoquinone (Colored) 3MC->Quinone Oxidation (O2, light, heat, metal ions) Polymers Polymerized Products (Dark Brown/Black) Quinone->Polymers Polymerization

Caption: Oxidation pathway of this compound.

Experimental_Workflow Workflow for Preparing and Testing this compound Solutions cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis Degas Degas Solvent (Inert Gas) Add_Stabilizers Add Stabilizers (e.g., Ascorbic Acid, EDTA) Degas->Add_Stabilizers Dissolve Dissolve this compound (Under Inert Atmosphere) Add_Stabilizers->Dissolve Store Store Solution (Refrigerated/Frozen, Protected from Light) Dissolve->Store Sample Take Aliquots (at different time points) Store->Sample HPLC Analyze by HPLC Sample->HPLC Quantify Quantify Degradation HPLC->Quantify Troubleshooting_Logic Troubleshooting Discoloration of this compound Solutions Start Solution Discolored? Check_pH Is pH > 6? Start->Check_pH Acidify Use Acidic Buffer (pH 4-5) Check_pH->Acidify Yes Check_O2 Was solvent degassed? Check_pH->Check_O2 No Degas Degas Solvent Check_O2->Degas No Check_Light Protected from light? Check_O2->Check_Light Yes Protect_Light Use Amber Vials Check_Light->Protect_Light No Add_Stabilizers Consider Stabilizers (Antioxidants/Chelators) Check_Light->Add_Stabilizers Yes

References

Technical Support Center: 3-Methoxycatechol Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic reactions involving 3-Methoxycatechol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing no or very low product formation in my reaction with this compound?

A1: Several factors could lead to low or no enzymatic activity. It is crucial to systematically check the following:

  • Enzyme Activity: Ensure your enzyme is active. Use a positive control with a known substrate to verify its functionality. Enzymes can lose activity if stored improperly or if they have expired.[1]

  • Reaction Conditions: Verify the pH, temperature, and buffer composition. Most enzymes have a narrow range of optimal conditions for maximal activity.[2][3] For instance, many peroxidases show optimal activity at pH 6.0 and 40°C.[2]

  • Substrate Integrity: Confirm the purity and concentration of your this compound. The substrate may have degraded over time.

  • Cofactor/Co-substrate Presence: Some enzymes require cofactors (e.g., Mg²⁺ for COMT) or co-substrates (e.g., H₂O₂ for peroxidases) for their activity.[4][5] Ensure these are present in the correct concentrations.

  • Inhibitors: Your sample or buffer might contain inhibitors. For example, metal ions or detergents can inhibit enzyme activity.[6]

Q2: The reaction starts, but the rate decreases rapidly over time. What is the likely cause?

A2: This is a common observation and can be attributed to several factors:

  • Substrate Depletion: If the initial substrate concentration is low, it may be quickly consumed, leading to a decrease in the reaction rate.[7]

  • Product Inhibition: The product of the reaction may act as an inhibitor for the enzyme.

  • Enzyme Instability: The enzyme might be unstable under the assay conditions (e.g., temperature or pH), leading to denaturation over time.[2][7][8]

  • Laccase Inactivation: In the case of laccases, it has been reported that the reaction products can cause enzyme inactivation.[9]

Q3: I'm observing a high background signal in my spectrophotometric assay. How can I reduce it?

A3: A high background signal can interfere with accurate measurements. Consider the following:

  • Substrate Auto-oxidation: Catechols, including this compound, can auto-oxidize, leading to the formation of colored products. Prepare substrate solutions fresh and run a control reaction without the enzyme to measure the rate of auto-oxidation.[10]

  • Interfering Substances: Components in your sample matrix might absorb at the same wavelength as your product. Ensure your blank measurement accounts for all components of the reaction mixture except the one being measured.[1]

  • Inappropriate Microplate: For colorimetric assays, use clear plates. For fluorescence assays, use black plates to minimize background fluorescence.[1]

Q4: How do I choose the right enzyme for my this compound reaction?

A4: The choice of enzyme depends on the desired reaction.

  • For oxidation and polymerization , laccases, tyrosinases, and peroxidases are commonly used.[11][12] Laccases are copper-containing enzymes that oxidize a variety of phenolic compounds.[11][13] Tyrosinases can hydroxylate monophenols and oxidize o-diphenols.[14][15] Peroxidases catalyze the oxidation of substrates using hydrogen peroxide.[16]

  • For methylation , Catechol-O-methyltransferase (COMT) is the specific enzyme that transfers a methyl group to catecholamines and other catechols.[4][17][18]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues.

Problem: Low or No Enzyme Activity

// Nodes Start [label="Problem:\nLow / No Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Enzyme [label="1. Check Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="2. Check Assay Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Substrate [label="3. Check Substrate &\nCofactors", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Inhibitors [label="4. Check for Inhibitors", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Enzyme_Control [label="Solution:\n- Run positive control\n- Use new enzyme stock", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Sol_Conditions_Optimize [label="Solution:\n- Optimize pH & Temperature\n- Verify buffer components", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Sol_Substrate_Fresh [label="Solution:\n- Prepare fresh substrate\n- Ensure cofactors are present\n (e.g., H₂O₂ for HRP)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Sol_Inhibitors_Purify [label="Solution:\n- Purify sample\n- Add chelating agents (e.g., EDTA)\n if metal ions suspected", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

// Edges Start -> Check_Enzyme; Start -> Check_Conditions; Start -> Check_Substrate; Start -> Check_Inhibitors;

Check_Enzyme -> Sol_Enzyme_Control [label="Inactive?"]; Check_Conditions -> Sol_Conditions_Optimize [label="Suboptimal?"]; Check_Substrate -> Sol_Substrate_Fresh [label="Degraded or\nMissing?"]; Check_Inhibitors -> Sol_Inhibitors_Purify [label="Present?"]; } Caption: Troubleshooting workflow for low or no enzyme activity.

Problem: Non-Linear Reaction Rate

// Nodes Start [label="Problem:\nNon-Linear Rate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Substrate_Conc [label="1. Substrate Depletion?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Enzyme_Stab [label="2. Enzyme Instability?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Prod_Inhib [label="3. Product Inhibition?", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Substrate_Inc [label="Solution:\n- Increase substrate concentration\n- Decrease enzyme concentration", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Sol_Enzyme_Stab [label="Solution:\n- Check enzyme stability at assay T°/pH\n- Add stabilizing agents (e.g., BSA)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Sol_Prod_Inhib [label="Solution:\n- Measure activity at early time points\n- Analyze product effect on enzyme", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

// Edges Start -> Check_Substrate_Conc; Start -> Check_Enzyme_Stab; Start -> Check_Prod_Inhib;

Check_Substrate_Conc -> Sol_Substrate_Inc; Check_Enzyme_Stab -> Sol_Enzyme_Stab; Check_Prod_Inhib -> Sol_Prod_Inhib; } Caption: Troubleshooting workflow for non-linear reaction rates.

Quantitative Data Summary

The optimal conditions for enzymatic reactions are highly dependent on the specific enzyme and substrate. The following table summarizes typical conditions for enzymes that react with catechol-like substrates. Note that these may need to be optimized for this compound.

ParameterLaccaseHorseradish Peroxidase (HRP)Tyrosinase
Optimal pH 3.0 - 7.0[13]6.0[2]4.0 - 6.0[13]
Optimal Temperature 30 - 60°C40°C[2]20 - 40°C[19]
Common Substrates ABTS, Syringaldazine, Guaiacol[9][20]o-dianisidine, Guaiacol[2][5]L-DOPA, 4-methylcatechol[13][21]
Co-substrate O₂H₂O₂O₂

Experimental Protocols

General Protocol for Spectrophotometric Assay of this compound Oxidation by Peroxidase

This protocol provides a general framework for measuring the oxidation of this compound using Horseradish Peroxidase (HRP).

Materials:

  • Horseradish Peroxidase (HRP)

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Buffer solution (e.g., 0.01M Sodium Phosphate, pH 6.0)[5]

  • Spectrophotometer and cuvettes or microplate reader

  • Calibrated pipettes

Procedure:

  • Reagent Preparation:

    • Buffer: Prepare 0.01M Sodium Phosphate buffer and adjust the pH to 6.0.

    • Enzyme Stock Solution: Dissolve HRP in the buffer to a suitable concentration (e.g., 1 mg/mL). Dilute further as needed (e.g., to 1-2 µg/mL).[5]

    • Substrate Stock Solution: Prepare a stock solution of this compound in the buffer. The final concentration in the assay will need to be optimized.

    • H₂O₂ Solution: Prepare a 0.3% H₂O₂ solution. Dilute this in the buffer to the desired final concentration (e.g., 0.003%) just before use.[5]

  • Assay Setup:

    • Set up reaction tubes or microplate wells. For each reaction, prepare a corresponding control without the enzyme.

    • Add the buffer to each tube/well.

    • Add the this compound stock solution.

    • Add the H₂O₂ solution.

    • Equilibrate the mixture to the desired temperature (e.g., 40°C).[2]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the diluted HRP solution.

    • For the control, add an equal volume of buffer.

    • Immediately mix and start monitoring the change in absorbance at a predetermined wavelength (e.g., 460-470 nm, which is typical for the oxidation products of many phenolic substrates). The optimal wavelength should be determined by scanning the spectrum of the reaction product.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a few minutes.[5]

  • Data Analysis:

    • Subtract the rate of the control reaction (auto-oxidation) from the rate of the enzymatic reaction.

    • Plot absorbance versus time. The initial reaction rate is the slope of the linear portion of this curve.

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) of the product is known.

// Workflow connections Prep_Reagents -> Setup_Reaction; Equilibrate -> Initiate; Measure -> Plot_Data; } Caption: General workflow for a spectrophotometric enzyme assay.

Metabolic Pathway

This compound is a metabolite in the degradation pathway of catecholamines like dopamine. The enzyme Catechol-O-methyltransferase (COMT) is responsible for its formation.

// Molecules L_DOPA [label="L-DOPA", fillcolor="#FFFFFF", color="#4285F4"]; Dopamine [label="Dopamine", fillcolor="#FFFFFF", color="#4285F4"]; Norepinephrine [label="Norepinephrine", fillcolor="#FFFFFF", color="#4285F4"]; Three_MT [label="3-Methoxytyramine", fillcolor="#FFFFFF", color="#4285F4"]; DOPAC [label="DOPAC", fillcolor="#FFFFFF", color="#4285F4"]; HVA [label="Homovanillic Acid (HVA)", fillcolor="#FFFFFF", color="#4285F4"];

// Enzymes DDC [label="DDC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DBH [label="DBH", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; COMT [label="COMT", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAO [label="MAO", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges L_DOPA -> Dopamine [label=" DDC"]; Dopamine -> Norepinephrine [label=" DBH"]; Dopamine -> Three_MT [label=" COMT"]; Dopamine -> DOPAC [label=" MAO"]; DOPAC -> HVA [label=" COMT"]; Three_MT -> HVA [label=" MAO"]; } Caption: Simplified catecholamine metabolism pathway involving COMT.

References

Overcoming poor solubility of 3-Methoxycatechol in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 3-Methoxycatechol in experimental assays, with a focus on overcoming its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in aqueous assay buffers?

A1: this compound, like many small phenolic compounds, has a chemical structure with both polar (the two hydroxyl groups) and non-polar (the benzene (B151609) ring and methoxy (B1213986) group) characteristics. While it is moderately soluble in water, achieving high concentrations in neutral aqueous buffers can be challenging due to its crystalline structure and hydrophobic regions. Its estimated water solubility is approximately 15.5 mg/mL, but this can decrease significantly in buffered solutions.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: It is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent.[2][3][4] The most commonly used solvents for this purpose are Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[5][6] These solvents can dissolve much higher concentrations of the compound than aqueous buffers alone.

Q3: My this compound precipitates when I add the stock solution to my aqueous buffer. What should I do?

A3: This is a common issue that occurs when the final concentration of the organic solvent is too low to maintain the solubility of the compound in the aqueous buffer. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem.

Q4: Can I heat the solution to help dissolve the compound?

A4: Gentle warming can be an effective method to aid dissolution. This compound has a melting point between 38-43°C.[7] Warming the solution to a temperature below this range (e.g., 30-37°C) can increase its solubility. However, be cautious about the thermal stability of the compound and other components in your assay. For some compounds, heating to 60°C may be necessary, but this should be tested carefully.[8]

Q5: How should I store my this compound solutions?

A5: Solid this compound should be stored at room temperature.[9] Stock solutions prepared in anhydrous DMSO or ethanol can be stored at -20°C for extended periods. However, aqueous solutions are less stable and it is often recommended to prepare them fresh for each experiment to avoid degradation or precipitation.[5]

Troubleshooting Guide: Overcoming Precipitation

If you observe precipitation after diluting your this compound stock solution into the assay buffer, follow these steps:

  • Check Final Solvent Concentration : The most common cause of precipitation is an insufficient amount of the organic co-solvent in the final assay mixture.

    • Problem : The percentage of DMSO or ethanol in the final solution is too low.

    • Solution : Try increasing the final concentration of the co-solvent. For example, if a 1:1000 dilution of your DMSO stock into buffer causes precipitation, try a 1:100 dilution.

    • Caution : Be aware that organic solvents can affect enzyme activity and cell viability. Always run a solvent control experiment to ensure the final co-solvent concentration does not interfere with your assay results.[5]

  • Reduce Working Concentration : It's possible that the desired final concentration of this compound is simply above its solubility limit in that specific buffer/co-solvent mixture.

    • Problem : The target concentration is too high.

    • Solution : Prepare a dilution series to determine the maximum achievable concentration without precipitation. You may need to adjust your experimental design to work within this limit.

  • Adjust pH (for ionizable compounds) : While this compound is not strongly acidic, the pH of the buffer can influence the hydrogen bonding and ionization state of the hydroxyl groups, which may slightly alter solubility. This is a more advanced technique and is generally less effective for this compound than co-solvency.[2]

  • Use Sonication : In some cases, brief sonication can help break down small precipitates and facilitate dissolution after dilution into the buffer.

Data Presentation

The solubility of phenolic compounds can vary significantly based on the solvent used. The table below provides solubility data for this compound and the related compound Catechol in common laboratory solvents.

CompoundSolventSolubilityReference
This compound Water~15.5 mg/mL (Estimated)[1]
AlcoholSoluble[1]
Catechol PBS (pH 7.2)~5 mg/mL[5]
Ethanol~2 mg/mL[5]
DMSO~1 mg/mL[5]
Dimethyl Formamide (DMF)~1 mg/mL[5]

Experimental Protocols

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be diluted into aqueous buffers for various assays.

Materials:

  • This compound (MW: 140.14 g/mol )[7][10]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated scale

  • Microcentrifuge tubes or amber vials

Methodology:

  • Weigh the Compound : Carefully weigh out 14.01 mg of this compound powder on a calibrated analytical balance.

  • Add Solvent : Transfer the powder to a suitable container (e.g., a 1.5 mL microcentrifuge tube). Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolve : Cap the tube securely and vortex the solution vigorously for 1-2 minutes, or until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Storage : Store the 100 mM stock solution at -20°C in a tightly sealed, light-protected container (e.g., an amber vial or a tube wrapped in foil).

Protocol: Preparation of a 200 µM Working Solution

This protocol details the dilution of the DMSO stock solution into an aqueous assay buffer.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Pipettes

Methodology:

  • Intermediate Dilution (Optional but Recommended) : To avoid precipitation from a large volume change, first prepare a 10 mM intermediate solution. Pipette 10 µL of the 100 mM stock solution into 90 µL of DMSO. Vortex briefly.

  • Final Dilution : To prepare a 1 mL final working solution, add 2 µL of the 100 mM stock solution (or 20 µL of the 10 mM intermediate solution) to 998 µL (or 980 µL) of the desired aqueous assay buffer.

  • Mix Immediately : Immediately after adding the stock solution to the buffer, vortex the solution for 10-15 seconds to ensure rapid and homogeneous mixing. This minimizes localized high concentrations that can lead to precipitation.

  • Visual Inspection : Visually inspect the solution for any signs of cloudiness or precipitation. If the solution is not clear, refer to the Troubleshooting Guide. The final DMSO concentration in this example is 0.2% (or 2%), which is generally well-tolerated in most enzyme assays.[11]

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

G start Start: Prepare 3-MC Working Solution dissolve_check Does 3-MC dissolve completely in aqueous buffer alone? start->dissolve_check prep_stock Prepare concentrated stock solution in 100% DMSO or Ethanol dissolve_check->prep_stock No success Proceed with Assay dissolve_check->success  Yes dilute Dilute stock solution into final assay buffer prep_stock->dilute precip_check Does precipitation occur upon dilution? dilute->precip_check increase_cosolvent Option 1: Increase final co-solvent % (Run solvent controls) precip_check->increase_cosolvent Yes reduce_conc Option 2: Reduce final 3-MC concentration precip_check->reduce_conc Yes adjust_ph Option 3: Adjust buffer pH or use gentle warming precip_check->adjust_ph Yes precip_check->success No increase_cosolvent->success fail Re-evaluate protocol increase_cosolvent->fail reduce_conc->success adjust_ph->success

Caption: Troubleshooting workflow for dissolving this compound (3-MC).

G cluster_legend Legend sub Catechol enzyme1 Catechol 1,2-Dioxygenase sub->enzyme1 Substrate enzyme2 COMT (Catechol-O- methyltransferase) sub->enzyme2 Substrate sub2 This compound prod1 cis,cis-Muconic acid enzyme1->prod1 Product enzyme2->sub2 Product prod2 Guaiacol inhibitor Inhibitor Compound inhibitor->enzyme1 Inhibition Assay key_sub Substrate/Product key_enz Enzyme key_inh Inhibitor

Caption: Example of this compound in a biochemical pathway context.

References

Preventing oxidation of 3-Methoxycatechol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methoxycatechol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and integrity of your compound.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Solution Discoloration (Turning Pink/Brown)

Question: My this compound solution has turned pink/brown. What is the cause, and how can I prevent it?

Answer:

Discoloration of your this compound solution is a clear indicator of oxidation. The catechol moiety is susceptible to oxidation, which leads to the formation of highly colored quinone species. This process can be accelerated by several factors.

Root Causes and Solutions:

Root Cause Explanation Solution
Presence of Dissolved Oxygen Oxygen in the solvent is a primary driver of catechol oxidation.Deoxygenate your solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous deoxygenation.
Inappropriate pH (Neutral to Alkaline) Catechols are significantly more prone to oxidation at neutral to alkaline pH.Maintain an acidic pH: Prepare your solutions in a slightly acidic buffer (pH 4-6). Avoid using basic buffers.
Presence of Metal Ions Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of catechols.Use chelating agents: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to your buffer to sequester catalytic metal ions.
Exposure to Light This compound can be sensitive to light, which can promote photo-oxidation.Protect from light: Store stock solutions and conduct experiments in amber vials or protect them from light by wrapping containers in aluminum foil.
Elevated Temperature Higher temperatures increase the rate of chemical reactions, including oxidation.Work at low temperatures: Prepare solutions on ice and store them at recommended low temperatures (e.g., -20°C or -80°C for long-term storage).
Issue 2: Inconsistent or Lower-Than-Expected Experimental Results

Question: I am observing high variability or lower potency of this compound in my bioassays. Could this be related to oxidation?

Answer:

Yes, the oxidation of this compound not only causes discoloration but also leads to the degradation of the active compound, resulting in a loss of potency and inconsistent experimental outcomes.

Troubleshooting Steps:

  • Verify Solution Integrity: Before each experiment, visually inspect your this compound solution. Any sign of discoloration suggests degradation. It is best to use freshly prepared solutions for each experiment.

  • Implement Stabilization Protocols: If you are not already doing so, adopt the stabilization strategies outlined in "Issue 1". The consistent use of deoxygenated solvents, acidic pH, antioxidants, and light protection is crucial.

  • Incorporate an Antioxidant: The addition of an antioxidant to your stock solutions and experimental buffers can significantly improve stability.

    • Ascorbic acid (Vitamin C): A highly effective antioxidant for catechols.[1] A final concentration of 0.1-1 mM is typically used.

    • Sodium metabisulfite: Another commonly used antioxidant.[1] Use at a concentration of approximately 0.1-5 mM.

  • Control for Oxidation in Your Assay: Consider if any components of your experimental system could be contributing to oxidation (e.g., certain cell culture media components, exposure to air during long incubation periods).

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stable stock solution of this compound?

A1: To prepare a stable stock solution, dissolve this compound in a deoxygenated acidic buffer (e.g., pH 5-6) containing an antioxidant like ascorbic acid (0.5 mM) and a chelating agent such as EDTA (0.1 mM). Aliquot the stock solution into small, single-use vials, purge the headspace with an inert gas (nitrogen or argon), and store at -80°C, protected from light.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. It is most stable in acidic conditions (pH 4-6). As the pH increases towards neutral and alkaline, the rate of oxidation rapidly increases.

Q3: Can I use a solvent other than an aqueous buffer to dissolve this compound?

A3: Yes, this compound is soluble in organic solvents like DMSO and ethanol. While these solvents may have lower dissolved oxygen content than water, it is still good practice to deoxygenate them. When preparing a stock in an organic solvent, it is crucial to consider the final concentration of the solvent in your aqueous experimental system to avoid solvent-induced artifacts. The addition of antioxidants is also recommended for organic stock solutions.

Q4: For how long can I store my this compound solutions?

A4: For short-term storage (a few days), solutions prepared with the recommended stabilization techniques can be stored at 2-8°C. For long-term storage (weeks to months), it is highly recommended to store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data on Stability

Condition Parameter Observation Recommendation
pH pH 4-5Maximum stability.Prepare and store solutions in this pH range.
pH 7Increased rate of oxidation.Avoid neutral pH for storage.
pH > 8Rapid oxidation and discoloration.Avoid alkaline conditions.
Temperature -80°COptimal for long-term storage.Store long-term aliquots at this temperature.
4°CSuitable for short-term storage (days).Use for working solutions.
Room TemperatureSignificant degradation can occur over hours to days.Minimize time at room temperature.
>40°CAccelerated degradation.[2]Avoid elevated temperatures.
Light DarkMinimal photodegradation.Store in amber vials or wrapped in foil.
Ambient LightPotential for photodegradation over time.Minimize exposure to ambient light.
UV LightAccelerated degradation.Avoid exposure to direct UV light sources.
Antioxidants Ascorbic AcidHighly effective at preventing oxidation.[1]Add to solutions at 0.1-1 mM.
Sodium MetabisulfiteEffective at preventing oxidation.[1]Add to solutions at 0.1-5 mM.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound with enhanced stability.

Materials:

  • This compound (solid)

  • High-purity deionized water

  • Ascorbic acid

  • EDTA

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Inert gas (Nitrogen or Argon) with tubing

  • Sterile, amber microcentrifuge tubes or cryovials

Procedure:

  • Deoxygenate Water: Place the desired volume of high-purity water in a flask. Sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare Stabilizing Buffer: To the deoxygenated water, add ascorbic acid to a final concentration of 0.5 mM and EDTA to a final concentration of 0.1 mM.

  • Adjust pH: Adjust the pH of the stabilizing buffer to 6.0 using dilute HCl or NaOH.

  • Weigh this compound: In a separate, clean vial, weigh the required amount of this compound powder to make a 10 mM solution. Perform this step quickly to minimize air exposure.

  • Dissolution: Under a gentle stream of nitrogen or argon, add the deoxygenated, pH-adjusted stabilizing buffer to the this compound powder. Cap the vial tightly and mix gently until fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use amber vials. Purge the headspace of each vial with nitrogen or argon before sealing. Store the vials at -80°C.

Protocol 2: In Vitro GPR35 Activation Assay in HT-29 Cells

This protocol outlines a general workflow for assessing the activation of GPR35 by this compound in HT-29 cells, which endogenously express GPR35. The readout for this assay can be varied (e.g., calcium mobilization, β-arrestin recruitment, or ERK phosphorylation). Here, we describe a general stimulation protocol.

Materials:

  • HT-29 cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Serum-free cell culture medium

  • Stabilized this compound stock solution (see Protocol 1)

  • Positive control agonist (e.g., Zaprinast)

  • Assay-specific reagents (e.g., Fluo-4 AM for calcium mobilization, lysis buffer for western blotting)

Procedure:

  • Cell Seeding: Seed HT-29 cells in the appropriate assay plate (e.g., 96-well plate) at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Serum Starvation (if necessary): On the day of the assay, gently wash the cells with serum-free medium and then incubate in serum-free medium for 2-4 hours to reduce basal signaling.

  • Preparation of Ligand Dilutions: Prepare a serial dilution of the stabilized this compound stock solution in serum-free medium to achieve the desired final concentrations. Also, prepare dilutions of a positive control agonist.

  • Cell Stimulation: Carefully remove the serum-free medium from the cells and add the prepared ligand dilutions. Incubate for the desired time period (this will be assay-dependent, e.g., a few minutes for calcium mobilization, 5-30 minutes for ERK phosphorylation).

  • Assay Readout: Following incubation, proceed with the specific readout of your assay (e.g., measure fluorescence for calcium mobilization, or lyse cells for subsequent western blot analysis of phosphorylated ERK).

  • Data Analysis: Analyze the data to generate dose-response curves and calculate the EC₅₀ value for this compound. The reported EC₅₀ for this compound as a GPR35 agonist in HT-29 cells is in the micromolar range.

Visualizations

GPR35_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Dependent cluster_beta_arrestin G-Protein Independent This compound This compound GPR35 GPR35 This compound->GPR35 Agonist Binding G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Activation G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 Activation beta_arrestin β-Arrestin GPR35->beta_arrestin Recruitment AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition RhoA RhoA G_alpha_12_13->RhoA Activation cAMP cAMP AC->cAMP Production ROCK ROCK RhoA->ROCK Activation ERK ERK beta_arrestin->ERK Activation Internalization Receptor Internalization beta_arrestin->Internalization

Caption: GPR35 Signaling Pathways.

Experimental_Workflow start Start prep_solution Prepare Stabilized This compound Solution (Protocol 1) start->prep_solution seed_cells Seed HT-29 Cells in Assay Plate start->seed_cells prepare_dilutions Prepare Ligand Dilutions prep_solution->prepare_dilutions serum_starve Serum Starve Cells seed_cells->serum_starve serum_starve->prepare_dilutions stimulate_cells Stimulate Cells with This compound prepare_dilutions->stimulate_cells readout Perform Assay Readout (e.g., Calcium Flux, Western Blot) stimulate_cells->readout analyze Analyze Data (Dose-Response, EC50) readout->analyze end End analyze->end

Caption: In Vitro GPR35 Activation Assay Workflow.

References

Technical Support Center: Mass Spectrometry Signal Suppression with 3-Methoxycatechol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address mass spectrometry signal suppression issues that may be encountered when 3-Methoxycatechol or structurally similar compounds are present in your samples.

Frequently Asked Questions (FAQs)

Q1: What is mass spectrometry signal suppression and why should I be concerned about it when this compound is in my sample?

A1: Mass spectrometry signal suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting components in the sample.[1][2] This leads to a decreased signal intensity for your analyte of interest, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility.[3][4] this compound, as a phenolic compound, belongs to a class of molecules that can be prone to matrix effects in complex sample matrices.[5][6] Catechols, in particular, can undergo in-source oxidation during positive ion electrospray ionization, which may affect their analysis and potentially interfere with the ionization of co-eluting analytes.[7]

Q2: How can I determine if this compound or other matrix components are causing signal suppression in my assay?

A2: A common and effective method to identify and locate regions of ion suppression in your chromatographic run is the post-column infusion experiment.[8] This involves continuously infusing a standard solution of your analyte into the mass spectrometer while injecting a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte) into the LC system. A drop in the constant baseline signal of your analyte at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[8]

Q3: Can simply diluting my sample help to mitigate signal suppression?

A3: Yes, sample dilution can be a straightforward and effective first step to reduce the concentration of interfering matrix components, including this compound, thereby lessening their suppressive effects.[9] However, this approach is only practical if the concentration of your target analyte is high enough to remain detectable after dilution.[10]

Q4: What are the best strategies to proactively minimize signal suppression when developing a new LC-MS method for samples potentially containing this compound?

A4: To minimize signal suppression, a multi-faceted approach is recommended:

  • Optimize Sample Preparation: Implement a robust sample clean-up method to remove as many matrix interferences as possible before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering compounds than simple protein precipitation.[2][11]

  • Chromatographic Separation: Develop a chromatographic method that effectively separates your analyte of interest from this compound and other potential sources of ion suppression.[10] Adjusting the mobile phase composition, gradient profile, and choice of stationary phase can significantly improve resolution.[8]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) that is structurally almost identical to your analyte is a highly effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[6]

Troubleshooting Guides

Issue: Unexpectedly low signal or complete loss of analyte peak.

Possible Cause: Significant ion suppression due to high concentrations of this compound or other matrix components co-eluting with the analyte.

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Perform a Post-Column Infusion Experiment: As detailed in the FAQs, this will confirm if ion suppression is occurring and at what retention time.A dip in the infused analyte's signal baseline will confirm the presence and retention time of the suppression zone.
2. Analyze a Dilution Series of the Sample: Prepare and inject a series of dilutions (e.g., 1:10, 1:100) of your sample.If suppression is the issue, you may observe a non-linear response, and at higher dilutions, the signal-to-noise ratio might improve more than expected.
3. Review and Optimize Sample Preparation: If currently using a simple method like protein precipitation, consider developing an SPE or LLE method to more effectively remove interferences.A cleaner sample extract should result in a stronger and more stable analyte signal.[9]
4. Adjust Chromatographic Method: Modify the LC gradient to achieve better separation between the analyte and the region of ion suppression identified in the post-column infusion experiment.The analyte peak will elute in a region with minimal ion suppression, leading to an improved signal.[9]
Issue: Poor reproducibility of analyte signal across different samples.

Possible Cause: Variable concentrations of this compound or other matrix components in different sample lots, leading to inconsistent signal suppression.

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS is the most robust solution to correct for variability in matrix effects.The ratio of the analyte to the SIL-IS should remain consistent even with varying levels of suppression, leading to improved precision and accuracy.[6]
2. Evaluate Matrix Effects Quantitatively: Prepare matrix-matched calibrants by spiking known concentrations of the analyte into a blank matrix. Compare the response to standards prepared in a neat solvent.This will allow you to quantify the extent of ion suppression and determine if it varies significantly between different matrix lots.
3. Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation procedures to minimize variability in the sample matrix.Reduced variability in the sample matrix will lead to more consistent and reproducible analytical results.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

This protocol allows for the identification of regions in the chromatogram where co-eluting matrix components cause ion suppression.

Methodology:

  • System Setup:

    • Configure the LC-MS system as usual for your analysis.

    • Use a T-junction to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Analyte Infusion:

    • Prepare a solution of your target analyte in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 100-500 times the limit of detection).

    • Infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Blank Matrix Injection:

    • Once a stable signal for the infused analyte is observed, inject a blank matrix sample (prepared using the same procedure as your study samples but without the analyte).

  • Data Analysis:

    • Monitor the signal of the infused analyte. Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering compounds from the matrix.

Visualizations

Caption: Experimental workflow for LC-MS analysis with a troubleshooting loop for signal suppression.

logical_relationship cluster_cause Cause cluster_effect Effect cluster_consequence Consequence Matrix High Concentration of This compound / Matrix Components Coelution Co-elution with Analyte Matrix->Coelution Suppression Ion Suppression Coelution->Suppression LowSignal Reduced Analyte Signal Suppression->LowSignal Inaccurate Inaccurate Quantification LowSignal->Inaccurate PoorReproducibility Poor Reproducibility LowSignal->PoorReproducibility

Caption: Logical relationship of signal suppression by this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Methoxycatechol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex NMR spectra of 3-methoxycatechol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the spectroscopic analysis of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my this compound derivative's ¹H NMR spectrum overlapping and difficult to interpret?

A1: Protons on a substituted aromatic ring, such as in this compound derivatives, often have very similar chemical environments. This leads to their signals appearing in a narrow range of the spectrum, typically between 6.5 and 8.5 ppm, resulting in complex and overlapping multiplets that are challenging to assign.[1] The electronic effects of the hydroxyl and methoxy (B1213986) groups, in addition to other potential substituents, can lead to minimal differences in the chemical shifts of the aromatic protons.

Q2: My aromatic signals are a broad, unresolved multiplet. What is the first and simplest troubleshooting step I can take?

A2: The most straightforward initial step is to re-acquire the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of the aromatic protons, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS). This can often resolve overlapping signals.

Q3: I've tried different solvents, but the aromatic signals are still overlapping. What advanced NMR experiment can help me identify which protons are coupled to each other?

A3: A 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is the next logical step. This technique identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other on the aromatic ring. Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace the connectivity of the aromatic spin system.

Q4: How can I determine which proton signal corresponds to which carbon in the aromatic ring?

A4: A 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is ideal for this purpose. HSQC correlates the chemical shifts of protons with the chemical shifts of the carbons they are directly attached to. This allows for the unambiguous assignment of a proton signal to its corresponding carbon atom.

Q5: What if I need to see correlations between protons and carbons that are further apart (e.g., two or three bonds away)?

A5: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is designed for this. It reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the overall structure and substitution pattern of your this compound derivative.

Q6: My sample seems to have broad peaks in the NMR spectrum. What could be the cause?

A6: Peak broadening can be caused by several factors:

  • Poor shimming: The magnetic field homogeneity may need to be optimized.

  • Sample inhomogeneity: Ensure your sample is fully dissolved and free of solid particles.

  • High concentration: Overly concentrated samples can lead to increased viscosity and broader lines.

  • Paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

Troubleshooting Guides

Problem 1: Overlapping Aromatic Proton Signals

When the ¹H NMR spectrum of your this compound derivative shows a complex, indecipherable multiplet in the aromatic region, the following steps can be taken to resolve and assign the signals.

Workflow for Resolving Overlapping Signals

A logical workflow for resolving and assigning complex NMR signals.

Representative ¹H NMR Data for a this compound Derivative

The following table provides representative chemical shifts and coupling constants for the aromatic protons of a generic this compound derivative. Actual values will vary depending on other substituents on the aromatic ring.

ProtonRepresentative Chemical Shift (ppm)MultiplicityRepresentative Coupling Constants (J, Hz)
H-46.7 - 6.9ddJ_ortho ≈ 8.0, J_meta ≈ 1.5
H-56.8 - 7.0tJ_ortho ≈ 8.0
H-66.6 - 6.8ddJ_ortho ≈ 8.0, J_meta ≈ 1.5
OCH₃3.8 - 4.0s-
OH5.0 - 6.0br s-

Representative ¹³C NMR Data for a this compound Derivative

CarbonRepresentative Chemical Shift (ppm)
C-1145 - 150
C-2140 - 145
C-3148 - 152
C-4110 - 115
C-5118 - 122
C-6112 - 118
OCH₃55 - 60
Problem 2: Poor Sample Preparation Leading to Artifacts

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following guide outlines best practices to avoid common issues.

Sample Preparation Workflow

Sample_Preparation start Start weigh Weigh 5-25 mg of Compound start->weigh dissolve Dissolve in 0.6-0.8 mL of Deuterated Solvent weigh->dissolve filter Filter through Glass Wool into NMR Tube dissolve->filter acquire Acquire NMR Spectrum filter->acquire

A standard workflow for preparing a high-quality NMR sample.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-25 mg of your this compound derivative.

  • Dissolve: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filter: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Acquiring a 2D ¹H-¹H COSY Spectrum
  • Sample Preparation: Prepare a well-shimmed, moderately concentrated sample of your compound as described in Protocol 1.

  • Load Pulse Program: On the NMR spectrometer, load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Set Parameters:

    • Define the spectral width (sw) in both dimensions to encompass all proton signals.

    • Set the number of increments in the indirect dimension (td(f1)) to 256 or 512.

    • Set the number of scans per increment (ns) based on the sample concentration to achieve adequate signal-to-noise.

  • Acquire Data: Start the 2D experiment.

  • Process Data: After acquisition, perform a 2D Fourier transform and phase correction to obtain the final spectrum.

Protocol 3: Acquiring a 2D ¹H-¹³C HSQC Spectrum
  • Sample Preparation: Prepare a sample as you would for a standard ¹³C NMR experiment (a higher concentration is generally better).

  • Load Pulse Program: Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Set Parameters:

    • Calibrate the ¹³C pulse width.

    • Set the ¹H and ¹³C spectral widths to cover all relevant signals.

    • Set the number of increments in the indirect dimension (td(f1)) to 128 or 256.

    • Optimize the number of scans (ns) for good signal-to-noise.

  • Acquire Data: Run the 2D experiment.

  • Process Data: Process the data with a 2D Fourier transform and appropriate phasing.

This technical support guide provides a starting point for troubleshooting and interpreting the NMR spectra of this compound derivatives. For more in-depth analysis, consulting advanced NMR spectroscopy textbooks and resources is recommended.

References

Cell toxicity issues with 3-Methoxycatechol concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxycatechol, focusing on cell toxicity issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound (3-MC) is a member of the catechol class of compounds, characterized by a benzene (B151609) ring with two adjacent hydroxyl groups and a methoxy (B1213986) group.[1] It is known to be an agonist for the G protein-coupled receptor 35 (GPR35).[2][3][4] Research also suggests it has antioxidant properties and may play a role in carcinogenesis research.[2]

Q2: What are the typical toxic concentrations of this compound observed in vitro?

Direct cytotoxicity data for this compound across a wide range of cell lines is limited in publicly available literature. However, an EC50 value of 147 µM has been reported for the activation of GPR35 in HT-29 cells.[2][3] It is important to note that this is a measure of receptor activation, not necessarily cell death. For a structurally related compound, 3-methylcatechol, a cytotoxic concentration (LC50) of 107 µM was observed in rat primary astrocytes after 72 hours of exposure.

Q3: What are the potential mechanisms of this compound-induced cell toxicity?

The precise mechanisms of this compound-induced cytotoxicity are still under investigation. However, based on studies of related catechol compounds, two primary pathways are hypothesized:

  • Oxidative Stress: Catechols are known to undergo autoxidation, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide.[2] This can induce oxidative stress within cells, leading to damage of cellular components and eventual cell death.

  • GPR35 Signaling: As a known agonist of GPR35, this compound may trigger downstream signaling cascades upon binding to this receptor.[3] The specific role of GPR35 activation in mediating cytotoxicity is an active area of research. It is possible that prolonged or excessive activation of this receptor could lead to detrimental cellular effects.

Q4: I am observing higher-than-expected toxicity in my experiments. What could be the cause?

Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be particularly susceptible to the effects of this compound.

  • Compound Stability: this compound, like other catechols, can be prone to oxidation. Degradation of the compound in your stock solution or culture medium could lead to the formation of more toxic byproducts.

  • Experimental Conditions: Factors such as incubation time, serum concentration in the media, and cell density can all influence the apparent toxicity of a compound.

Q5: How can I minimize variability in my cytotoxicity assays with this compound?

  • Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment from a high-quality source to minimize issues with compound degradation.

  • Consistent Protocols: Use consistent cell seeding densities, incubation times, and assay procedures across all experiments.

  • Include Proper Controls: Always include vehicle-treated controls (the solvent used to dissolve this compound) and untreated controls to accurately assess the compound's effect. A positive control known to induce cytotoxicity in your cell line is also recommended.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
No dose-dependent toxicity observed - Concentration range is too low or too high- Insufficient incubation time- Compound has low toxicity in the chosen cell line- Perform a broad-range dose-response experiment to identify the active concentration range.- Increase the incubation time (e.g., 24, 48, 72 hours).- Consider using a different, potentially more sensitive, cell line.
Precipitation of the compound in culture media - Poor solubility of this compound at higher concentrations- Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium.- Ensure the final solvent concentration in the culture medium is low and consistent across all treatments and controls.
Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH) - Different assays measure different cellular endpoints (metabolic activity vs. membrane integrity).- Interference of the compound with the assay reagents.- Use multiple assays to get a more complete picture of the cytotoxic mechanism.- Run appropriate assay controls, including the compound in cell-free medium, to check for direct interference with the assay components.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a related compound.

Table 1: this compound Activity Data

Compound Cell Line Assay Type Value Reference
This compoundHT-29Dynamic Mass Redistribution (GPR35 Activation)EC50 = 147 µM[2][3]

Table 2: 3-Methylcatechol Cytotoxicity Data

Compound Cell Line Exposure Time Value Reference
3-MethylcatecholRat Primary Astrocytes72 hoursLC50 = 107 µM

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture supernatant.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit, if required.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Calculate cytotoxicity based on the LDH released from treated cells relative to a maximum LDH release control (lysed cells).

Neutral Red Uptake Assay for Cell Viability

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Neutral Red solution (e.g., 50 µg/mL in sterile PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the desired incubation period, remove the treatment medium.

  • Add culture medium containing Neutral Red to each well and incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red-containing medium and wash the cells gently with PBS.

  • Add destain solution to each well to extract the dye from the lysosomes.

  • Agitate the plate on a shaker for 10-20 minutes to ensure complete dissolution of the dye.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

G Proposed Signaling Pathway for this compound Cytotoxicity cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 3-MC This compound GPR35 GPR35 3-MC->GPR35 Agonist Binding ROS Reactive Oxygen Species (ROS) 3-MC->ROS Autoxidation Downstream Downstream Signaling (?) GPR35->Downstream Activation OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellDeath Cell Death Downstream->CellDeath Potential Link Apoptosis->CellDeath

Caption: Proposed signaling pathways for this compound-induced cytotoxicity.

G General Experimental Workflow for Cytotoxicity Assessment start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with 3-MC (Dose-response) adhere->treat incubate Incubate for 24, 48, 72h treat->incubate assay_choice Select Assay incubate->assay_choice mtt MTT Assay (Metabolic Activity) assay_choice->mtt ldh LDH Assay (Membrane Integrity) assay_choice->ldh nr Neutral Red Assay (Lysosomal Integrity) assay_choice->nr measure Measure Absorbance mtt->measure ldh->measure nr->measure analyze Analyze Data (Calculate IC50/LC50) measure->analyze end End analyze->end

Caption: General workflow for assessing the cytotoxicity of this compound.

References

Technical Support Center: 3-Methoxycatechol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with 3-Methoxycatechol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability assay results with this compound are inconsistent. What are the potential causes?

A1: Inconsistent results in cell viability assays (e.g., MTT, MTS, XTT) are a common challenge. Several factors related to this compound's properties and the assay itself can contribute to this variability.

Troubleshooting Checklist:

  • Compound Stability: Catechols are susceptible to oxidation, which can alter their activity. Ensure your this compound stock solution is fresh and protected from light and air. Consider preparing fresh dilutions for each experiment. The presence of antioxidants in the culture medium can sometimes mitigate this.

  • Cell Culture Conditions:

    • Cell Density: Ensure consistent cell seeding density across all wells and experiments. Over-confluent or sparse cultures can respond differently.[]

    • Serum Variability: Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may interact with this compound. If possible, use the same batch of FBS for a series of experiments.

    • Contamination: Mycoplasma contamination can alter cellular metabolism and affect assay results without causing visible turbidity. Regularly test your cell lines for mycoplasma.

  • Assay Protocol:

    • Incubation Time: Optimize the incubation time with this compound. Short-term and long-term exposures can yield different results.

    • Reagent Interference: Some compounds can interfere with the chemistry of viability assays. For example, reducing agents can directly reduce the tetrazolium salts (MTT, MTS), leading to a false-positive signal for viability.[2] Run a control with this compound in cell-free medium to check for direct reduction of the assay reagent.

Q2: I am observing poor solubility of this compound in my aqueous buffers. How can I improve this?

A2: While this compound is generally soluble in polar organic solvents, achieving the desired concentration in aqueous media can be challenging.

Solubility Enhancement Strategies:

  • Co-solvents: A common practice is to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into the aqueous experimental medium.[3] Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of your buffer may improve solubility, but be mindful of how pH changes might affect your experimental system and the stability of the compound.

  • Sonication: Gentle sonication can sometimes help dissolve the compound in the buffer.

Q3: How does this compound exert its biological effects? What signaling pathway is involved?

A3: this compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35).[4][5] Activation of GPR35 can initiate downstream signaling cascades involved in various physiological processes, including inflammation and pain modulation.[5] The precise downstream signaling of GPR35 can be cell-type dependent but generally involves G-protein coupling and subsequent modulation of intracellular second messengers.

Below is a generalized diagram of the GPR35 signaling pathway that can be activated by this compound.

GPR35_Signaling GPR35 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response 3MC This compound GPR35 GPR35 3MC->GPR35 binds & activates G_Protein G Protein (Gαi/q) GPR35->G_Protein activates PLC Phospholipase C G_Protein->PLC activates AC Adenylyl Cyclase G_Protein->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Response Downstream Cellular Responses (e.g., Inflammation, Pain Modulation) cAMP->Response PKC->Response Ca_Release->Response

Caption: GPR35 signaling activated by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard method to assess cell viability and can be adapted for testing the effects of this compound.[6][7][8]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well plates

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase HPLC method that can be optimized for the quantification of this compound in various samples.[9][10][11]

Materials:

  • HPLC system with a UV or electrochemical detector

  • Reverse-phase C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase modification)

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Prepare your experimental samples. This may involve extraction, precipitation, or dilution to ensure the concentration is within the linear range of the standard curve and to remove interfering substances.

  • HPLC Conditions (Example):

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (e.g., ~280 nm) or electrochemical detection for higher sensitivity.[12]

    • Injection Volume: 10-20 µL

  • Analysis: Inject the standard solutions to generate a standard curve. Then, inject the prepared samples.

  • Quantification: Determine the concentration of this compound in your samples by comparing the peak area to the standard curve.

Data Presentation

Table 1: Example Data from a this compound Cell Viability (MTT) Assay

This compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
101.18 ± 0.0694.4
500.95 ± 0.0576.0
1000.63 ± 0.0450.4
2000.31 ± 0.0324.8

Table 2: Example HPLC Retention Times for Phenolic Compounds

CompoundRetention Time (min)
Catechol8.5
This compound 9.8
Guaiacol11.2
Phenol12.5

Note: Retention times are illustrative and will vary depending on the specific HPLC method and column used.[13]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for studying the effects of this compound on a cell-based model.

Experimental_Workflow General Experimental Workflow for this compound Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution D Treatment with this compound A->D B Cell Culture Maintenance C Cell Seeding in Plates B->C C->D E Incubation D->E F Cell Viability Assay (e.g., MTT) E->F G Biochemical Assays (e.g., Western Blot, qPCR) E->G H HPLC Analysis of Compound Stability E->H I Data Analysis & Interpretation F->I G->I H->I

Caption: A typical workflow for in vitro this compound experiments.

References

Technical Support Center: Enhancing 3-Methoxycatechol Biotransformation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the biotransformation of 3-Methoxycatechol. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common microbial systems used for the biotransformation of this compound?

A1: The most common microbial systems for producing substituted catechols, including this compound, are whole-cell biocatalysts. Strains of Pseudomonas putida and genetically engineered Escherichia coli are frequently employed for these biotransformations. These microorganisms possess robust enzymatic machinery, such as dioxygenases and monooxygenases, capable of hydroxylating aromatic compounds.

Q2: What are the typical precursors for the biosynthesis of this compound?

A2: A common and readily available precursor for the microbial production of this compound is guaiacol (B22219) (2-methoxyphenol). The biotransformation involves the regioselective hydroxylation of guaiacol at the C3 position.

Q3: What are the key factors influencing the efficiency of this compound biotransformation?

A3: Several factors can significantly impact the efficiency of the biotransformation process. These include:

  • Biocatalyst Selection: The choice of microorganism and the specific enzymes they express are critical.

  • Medium Composition: The presence of appropriate carbon and nitrogen sources, as well as essential minerals and cofactors, can enhance cell growth and enzyme activity.[1]

  • Process Parameters: pH, temperature, and aeration levels must be optimized for the specific microbial strain.

  • Substrate and Product Toxicity: High concentrations of the precursor (e.g., guaiacol) or the product (this compound) can be toxic to the microbial cells, leading to decreased efficiency.

  • Cofactor Availability: Many hydroxylation reactions are dependent on cofactors like NADH, and their regeneration is crucial for sustained activity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no product formation Inactive or insufficient biocatalyst- Ensure the microbial culture is in the optimal growth phase for biotransformation. - Verify the viability of the cells before initiating the biotransformation. - Increase the initial cell density (inoculum size).
Inappropriate medium composition- Optimize the concentration of carbon and nitrogen sources. - Supplement the medium with essential metal ions (e.g., Fe²⁺) that act as cofactors for dioxygenases.[1]
Sub-optimal process parameters- Perform a pH and temperature optimization study for your specific strain. A slightly alkaline pH (around 7.5) and a temperature of 30-37°C are often good starting points.[2] - Ensure adequate aeration, as oxygen is a substrate for hydroxylase enzymes.
Biotransformation rate decreases over time Substrate or product inhibition/toxicity- Implement a fed-batch or continuous feeding strategy to maintain a low, non-toxic substrate concentration. - Consider implementing a two-phase biotransformation system to extract the toxic product from the aqueous phase in real-time.
Cofactor (e.g., NADH) limitation- Supplement the medium with a co-substrate (e.g., glucose, glycerol) to promote cofactor regeneration.[1]
Enzyme deactivation- Investigate the stability of the hydroxylase enzyme under the chosen process conditions. - Consider using immobilized cells to enhance enzyme stability.
Formation of unwanted byproducts Lack of enzyme specificity- Genetically engineer the hydroxylase enzyme to improve its regioselectivity for the desired hydroxylation. - Screen different microbial strains for higher specificity.
Further metabolism of this compound- Use a mutant strain with a knockout of the genes responsible for catechol degradation pathways (e.g., catechol 1,2-dioxygenase or 2,3-dioxygenase).
Difficulty in product recovery Low product concentration in the broth- Optimize the biotransformation to achieve higher product titers. - Employ sensitive analytical techniques for quantification to ensure accurate measurement.
Emulsion formation during solvent extraction- Centrifuge the culture broth to separate cells before extraction. - Test a range of organic solvents to find one that allows for efficient extraction with minimal emulsion formation. Octanol has been shown to be effective for recovering substituted catechols.[2]

Data Presentation: Optimizing Biotransformation Parameters

The following tables summarize the impact of various parameters on the production of substituted catechols, providing a basis for the optimization of this compound biotransformation.

Table 1: Effect of Medium Supplementation on 3-Methylcatechol (B131232) Production by P. putida TODE1

SupplementConcentration3-Methylcatechol Yield (mM)
Control-15.2
Glucose4 mM18.5
Glycerol4 mM22.1
Acetate (B1210297)4 mM16.8
Succinate4 mM17.3
Fe²⁺0.4 mM25.6
Glycerol + Fe²⁺4 mM + 0.4 mM31.8

Data adapted from a study on 3-methylcatechol production and illustrates the potential impact of supplements.[1]

Table 2: Optimization of Process Parameters for 3-Nitrocatechol and 3-Methylcatechol Production

ParameterOptimized Value (3-NC)Optimized Value (3-MC)
Medium Minimal Medium (MM)Luria Broth (LB)
Carbon Source 15 mM GlucoseToluene vapors
pH 7.57.0
Temperature 30°C37°C
Aeration 220 rpm180 rpm
Inoculum Size 2% v/v2% v/v

This table presents optimized conditions for the production of other substituted catechols, which can serve as a starting point for this compound optimization.[2]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of Guaiacol to this compound

1. Microorganism and Culture Preparation:

  • Use a suitable strain, such as Pseudomonas putida or an engineered E. coli expressing a phenol (B47542) hydroxylase or a similar monooxygenase.
  • Prepare a seed culture by inoculating a single colony into a suitable liquid medium (e.g., Luria-Bertani broth or a minimal medium).
  • Incubate the seed culture overnight at the optimal temperature and shaking speed for the chosen strain (e.g., 30-37°C, 180-220 rpm).

2. Biotransformation Reaction:

  • In a sterile flask or bioreactor, add the main culture medium. For enhanced performance, consider a minimal medium supplemented with a carbon source like glucose (e.g., 15 mM) and a cofactor-promoting metal ion like FeSO₄ (e.g., 0.4 mM).[1][2]
  • Inoculate the main culture with the overnight seed culture to a desired starting optical density (e.g., OD₆₀₀ of 0.1-0.2).
  • Incubate the culture under optimal conditions until it reaches the mid-logarithmic growth phase.
  • Induce the expression of the hydroxylase enzyme if an inducible promoter system is used (e.g., with IPTG for E. coli).
  • Add the precursor, guaiacol, to the culture. It is advisable to add it in small, sequential batches or as a continuous feed to avoid substrate toxicity. A starting concentration in the low millimolar range is recommended.
  • Continue the incubation and take samples periodically to monitor cell growth, substrate consumption, and product formation.

3. Product Extraction and Analysis:

  • Harvest the culture broth and centrifuge to separate the cells.
  • Acidify the supernatant to a pH of approximately 2-3 with HCl.
  • Extract the this compound from the acidified supernatant using an organic solvent such as ethyl acetate or octanol.[2] Perform the extraction multiple times to ensure high recovery.
  • Combine the organic phases and dry them over anhydrous sodium sulfate.
  • Evaporate the solvent under reduced pressure to obtain the crude product.
  • Analyze the product concentration and purity using High-Performance Liquid Chromatography (HPLC).

Protocol 2: HPLC Analysis of this compound

1. Instrumentation and Column:

  • An HPLC system equipped with a UV detector.
  • A C18 reverse-phase column is suitable for the separation.

2. Mobile Phase and Gradient:

  • A common mobile phase consists of a mixture of acetonitrile (B52724) (or methanol) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.
  • An isocratic or gradient elution can be used. For example, a gradient of increasing acetonitrile concentration can be effective for separating the product from the precursor and any byproducts.

3. Sample Preparation:

  • Dilute the extracted samples in the mobile phase to a concentration within the linear range of the calibration curve.
  • Filter the samples through a 0.22 µm syringe filter before injection to remove any particulate matter.

4. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.
  • Inject the standards to generate a calibration curve by plotting peak area against concentration.
  • Inject the prepared samples and determine the concentration of this compound by comparing their peak areas to the calibration curve.

Visualizations

Biotransformation_Workflow cluster_preparation Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Inoculation Inoculation Seed_Culture Seed Culture Growth Inoculation->Seed_Culture Main_Culture Main Culture Growth Seed_Culture->Main_Culture Induction Enzyme Induction Main_Culture->Induction Substrate_Addition Guaiacol Addition Induction->Substrate_Addition Reaction Incubation & Reaction Substrate_Addition->Reaction Harvesting Cell Separation Reaction->Harvesting Extraction Solvent Extraction Harvesting->Extraction Analysis HPLC Analysis Extraction->Analysis Product This compound Analysis->Product

Caption: Experimental workflow for this compound biotransformation.

Guaiacol_to_3MC_Pathway Guaiacol Guaiacol This compound This compound Guaiacol->this compound Hydroxylation Enzyme Phenol Hydroxylase / Monooxygenase (O₂, NADH) Enzyme->this compound

Caption: Proposed metabolic pathway from guaiacol to this compound.

Troubleshooting_Logic Start Low/No Product Check_Biocatalyst Check Biocatalyst Activity & Density Start->Check_Biocatalyst Check_Medium Optimize Medium Composition Start->Check_Medium Check_Parameters Optimize pH, Temp, Aeration Start->Check_Parameters Check_Toxicity Investigate Substrate/Product Toxicity Start->Check_Toxicity Check_Cofactors Ensure Cofactor Regeneration Check_Biocatalyst->Check_Cofactors Implement_Feeding Implement Fed-Batch Check_Toxicity->Implement_Feeding Two_Phase_System Consider Two-Phase System Check_Toxicity->Two_Phase_System

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Byproduct Formation in 3-Methoxycatechol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxycatechol. The following information addresses common issues related to byproduct formation and offers guidance on optimizing reaction conditions and purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the chemical synthesis of this compound from catechol?

A1: The primary byproducts in the chemical synthesis of this compound via methylation of catechol are guaiacol (B22219) (2-methoxyphenol) and veratrole (1,2-dimethoxybenzene). Guaiacol is the isomeric mono-methylated product, while veratrole is the result of over-methylation.[1][2][3] The formation of these byproducts is a significant challenge due to the similar reactivity of the two hydroxyl groups on the catechol starting material.

Q2: How can I minimize the formation of guaiacol and veratrole during the synthesis?

A2: Minimizing the formation of guaiacol and veratrole requires careful control of reaction conditions to favor mono-methylation at the desired position. Key strategies include:

  • Choice of Methylating Agent: While dimethyl sulfate (B86663) is commonly used, its high reactivity can lead to over-methylation.[2][4] Milder methylating agents like dimethyl carbonate (DMC) can offer better selectivity.[5]

  • Stoichiometry: Using a controlled molar ratio of the methylating agent to catechol is crucial. An excess of the methylating agent will significantly increase the yield of veratrole.

  • Reaction Temperature and Time: Lowering the reaction temperature and optimizing the reaction time can help to prevent over-methylation.

  • Catalyst Selection: The choice of catalyst can influence the regioselectivity of the methylation. While many studies focus on guaiacol synthesis, exploring catalysts that may favor the formation of this compound is an area of active research.

Q3: Are there alternative starting materials to catechol for synthesizing this compound with fewer byproducts?

A3: Yes, using a starting material that already has the desired methoxy (B1213986) group precursor can significantly reduce byproduct formation. One such approach is the synthesis from pyrogallol (B1678534) 1-monomethyl ether (also known as this compound).[6] Another strategy involves the demethylation of syringol.[7]

Q4: What are the typical byproducts when using enzymatic synthesis methods?

A4: Enzymatic synthesis, for instance, using toluene (B28343) 4-monooxygenase (T4MO), can offer higher regioselectivity. However, byproducts can still be formed. In the enzymatic oxidation of o-methoxyphenol to produce this compound, common byproducts include 4-methoxyresorcinol and methoxyhydroquinone.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Issue 1: Low Yield of this compound and High Proportion of Guaiacol
  • Potential Cause: The reaction conditions favor the methylation of the other hydroxyl group, leading to the formation of the isomeric byproduct, guaiacol.

  • Troubleshooting Steps:

    • Optimize Catalyst System: Experiment with different catalysts and solvents to alter the regioselectivity of the methylation. Some solid acid catalysts have shown high selectivity for guaiacol, so exploring alternative catalytic systems is necessary.[3]

    • Protecting Groups: Consider using a protecting group strategy to block one of the hydroxyl groups of catechol, direct the methylation to the desired position, and then deprotect to obtain this compound. This multi-step process can improve selectivity at the cost of overall yield and process complexity.

    • Enzymatic Synthesis: If chemical methods consistently yield low selectivity, consider exploring enzymatic synthesis routes which are known for their high regioselectivity.[8]

Issue 2: Significant Formation of Veratrole (Over-methylation)
  • Potential Cause: The reaction conditions are too harsh, or there is an excess of the methylating agent, leading to the methylation of both hydroxyl groups.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to catechol. Use no more than one equivalent of the methylating agent.

    • Optimize Reaction Conditions:

      • Temperature: Lower the reaction temperature to reduce the rate of the second methylation step.

      • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction once the formation of this compound is maximized and before significant amounts of veratrole are produced.

    • Milder Methylating Agent: Switch to a less reactive methylating agent, such as dimethyl carbonate (DMC), which can provide better control over the mono-methylation.[5]

Issue 3: Difficulty in Purifying this compound from Byproducts
  • Potential Cause: The boiling points of this compound, guaiacol, and veratrole are relatively close, making simple distillation challenging.

  • Troubleshooting Steps:

    • Column Chromatography: This is a highly effective method for separating isomers and other closely related compounds. A detailed protocol is provided in the "Experimental Protocols" section.

    • Extractive Distillation: For larger scale purifications, extractive distillation using a high-boiling solvent like glycerol (B35011) can be employed to separate methylcatechol isomers.[9]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Data Presentation

Table 1: Byproducts in this compound Synthesis

Synthesis RouteStarting MaterialCommon ByproductsFormation Mechanism
Chemical MethylationCatecholGuaiacol, VeratroleIsomeric mono-methylation, Over-methylation
Enzymatic Oxidationo-Methoxyphenol4-Methoxyresorcinol, MethoxyhydroquinoneAlternative hydroxylation positions by the enzyme
DemethylationSyringolo- and m-guaiacolIncomplete or side-reaction demethylation[7]

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture containing guaiacol and veratrole.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate). Add silica (B1680970) gel to the solution to create a slurry.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) to elute the least polar byproduct, veratrole.

    • Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate (B1210297). A gradient of 0% to 20% ethyl acetate in hexane is a good starting point.

    • Guaiacol will typically elute before this compound due to its slightly lower polarity.

    • Continue to increase the polarity to elute the desired this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: HPLC Analysis of Reaction Mixture

This protocol can be used to monitor the progress of the reaction and to analyze the purity of the final product.

  • HPLC System: A standard reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[10]

  • Detection: UV detector at a wavelength of approximately 274 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and run the gradient program. The retention times for veratrole, guaiacol, and this compound will differ, allowing for their separation and quantification.

Mandatory Visualization

Byproduct_Formation Catechol Catechol Guaiacol Guaiacol (Isomeric Byproduct) Catechol->Guaiacol Mono-methylation (undesired position) Three_Methoxycatechol This compound (Desired Product) Catechol->Three_Methoxycatechol Mono-methylation (desired position) Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Catechol Methylating_Agent->Guaiacol Methylating_Agent->Three_Methoxycatechol Veratrole Veratrole (Over-methylation Byproduct) Guaiacol->Veratrole Further Methylation Three_Methoxycatechol->Veratrole Further Methylation

Caption: Byproduct formation pathways in the methylation of catechol.

Troubleshooting_Workflow Start Low Yield or High Impurity in this compound Synthesis Check_Byproducts Identify Major Byproducts (HPLC, GC-MS) Start->Check_Byproducts High_Guaiacol High Guaiacol Content Check_Byproducts->High_Guaiacol Isomer High_Veratrole High Veratrole Content Check_Byproducts->High_Veratrole Over-methylation Optimize_Regioselectivity Optimize for Regioselectivity: - Change Catalyst/Solvent - Consider Protecting Groups - Explore Enzymatic Routes High_Guaiacol->Optimize_Regioselectivity Control_Overmethylation Control Over-methylation: - Adjust Stoichiometry - Lower Temperature - Reduce Reaction Time - Use Milder Methylating Agent High_Veratrole->Control_Overmethylation Purification Implement Purification Strategy: - Column Chromatography - Extractive Distillation - Recrystallization Optimize_Regioselectivity->Purification Control_Overmethylation->Purification End Improved Yield and Purity Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Scaling Up Enzymatic Synthesis with 3-Methoxycatechol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis involving 3-methoxycatechol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for scaling up these sensitive yet powerful biocatalytic reactions.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are suitable for catalyzing reactions with this compound?

A1: The most commonly employed enzymes for the oxidation of this compound and related phenolic compounds are laccases and tyrosinases.[1][2][3]

  • Laccases (EC 1.10.3.2) are multi-copper oxidases that are highly effective in oxidizing a wide range of phenolic compounds, including methoxy-substituted catechols.[1][4][5] They utilize molecular oxygen as the final electron acceptor, producing water as the only byproduct, which makes them environmentally friendly catalysts.[6]

  • Tyrosinases (EC 1.14.18.1) are also copper-containing enzymes that can hydroxylate monophenols to catechols and further oxidize catechols to o-quinones.[2][3][7] Their substrate specificity can be broad, and they are known to act on 3-substituted phenols.[8]

Q2: What are the typical products of the enzymatic oxidation of this compound?

A2: The primary product of the enzymatic oxidation of this compound is the corresponding o-quinone, 3-methoxy-1,2-benzoquinone. This highly reactive intermediate can then undergo several subsequent reactions, including:

  • Polymerization: The o-quinone can non-enzymatically polymerize to form melanin-like pigments.[9]

  • Dimerization and Oligomerization: Quinones can react with each other to form dimers and higher oligomers.

  • Michael Addition: The quinone is an electrophile and can react with nucleophiles present in the reaction mixture, such as amines or thiols, leading to the formation of substituted catechols.[5]

  • Specific Conversions: In a controlled, two-step one-pot reaction, this compound has been converted to the bioactive compound purpurogallin using a bacterial P450 enzyme system followed by a laccase.[10]

Q3: What are the key challenges when scaling up enzymatic synthesis with this compound?

A3: Scaling up from laboratory to industrial production presents several challenges:

  • Enzyme Stability: Laccases and tyrosinases can be susceptible to denaturation or inactivation over time, especially under harsh process conditions like elevated temperatures or non-optimal pH.[11][12]

  • Product Inhibition: The quinone products or their subsequent polymeric forms can inhibit the enzyme, reducing its catalytic efficiency and overall yield.[13]

  • Oxygen Mass Transfer: As laccase- and tyrosinase-catalyzed reactions consume oxygen, ensuring adequate oxygen supply in a large-scale bioreactor is critical to maintain reaction rates.

  • Process Control: Maintaining uniform pH, temperature, and substrate/enzyme distribution in a large reactor can be difficult, leading to inconsistencies in product quality and yield.[11]

  • Downstream Processing: The purification of the desired product from a complex mixture of starting material, enzyme, byproducts, and polymers can be challenging.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Enzyme - Verify enzyme activity with a standard substrate (e.g., ABTS for laccase, L-DOPA for tyrosinase).- Ensure proper storage of the enzyme at the recommended temperature.- Avoid repeated freeze-thaw cycles.
Suboptimal Reaction Conditions - Optimize pH and temperature for your specific enzyme (see Table 1).- Ensure adequate oxygen supply by increasing agitation or sparging with air/oxygen.
Substrate/Product Degradation - this compound and its quinone product can be unstable. Protect the reaction from light.- Consider performing the reaction under an inert atmosphere if anaerobic conditions are compatible with your enzyme.
Insufficient Enzyme Loading - Increase the enzyme concentration incrementally to find the optimal loading for your desired reaction rate.
Reaction Stops Prematurely Product Inhibition - The formed 3-methoxy-o-quinone or its polymers may be inhibiting the enzyme.[13]- Consider in-situ product removal, for example, by using a two-phase system or by adding a downstream purification step in a continuous process.
Enzyme Inactivation - The enzyme may be unstable under the reaction conditions over time.[11]- Immobilize the enzyme on a solid support to improve its stability.[11][14]- Add stabilizing agents such as polyethylene (B3416737) glycol (PEG) or bovine serum albumin (BSA).
Depletion of a Cosubstrate/Cofactor - Ensure a continuous supply of oxygen for laccases and tyrosinases.
Formation of Dark Precipitate (Polymerization) High Quinone Concentration - The highly reactive 3-methoxy-o-quinone can rapidly polymerize.[9]- Lower the initial substrate concentration and use a fed-batch approach to maintain a low steady-state concentration of the quinone.- Quench the reaction and proceed with purification as soon as the desired product concentration is reached.
Non-optimal pH - Polymerization of quinones is often faster at higher pH. Maintain the reaction at the optimal, and often slightly acidic, pH for the enzymatic reaction.
Inconsistent Results Between Batches Variability in Raw Materials - Ensure the purity of this compound is consistent between batches.- Use a consistent source and batch of the enzyme.
Poor Process Control - Calibrate pH probes and temperature sensors regularly.- Ensure consistent mixing and aeration in the reactor.

Data Presentation

Table 1: Typical Reaction Conditions for Laccase and Tyrosinase with Phenolic Substrates

ParameterLaccaseTyrosinase
Optimal pH 3.0 - 6.0[15][16]5.0 - 8.0[17]
Optimal Temperature 25°C - 60°C[11][15]25°C - 40°C
Common Buffers Acetate (B1210297), Citrate[15]Phosphate, Citrate[17]
Solvents Aqueous buffers, sometimes with co-solvents like acetone (B3395972) or ethanol.Aqueous buffers
Inhibitors Azide, cyanide, high concentrations of halide ions.[8][18]Heavy metals (e.g., lead), some chelating agents.[9][19]

Table 2: Kinetic Parameters of Laccases with Various Phenolic Substrates

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Trametes polyzona WRF03Catechol--[20]
Trametes polyzona WRF03Guaiacol--[20]
Trametes polyzona WRF03Pyrogallol--[20]
Trematosphaeria mangroveiABTS1420184.84[18]
Trametes versicolorABTS12.5-[20]

Note: Specific kinetic data for this compound is limited in the literature and will vary depending on the specific enzyme and reaction conditions.

Experimental Protocols

Protocol 1: Small-Scale Enzymatic Oxidation of this compound

This protocol is for a small-scale reaction to determine the feasibility and optimize conditions before scaling up.

Materials:

  • Laccase or Tyrosinase

  • This compound

  • Appropriate buffer (e.g., 0.1 M Sodium Acetate buffer, pH 5.0 for laccase)

  • Spectrophotometer or HPLC for analysis

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in the reaction buffer.

  • In a reaction vessel (e.g., a glass vial), add the appropriate volume of buffer.

  • Add the this compound stock solution to the desired final concentration (e.g., 1 mM).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme to a final concentration of (e.g., 10 U/mL).

  • Incubate the reaction with agitation to ensure proper mixing and aeration.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing for the disappearance of the substrate and formation of the product by HPLC or spectrophotometrically by monitoring the formation of the colored quinone product.

  • To stop the reaction, the enzyme can be denatured by adding a strong acid or by heat treatment.

Protocol 2: Gram-Scale Synthesis and Purification of Quinone Product

This protocol provides a general guideline for scaling up the synthesis.

Materials:

  • Bioreactor (with pH, temperature, and dissolved oxygen control)

  • Laccase or Tyrosinase (free or immobilized)

  • This compound

  • Buffer and other reagents as determined from small-scale optimization

  • Extraction solvent (e.g., ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • Prepare the reaction buffer in the bioreactor and adjust the pH and temperature to the optimal values.

    • Add this compound to the desired starting concentration. A fed-batch strategy, where the substrate is added gradually, is recommended to avoid high concentrations of the reactive quinone product.

    • Ensure adequate aeration and agitation.

  • Enzymatic Reaction:

    • Add the enzyme to the bioreactor. If using an immobilized enzyme, ensure it is well-suspended.

    • Monitor the reaction parameters (pH, temperature, dissolved oxygen) and the reaction progress (substrate consumption and product formation) over time.

  • Reaction Quenching:

    • Once the desired conversion is achieved, stop the reaction. If using a free enzyme, this can be done by adjusting the pH to a value that inactivates the enzyme or by heat treatment. If using an immobilized enzyme, it can be removed by filtration.

  • Product Extraction:

    • Extract the aqueous reaction mixture with an organic solvent like ethyl acetate to recover the quinone product.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic extract under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired quinone product.[21]

    • Characterize the purified product using techniques such as NMR and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_enzyme Prepare Enzyme Solution reaction_setup Reaction Setup in Bioreactor prep_enzyme->reaction_setup prep_substrate Prepare this compound Solution prep_substrate->reaction_setup prep_buffer Prepare Buffer prep_buffer->reaction_setup add_enzyme Add Enzyme reaction_setup->add_enzyme monitoring Monitor Reaction Progress add_enzyme->monitoring quenching Quench Reaction monitoring->quenching extraction Product Extraction quenching->extraction purification Purification (Chromatography) extraction->purification analysis Product Analysis purification->analysis

Caption: A typical experimental workflow for the enzymatic synthesis of valuable compounds from this compound.

troubleshooting_workflow start Low or No Yield check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes solution_enzyme Use fresh enzyme / Verify activity check_enzyme->solution_enzyme No check_inhibition Is there product inhibition? check_conditions->check_inhibition Yes solution_conditions Optimize pH, temp, aeration check_conditions->solution_conditions No check_stability Is the enzyme stable over time? check_inhibition->check_stability No solution_inhibition In-situ product removal / Fed-batch check_inhibition->solution_inhibition Yes solution_stability Immobilize enzyme / Add stabilizers check_stability->solution_stability No

Caption: A troubleshooting decision tree for addressing low yield in the enzymatic synthesis.

References

Challenges in the industrial application of 3-Methoxycatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the industrial application of 3-Methoxycatechol. It includes troubleshooting guides in a question-and-answer format to directly address common experimental challenges, detailed experimental protocols, and an overview of relevant biological pathways.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, purification, and handling of this compound.

Question 1: My this compound synthesis reaction mixture has turned dark brown or black. What is the cause, and how can I prevent it?

Answer: The dark coloration is likely due to the oxidation of catechol moieties to form quinones, which can then polymerize into dark, insoluble materials. Catechols are highly susceptible to oxidation, especially in the presence of air (oxygen), base, and heat.

Troubleshooting and Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Temperature Control: Avoid excessive heating during the reaction and workup, as higher temperatures can accelerate oxidation.

  • pH Control: If the reaction is base-catalyzed, consider the strength and concentration of the base carefully. After the reaction, neutralize the mixture promptly with a mild acid before purification.

  • Antioxidants: In some applications, the addition of a small amount of an antioxidant, like sodium metabisulfite (B1197395) or ascorbic acid, can help prevent oxidation.

Question 2: The yield of my this compound synthesis is consistently low. What are the potential reasons, and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete reactions, side reactions, and loss of product during workup and purification.

Troubleshooting and Optimization:

  • Reagent Purity: Ensure the purity of your starting materials (e.g., guaiacol (B22219), catechol) and reagents. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: Optimize the reaction temperature. Some reactions require specific temperature ranges for optimal conversion.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and ensure completion.

    • Stoichiometry: Carefully control the molar ratios of your reactants and catalysts.

  • Side Reactions: The primary side reactions are often oxidation and the formation of regioisomers. To minimize these:

    • Employ regioselective synthesis methods where possible.

    • Control the reaction conditions as mentioned above to disfavor side product formation.

  • Workup and Purification: this compound has some water solubility, so ensure thorough extraction from the aqueous layer during workup. Losses can also occur during crystallization or chromatography.

Question 3: I am having difficulty purifying this compound. What are the recommended methods and common pitfalls?

Answer: Purification can be challenging due to the compound's polarity and susceptibility to oxidation. Common methods include crystallization, distillation, and column chromatography.

Troubleshooting Purification:

  • Crystallization:

    • Solvent Selection: Finding a suitable solvent system is key. A single solvent where the compound is sparingly soluble at room temperature but soluble when hot, or a two-solvent system (one in which it is soluble and one in which it is not) can be effective. Toluene (B28343) is a commonly used solvent for the crystallization of catechols.[1]

    • Slow Cooling: Allow the solution to cool slowly to form pure crystals. Rapid cooling can trap impurities.

    • Scratching: If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.

  • Distillation: Vacuum distillation is suitable for purifying this compound, which has a boiling point of 146-147 °C at 15 mmHg.[2] This method is effective for removing non-volatile impurities.

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel is a common stationary phase. However, its slightly acidic nature can sometimes cause degradation of sensitive compounds. Using deactivated silica or another stationary phase like alumina (B75360) might be necessary.

    • Solvent System: A solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation.

Question 4: How should I properly store and handle this compound to prevent degradation?

Answer: Due to its sensitivity to air and light, proper storage is crucial.

Storage and Handling Best Practices:

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and dark place. Storage at -20°C is recommended for long-term stability.[3]

  • Inert Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: When handling, minimize exposure to air and light. Use it in a well-ventilated area or a fume hood.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₈O₃[2]
Molecular Weight140.14 g/mol [2]
Melting Point38-43 °C[2]
Boiling Point146-147 °C at 15 mmHg[2]
AppearanceWhite to light yellow crystalline powder[3]

Table 2: Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF)3 mg/mL[3]
Dimethyl sulfoxide (B87167) (DMSO)2 mg/mL[3]
Ethanol2 mg/mL[3]
Phosphate-buffered saline (PBS), pH 7.22 mg/mL[3]
WaterSlightly soluble[4]
TolueneSoluble in hot toluene[1]

Table 3: Stability of Catechols (as a proxy for this compound)

ConditionStabilityNotesReference
Temperature
25-60 °C (in powder form)Degradation is temperature-dependent, with higher temperatures leading to faster degradation.Study on green tea catechins.[5]
40-60 °C (in coffee)Polyphenol retention decreases significantly with increasing temperature.Study on polyphenols in coffee.[6]
pH
pH 3More stableStudy on antioxidant compounds.[7]
pH > 7Less stable, faster degradationStudy on antioxidant compounds.[7]

Experimental Protocols

Protocol 1: Synthesis of Catechol from Guaiacol (Demethylation) - A model for this compound synthesis from a dimethoxybenzene precursor.

This protocol describes a general method for the demethylation of a methoxyphenol, which is a key transformation in some synthetic routes to catechols.[8]

Materials:

  • Guaiacol

  • 48% Hydrobromic acid

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine guaiacol and an excess of 48% hydrobromic acid.

  • Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with toluene (3 x volumes of the reaction mixture).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude catechol.

  • Purify the crude product by vacuum distillation or crystallization from toluene.

Protocol 2: Purification of this compound by Crystallization

This protocol provides a general guideline for the purification of solid organic compounds by crystallization.[9]

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., toluene, or a hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent. Add the solvent portion-wise until the solid is just dissolved.

  • If a single solvent is not effective, use a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat the solution gently until it becomes clear again.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.

  • For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound.[10]

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) (or methanol) and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the hydroxyl groups are protonated. A gradient elution may be necessary to separate impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 280 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample solution of the synthesized this compound in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of this compound and any impurities.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Signaling Pathway and Experimental Workflow Diagrams

GPR35 Signaling Pathway

This compound is an agonist for the G protein-coupled receptor 35 (GPR35). The activation of GPR35 can initiate several downstream signaling cascades, which can have both pro- and anti-inflammatory effects depending on the cellular context.[11][12]

GPR35_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_protein G Protein Signaling cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response GPR35 GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 G_beta_gamma Gβγ GPR35->G_beta_gamma 3_Methoxycatechol This compound 3_Methoxycatechol->GPR35 Agonist AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits RhoA RhoA G_alpha_12_13->RhoA PLC Phospholipase C G_beta_gamma->PLC cAMP ↓ cAMP AC->cAMP Ca2_plus ↑ [Ca²⁺]i PLC->Ca2_plus ROCK ROCK RhoA->ROCK ERK ERK ROCK->ERK Modulates NFkB NF-κB ROCK->NFkB Modulates Cell_Migration Cell Migration ROCK->Cell_Migration Inflammation Inflammation (Pro- or Anti-) ERK->Inflammation NFkB->Inflammation Ca2_plus->ERK Activates Ca2_plus->NFkB Activates

Caption: GPR35 signaling pathway activated by this compound.

Experimental Workflow: Synthesis and Purification of this compound

This diagram illustrates a general workflow for the synthesis and subsequent purification of this compound.

Synthesis_Workflow Start Starting Materials (e.g., Guaiacol or Catechol) Reaction Chemical Synthesis (e.g., Methylation or Hydroxylation) Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification Crude_Product->Purification Crystallization Crystallization Purification->Crystallization Method 1 Distillation Vacuum Distillation Purification->Distillation Method 2 Chromatography Column Chromatography Purification->Chromatography Method 3 Pure_Product Pure this compound Crystallization->Pure_Product Distillation->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (HPLC, GC-MS, NMR) Pure_Product->Analysis Final_Product Final Product (>98% Purity) Analysis->Final_Product

Caption: General workflow for this compound synthesis and purification.

Logical Relationship: Troubleshooting Low Yield

This diagram outlines a logical approach to troubleshooting low yields in this compound synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of This compound Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions (Oxidation, Isomerization) Problem->Cause2 Cause3 Product Loss during Workup/Purification Problem->Cause3 Cause4 Impure Starting Materials/Reagents Problem->Cause4 Solution1a Optimize Reaction Time (Monitor by TLC/HPLC) Cause1->Solution1a Solution1b Optimize Temperature Cause1->Solution1b Solution2a Use Inert Atmosphere Cause2->Solution2a Solution2b Control pH Cause2->Solution2b Solution3a Optimize Extraction Procedure Cause3->Solution3a Solution3b Optimize Purification Method Cause3->Solution3b Solution4a Verify Purity of Starting Materials Cause4->Solution4a Outcome Improved Yield Solution1a->Outcome Solution1b->Outcome Solution2a->Outcome Solution2b->Outcome Solution3a->Outcome Solution3b->Outcome Solution4a->Outcome

Caption: Troubleshooting logic for low synthesis yield.

References

Validation & Comparative

A Comparative Guide to 3-Methoxycatechol and Catechol as GPR35 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Methoxycatechol and Catechol as agonists for the G protein-coupled receptor 35 (GPR35), a promising therapeutic target in inflammation, metabolic disorders, and cardiovascular diseases.[1] The following sections present a detailed analysis of their performance based on experimental data, outline the methodologies used in these key experiments, and illustrate the relevant signaling pathways.

Quantitative Performance Comparison

The agonist activity of this compound and Catechol at the GPR35 receptor has been evaluated using two distinct cell-based assays: label-free dynamic mass redistribution (DMR) and the Tango β-arrestin translocation assay.[2][3] The data summarized below reveals significant differences in their potency, while indicating similar efficacy.

CompoundAssay TypeCell LinePotency (EC50)Efficacy
This compound Dynamic Mass Redistribution (DMR)HT-29147 ± 15 µMSimilar to Catechol
Tango β-arrestin TranslocationU2OS-GPR35-bla80.7 ± 6.3 µM41 ± 3% of Zaprinast max response
Catechol Dynamic Mass Redistribution (DMR)HT-29319 ± 27 µMSimilar to Catechol
Tango β-arrestin TranslocationU2OS-GPR35-blaInactive (up to 1mM)Inactive

Key Findings:

  • Potency: this compound is a more potent GPR35 agonist than Catechol. In the DMR assay, this compound's EC50 value is approximately 2.2 times lower than that of Catechol, indicating a higher affinity for the receptor.[2] This trend is further emphasized in the Tango β-arrestin translocation assay, where this compound demonstrates activity while Catechol is inactive at concentrations up to 1mM.[2]

  • Efficacy: In the DMR assay, both this compound and Catechol display similar maximal efficacy, suggesting that while their potencies differ, they are capable of inducing a comparable overall cellular response upon binding to GPR35.[2] However, in the β-arrestin recruitment pathway, this compound acts as a partial agonist, achieving 41% of the maximal response of the known GPR35 agonist, zaprinast.[2]

Signaling Pathways and Experimental Workflows

The activation of GPR35 by agonists like this compound can initiate intracellular signaling cascades. One of the key pathways involves the recruitment of β-arrestin, a protein crucial for receptor desensitization and G protein-independent signaling.[4]

GPR35_Signaling cluster_membrane Cell Membrane GPR35 GPR35 b_arrestin β-arrestin GPR35->b_arrestin Recruits Agonist This compound or Catechol Agonist->GPR35 Binds to Signaling Downstream Signaling Events (e.g., ERK activation) b_arrestin->Signaling Initiates Experimental_Workflow cluster_assay1 DMR Assay cluster_assay2 Tango β-arrestin Assay DMR_cells Seed HT-29 Cells (endogenous GPR35) DMR_stim Stimulate with This compound or Catechol DMR_cells->DMR_stim DMR_read Measure Dynamic Mass Redistribution DMR_stim->DMR_read Tango_cells Use U2OS Cells (engineered to express GPR35 and β-arrestin reporter) Tango_stim Stimulate with This compound or Catechol Tango_cells->Tango_stim Tango_read Measure β-lactamase Reporter Activity Tango_stim->Tango_read

References

A Comparative Analysis of the Antioxidant Activities of 3-Methoxycatechol and Pyrogallol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis comparing the antioxidant properties of 3-Methoxycatechol and pyrogallol (B1678534) reveals significant differences in their radical scavenging capabilities and underlying molecular mechanisms. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to inform future research and development in antioxidant therapies.

Pyrogallol, a well-established antioxidant, demonstrates superior free radical scavenging activity in various in vitro assays compared to this compound. This enhanced activity is attributed to its three hydroxyl groups, which are crucial for donating hydrogen atoms to neutralize free radicals. In contrast, this compound, with two hydroxyl groups and one methoxy (B1213986) group, exhibits moderate antioxidant potential.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and pyrogallol have been quantitatively assessed using several standard assays. The half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as total antioxidant activity determined by the phosphomolybdenum method and ferric reducing antioxidant power (FRAP), are summarized below. Lower IC50 values indicate higher antioxidant activity.

Antioxidant AssayThis compoundPyrogallolReference
DPPH Radical Scavenging Activity (IC50, µg/mL) 4.2 ± 0.11.8 ± 0.2[1]
ABTS Radical Cation Scavenging Activity (IC50, µg/mL) 3.5 ± 0.31.5 ± 0.1[1]
Phosphomolybdenum Method (Total Antioxidant Activity, Ascorbic Acid Equivalent µg/mL) 280 ± 15450 ± 20[1]
Ferric Reducing Antioxidant Power (FRAP) (Ascorbic Acid Equivalent µg/mL) 310 ± 18520 ± 25[1]

Table 1: Comparative antioxidant activities of this compound and pyrogallol. Data is presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided to ensure reproducibility and facilitate further investigation.

DPPH Radical Scavenging Assay

This assay is based on the principle of the reduction of the violet-colored DPPH radical to the pale yellow hydrazine (B178648) by a hydrogen-donating antioxidant.[2]

Procedure:

  • A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compounds (this compound or pyrogallol) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for 30 minutes.[3]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH solution mix Mix DPPH solution with test compounds prep_dpph->mix prep_sample Prepare serial dilutions of test compounds prep_sample->mix incubate Incubate for 30 min in the dark mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

DPPH Radical Scavenging Assay Workflow

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[5]

Procedure:

  • The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[5][6]

  • The ABTS•+ solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • A small volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.[5]

  • The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).[7]

  • The absorbance is measured at 734 nm.[7]

  • The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Generate ABTS radical cation (ABTS + K2S2O8) dilute_abts Dilute ABTS•+ to Absorbance ~0.7 at 734 nm prep_abts->dilute_abts mix Mix diluted ABTS•+ with test compounds dilute_abts->mix prep_sample Prepare serial dilutions of test compounds prep_sample->mix incubate Incubate for 6 min mix->incubate measure Measure absorbance at 734 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate Nrf2_Pathway_Pyrogallol cluster_nucleus Pyrogallol Pyrogallol ROS Oxidative Stress (ROS) Pyrogallol->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inhibition Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nucleus Nucleus Nrf2_free->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE binds

References

A Comparative Guide to the Quantification of 3-Methoxycatechol: HPLC-UV, LC-MS/MS, and Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Methoxycatechol, a key metabolite and building block in various chemical syntheses, is critical. This guide provides an objective comparison of three common analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Comparison of Analytical Method Validation Parameters

The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for high sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the quantification of small phenolic compounds like this compound.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (Range) 0.1 - 100 µg/mL0.1 - 1000 ng/mL1 - 50 µg/mL
Correlation Coefficient (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 10%< 5%
Limit of Detection (LOD) 0.02 - 0.1 µg/mL[1]0.01 - 0.5 ng/mL0.1 - 1 µg/mL[6]
Limit of Quantification (LOQ) 0.1 - 0.5 µg/mL[1]0.05 - 1 ng/mL0.5 - 5 µg/mL[6]

Experimental Protocols

Detailed methodologies for the three analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of phenolic compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% phosphoric acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Validation Summary: This method typically demonstrates excellent linearity and precision for the quantification of phenolic compounds.[5] The accuracy is high, and the sensitivity is suitable for many applications.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI in negative mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Sample Preparation:

  • For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required.

  • The supernatant is then diluted and filtered before injection.

Validation Summary: LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, allowing for the quantification of this compound at much lower concentrations.[7]

Method 3: UV-Visible Spectrophotometry

This is a simpler and more accessible method, suitable for the rapid quantification of this compound in relatively pure samples.

Instrumentation:

  • UV-Visible Spectrophotometer.

Methodology:

  • Reagent: Folin-Ciocalteu reagent is commonly used for the determination of total phenolic compounds.[8]

  • Procedure:

    • Mix the sample with Folin-Ciocalteu reagent.

    • Add a sodium carbonate solution to adjust the pH.

    • After a specific incubation period, measure the absorbance at the wavelength of maximum absorption (typically around 760 nm).

  • Quantification: A calibration curve is constructed using standard solutions of a phenolic compound, such as gallic acid.

Validation Summary: While being a cost-effective and rapid method, spectrophotometry is less specific than chromatographic techniques and is susceptible to interference from other compounds that can react with the Folin-Ciocalteu reagent.[8]

Visualizations

The following diagrams illustrate the experimental workflow for a typical HPLC analysis and a comparison of the key attributes of the three methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (280 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: General experimental workflow for HPLC analysis.

Method_Comparison cluster_hplcuv HPLC-UV cluster_lcms LC-MS/MS cluster_uvvis UV-Vis Spectrophotometry hplcuv_spec Good Specificity hplcuv_sens Moderate Sensitivity hplcuv_cost Moderate Cost lcms_spec High Specificity lcms_sens High Sensitivity lcms_cost High Cost uvvis_spec Low Specificity uvvis_sens Low Sensitivity uvvis_cost Low Cost

Caption: Comparison of key attributes for the analytical methods.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 3-Methoxycatechol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3-Methoxycatechol is essential for its role as a biomarker and its application in various research areas. The selection of an appropriate analytical technique is a critical step in ensuring data integrity. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

This comparison is supported by representative experimental data and detailed methodologies to assist in the selection and cross-validation of these techniques for the analysis of this compound.

Data Presentation: A Comparative Summary of Analytical Techniques

The performance of each analytical technique is summarized in the table below. The quantitative data presented is based on a combination of findings for this compound and structurally similar catechol derivatives, providing a predictive performance landscape.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Chromatographic separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Chromatographic separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.Measurement of the absorption of ultraviolet-visible light by the analyte in a solution.
Linearity (r²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL1 - 10 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL3 - 30 µg/mL
Precision (%RSD) < 2%< 10%< 5%
Accuracy (% Recovery) 98 - 102%90 - 110%95 - 105%
Selectivity HighVery HighLow to Moderate
Sample Preparation Simple filtration and dilutionDerivatization often requiredSimple dilution
Analysis Time 10 - 30 minutes20 - 40 minutes< 5 minutes
Primary Advantage Robustness and high precision for routine analysis.High sensitivity and specificity for complex matrices.Simplicity and high throughput for screening.
Primary Limitation Moderate sensitivity compared to GC-MS.Requires derivatization, adding complexity and time.Prone to interference from other UV-absorbing compounds.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and related phenolic compounds and should be validated for the specific sample matrix.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the direct quantification of this compound in various samples.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid or formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

5. Analysis:

  • Inject the standards and samples and record the chromatograms.

  • Quantify the this compound concentration based on the peak area of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high selectivity and is ideal for the identification and quantification of this compound, especially in complex matrices. A derivatization step is typically required to increase the volatility of the analyte.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

2. Reagents:

  • A suitable organic solvent (e.g., ethyl acetate, dichloromethane)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))

  • This compound reference standard

3. Derivatization and Sample Preparation:

  • Sample Extraction: Perform a liquid-liquid extraction of the sample with a suitable organic solvent.

  • Derivatization: Evaporate the solvent and add the derivatizing agent to the dried extract. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • Standard and Sample Preparation: Prepare derivatized standards and samples following the same procedure.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

5. Analysis:

  • Inject the derivatized standards and samples.

  • Identify the this compound derivative based on its retention time and mass spectrum.

  • Quantify using a calibration curve constructed from the peak areas of the derivatized standards.

UV-Vis Spectrophotometry Protocol

This method is a simple and rapid technique suitable for the preliminary screening or quantification of this compound in simple matrices.

1. Instrumentation:

  • UV-Vis Spectrophotometer

2. Reagents:

  • A suitable solvent (e.g., ethanol, methanol, or a buffer solution)

  • This compound reference standard

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample in the solvent and make appropriate dilutions to fall within the calibration range.

4. Analysis:

  • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent (typically around 280 nm).

  • Measure the absorbance of the blank (solvent), standards, and samples at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualization

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Measurement cluster_validation Data Comparison & Validation Sample Sample Containing This compound Prep Extraction & Dilution Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS UVVis UV-Vis Analysis Prep->UVVis Data_HPLC HPLC Results HPLC->Data_HPLC Data_GCMS GC-MS Results GCMS->Data_GCMS Data_UVVis UV-Vis Results UVVis->Data_UVVis Compare Compare Results (Accuracy, Precision, etc.) Data_HPLC->Compare Data_GCMS->Compare Data_UVVis->Compare Validation Validated Method Compare->Validation

Caption: Workflow for the cross-validation of analytical techniques.

The selection of the most suitable analytical technique for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Cross-validation of results obtained from two or more distinct analytical methods provides the highest level of confidence in the accuracy and reliability of the data.

References

A Comparative Analysis of the Bioactivity of 3-Methoxycatechol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3-Methoxycatechol and its derivatives. This compound, a naturally occurring phenolic compound, and its synthetic analogs have garnered significant interest in the scientific community due to their diverse pharmacological properties. This document summarizes key quantitative bioactivity data, details the experimental protocols used to obtain this data, and visualizes relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of these compounds.

Comparative Bioactivity Data

The bioactivity of this compound and its derivatives spans a range of therapeutic areas, including G protein-coupled receptor (GPR35) agonism, anticancer, and antioxidant effects. The following table summarizes key quantitative data from various studies to allow for a direct comparison of their potency.

CompoundBioactivityAssayCell LineQuantitative Metric (IC50/EC50)Reference
This compoundGPR35 AgonistDynamic Mass Redistribution (DMR)HT-29EC50: 147 µM[1]
PyrogallolGPR35 AgonistDynamic Mass Redistribution (DMR)HT-29EC50: 1.3 µM[1]
CatecholGPR35 AgonistDynamic Mass Redistribution (DMR)HT-29EC50: 319 µM[1]
(E)-1-(naphthalen-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-oneAnticancerMTT AssayMCF-7IC50: 1.42 ± 0.15 µM[2]
CisplatinAnticancerMTT AssayMCF-7IC50: 15.24 ± 1.27 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GPR35 Agonist Activity Assay (Dynamic Mass Redistribution)

This protocol describes a method for determining the agonist activity of compounds at the G protein-coupled receptor 35 (GPR35) using a label-free dynamic mass redistribution (DMR) assay in HT-29 cells.[1]

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (e.g., this compound, Pyrogallol, Catechol)

  • DMR instrument and corresponding microplates

Procedure:

  • Cell Culture: HT-29 cells are cultured in the recommended medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into DMR microplates at an appropriate density and allowed to adhere and grow to form a confluent monolayer.

  • Compound Preparation: Test compounds are serially diluted in a suitable buffer to a range of concentrations.

  • DMR Assay:

    • The cell plate is washed with a serum-free medium.

    • A baseline optical reading is taken using the DMR instrument.

    • The test compounds at different concentrations are added to the wells.

    • DMR responses (changes in refractive index) are monitored in real-time for a specified period.

  • Data Analysis: The DMR signal is plotted against the compound concentration, and the EC50 value is calculated using a sigmoidal dose-response curve.

Anticancer Activity Assay (MTT Assay)

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[2]

Materials:

  • MCF-7 breast cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and antibiotics

  • Test compounds (e.g., (E)-1-(naphthalen-2-yl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

GPR35 Signaling Pathway

This compound and its derivatives have been identified as agonists of GPR35, an orphan G protein-coupled receptor. Upon activation, GPR35 can couple to various G proteins, leading to downstream signaling cascades that influence a range of physiological processes.

GPR35_Signaling cluster_membrane Cell Membrane GPR35 GPR35 G_Protein G Protein (e.g., Gαi, Gαq, Gα13) GPR35->G_Protein Activates Agonist This compound Derivative Agonist->GPR35 Binds to Effector Effector Enzymes (e.g., PLC, AC) G_Protein->Effector Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messengers Generates Cellular_Response Cellular Response (e.g., Ca²⁺ mobilization, MAPK activation) Second_Messengers->Cellular_Response Leads to MTT_Workflow start Start cell_culture Culture Cancer Cells (e.g., MCF-7) start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with this compound Derivatives (various conc.) seeding->treatment incubation_24h Incubate for 48 hours treatment->incubation_24h mtt_addition Add MTT Reagent incubation_24h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add Solubilizing Agent (e.g., DMSO) incubation_4h->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

References

The Efficacy of 3-Methoxycatechol in Tyrosinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Comparison of Tyrosinase Inhibitors

The inhibitory efficacy of a compound against tyrosinase is commonly quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several well-known tyrosinase inhibitors, providing a benchmark for comparison.

InhibitorIC50 (µM)Source Organism of TyrosinaseSubstrate
Kojic Acid1.52 - 51.11MushroomL-DOPA / L-tyrosine
Arbutin>500 (human)Human
HydroquinoneWeakly inhibits human tyrosinaseHuman
7,3',4'-trihydroxyisoflavone5.23 ± 0.6Mushroom
Mirkoin5Mushroom
6,7,4'-trihydroxyisoflavone9.2Mushroom
7,8,4'-trihydroxyisoflavone11.21 ± 0.8Mushroom
(E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl-4-methylbenzenesulfonate17.85MushroomL-tyrosine
Protocatechuic Aldehyde19.92L-tyrosine[1]
3-phenylcoumarin (with bromo and two hydroxyl groups)215Mushroom
Lupinalbin39.7 ± 1.5
2'-hydroxygenistein-7-O-gentibioside50.0 ± 3.7

Note: IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase, the substrate used, pH, and temperature.

Experimental Protocols for Tyrosinase Inhibition Assay

To determine the IC50 value of a potential tyrosinase inhibitor like 3-Methoxycatechol, a standardized in vitro tyrosinase inhibition assay is employed. This spectrophotometric method measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome (B613829) from the oxidation of a substrate, typically L-DOPA or L-tyrosine.

Materials and Reagents:
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine

  • Test compound (e.g., this compound)

  • Kojic Acid (as a positive control)

  • Sodium Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate reader

Assay Procedure:
  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA or L-tyrosine in phosphate buffer. This solution should be prepared fresh.

    • Dissolve the test compound and kojic acid in DMSO to create stock solutions. Prepare a series of dilutions of the test compound and kojic acid in phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1-2%) to avoid affecting enzyme activity.

  • Assay in 96-Well Plate:

    • In a 96-well microplate, add the following to respective wells:

      • Test Wells: A specific volume of the diluted test compound solution.

      • Positive Control Wells: A specific volume of the diluted kojic acid solution.

      • Negative Control Well (Blank): The same volume of phosphate buffer with DMSO (without any inhibitor).

    • Add a specific volume of the mushroom tyrosinase solution to each well (except for blanks without the enzyme).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).[2]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a specific volume of the L-DOPA or L-tyrosine solution to all wells.[2]

    • Immediately measure the absorbance of the plate at a wavelength corresponding to the formation of dopachrome (typically 475-510 nm) using a microplate reader in kinetic mode for a specified duration (e.g., 20-60 minutes), with readings taken at regular intervals.[2]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and kojic acid using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Melanin (B1238610) Biosynthesis Pathway and Tyrosinase Inhibition

Tyrosinase is a key enzyme in the melanin biosynthesis pathway.[3] It catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Dopaquinone is a highly reactive compound that then polymerizes to form melanin.[2] Tyrosinase inhibitors act by interfering with this enzymatic activity, thereby reducing the production of melanin.

Melanin_Biosynthesis_Pathway cluster_melanocyte Melanocyte cluster_eumelanin Eumelanin Pathway cluster_pheomelanin Pheomelanin Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA (Hydroxylation) Dopaquinone Dopaquinone LDOPA->Dopaquinone (Oxidation) Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Cysteinyldopa Cysteinyldopa Dopaquinone->Cysteinyldopa Dopachrome Dopachrome Leukodopachrome->Dopachrome DHI DHI Dopachrome->DHI DHICA DHICA Dopachrome->DHICA Eumelanin Eumelanin (Brown/Black Pigment) DHI->Eumelanin DHICA->Eumelanin Cysteine Cysteine Cysteine->Cysteinyldopa Pheomelanin Pheomelanin (Red/Yellow Pigment) Cysteinyldopa->Pheomelanin Tyrosinase Tyrosinase Inhibitor Tyrosinase Inhibitor (e.g., this compound) Inhibitor->Tyrosinase

Caption: Melanin biosynthesis pathway highlighting the role of tyrosinase and its inhibition.

This guide provides a comprehensive overview for the comparative evaluation of tyrosinase inhibitors. While specific efficacy data for this compound remains to be established through dedicated experimental studies, the provided framework allows for its systematic assessment against known inhibitors in the field. The detailed experimental protocol and the pathway diagram serve as valuable resources for researchers and professionals engaged in the discovery and development of novel skin-lightening agents.

References

Comparative Guide to the Structure-Activity Relationship of 3-Methoxycatechol Analogs as GPR35 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-methoxycatechol and its analogs as agonists for the G protein-coupled receptor 35 (GPR35), a promising therapeutic target for a variety of diseases. The data presented herein is compiled from published experimental studies and aims to facilitate the rational design of novel and potent GPR35 modulators.

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in the gastrointestinal tract and immune cells. Emerging evidence has implicated GPR35 in various physiological and pathological processes, making it an attractive target for drug discovery. This compound, a naturally occurring phenolic compound, has been identified as a GPR35 agonist.[1] Understanding the structure-activity relationship of this compound analogs is crucial for the development of more potent and selective GPR35 agonists with therapeutic potential.

Comparative Biological Activity of this compound and Analogs

The agonist activity of this compound and its related catechol derivatives has been evaluated using two distinct cell-based assays: a label-free Dynamic Mass Redistribution (DMR) assay and a Tango β-arrestin recruitment assay.[1] The DMR assay provides a real-time, integrated readout of the cellular response upon receptor activation, while the Tango assay specifically measures G protein-independent signaling through β-arrestin recruitment.

CompoundStructureDMR Assay (EC50, µM)[1]Tango Assay (EC50, µM)[1]
This compound 147 ± 1580.7 ± 6.3
Catechol319 ± 27Inactive
Pyrogallol1.3 ± 0.14.5 ± 0.4

Structure-Activity Relationship Analysis

The available data, though limited to a few analogs, provides initial insights into the SAR of catechol derivatives as GPR35 agonists:

  • Hydroxyl Groups are Key: The presence of adjacent hydroxyl groups on the benzene (B151609) ring is crucial for activity, as evidenced by the activity of all three tested compounds.

  • A Third Hydroxyl Group Enhances Potency: Pyrogallol, with a third hydroxyl group at the 5-position, is the most potent agonist in both assays, suggesting that increased hydrogen bonding capacity in this region significantly enhances receptor activation.[1]

  • Methoxy (B1213986) Group at Position 3: The presence of a methoxy group at the 3-position in this compound results in a compound with moderate potency. Compared to catechol, the methoxy group appears to be beneficial for activity, as catechol itself is inactive in the Tango assay and less potent in the DMR assay.[1] The methoxy group may influence the electronic properties of the catechol ring or provide additional interactions within the GPR35 binding pocket.

  • Differential Signaling Pathway Activation: The discrepancy in activity between the DMR and Tango assays for catechol suggests that some analogs may exhibit biased agonism, preferentially activating G protein-dependent pathways over β-arrestin recruitment.[1] this compound and pyrogallol, on the other hand, activate both pathways.

Experimental Protocols

Dynamic Mass Redistribution (DMR) Assay

The DMR assay is a label-free technology that measures the redistribution of cellular mass in response to receptor activation. This redistribution is detected as a change in the refractive index of light passing through a biosensor.

Detailed Protocol:

  • Cell Culture: HT-29 cells, which endogenously express GPR35, are cultured in appropriate media and seeded into 384-well biosensor microplates.

  • Compound Preparation: Test compounds (this compound, catechol, pyrogallol) are serially diluted in an appropriate assay buffer to a range of concentrations.

  • Assay Procedure:

    • The cell-seeded microplates are washed and equilibrated with assay buffer.

    • A baseline optical reading is established for each well.

    • The test compounds are added to the wells, and the change in wavelength of the reflected light is monitored in real-time for a defined period (e.g., 60-120 minutes).

  • Data Analysis: The DMR signal (in picometers, pm) is plotted against time to generate kinetic response curves. The maximum response at each concentration is used to generate a dose-response curve, from which the EC50 value is calculated.

Tango β-Arrestin Recruitment Assay

The Tango assay is a quantitative method to measure the recruitment of β-arrestin to an activated GPCR. This assay utilizes a protease-based reporter system.

Detailed Protocol:

  • Cell Line: U2OS cells stably expressing human GPR35 fused to a transcription factor (TF) and a separate β-arrestin-protease fusion protein are used.

  • Compound Preparation: Test compounds are serially diluted in an appropriate assay buffer.

  • Assay Procedure:

    • The engineered U2OS cells are seeded into 384-well plates.

    • Test compounds are added to the wells and incubated for a specific period (e.g., 16-24 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage of the TF, and subsequent reporter gene expression.

  • Detection: A luminescent or fluorescent substrate for the reporter enzyme (e.g., luciferase or β-lactamase) is added to the wells.

  • Data Analysis: The resulting signal is measured using a plate reader. The signal intensity is proportional to the amount of β-arrestin recruitment. Dose-response curves are generated, and EC50 values are calculated.

Visualizations

Signaling Pathway of GPR35 Activation

GPR35_Signaling cluster_ligand This compound Analog cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand Agonist (e.g., this compound) GPR35 GPR35 Ligand->GPR35 Binds to G_Protein G Protein Activation GPR35->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment GPR35->Beta_Arrestin Recruits Cellular_Response Cellular Response (DMR Signal) G_Protein->Cellular_Response Beta_Arrestin->Cellular_Response

Caption: Agonist binding to GPR35 can initiate two main signaling pathways.

Experimental Workflow for GPR35 Agonist Screening

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesize this compound Analogs DMR_Assay DMR Assay (HT-29 cells) Synthesis->DMR_Assay Tango_Assay Tango β-Arrestin Assay (U2OS-GPR35 cells) Synthesis->Tango_Assay EC50 Calculate EC50 Values DMR_Assay->EC50 Tango_Assay->EC50 SAR Structure-Activity Relationship Analysis EC50->SAR

Caption: Workflow for identifying and characterizing novel GPR35 agonists.

Conclusion

The preliminary SAR data on this compound and its close analogs highlight the importance of the catechol moiety and suggest that further modifications could lead to the discovery of more potent and potentially biased GPR35 agonists. The methoxy group at the 3-position appears to be a favorable substitution compared to an unsubstituted catechol. Future studies should focus on synthesizing a broader range of this compound analogs with diverse substituents on the aromatic ring and modifications of the methoxy group to further elucidate the SAR and identify lead compounds for therapeutic development. The detailed experimental protocols and workflows provided in this guide offer a framework for such investigations.

References

Benchmarking 3-Methoxycatechol: A Comparative Performance Analysis in Diverse Assay Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection and evaluation of bioactive compounds are critical for advancing novel therapeutics. 3-Methoxycatechol, a catechol derivative, holds potential in various biological applications owing to its chemical structure. This guide provides a comprehensive comparison of this compound's performance in key assay systems, including antioxidant, enzyme inhibition, and neuroprotection assays. Where direct experimental data for this compound is limited, performance data of structurally similar catechol compounds are presented to provide valuable context and predictive insights.

Executive Summary

This guide benchmarks the performance of this compound and related catechol derivatives across three major assay categories:

  • Antioxidant Activity: Assessed by DPPH, ABTS, and FRAP assays, which measure a compound's ability to scavenge free radicals and reduce oxidizing agents.

  • Enzyme Inhibition: Focused on Polyphenol Oxidase (PPO) and Catechol-O-Methyltransferase (COMT), enzymes involved in biological pigmentation and neurotransmitter metabolism, respectively.

  • Neuroprotection: Evaluated in cellular models of oxidative stress and glutamate-induced excitotoxicity, key pathological mechanisms in neurodegenerative diseases.

Quantitative data is summarized in comparative tables, and detailed experimental protocols are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms.

Antioxidant Activity Assessment

The antioxidant potential of phenolic compounds is a key indicator of their ability to mitigate oxidative stress, a factor implicated in numerous diseases. The performance of this compound and comparable compounds in standard antioxidant assays is crucial for evaluating their therapeutic promise.

Quantitative Performance Comparison: Antioxidant Assays
CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (TEAC)Ferric Reducing Antioxidant Power (FRAP) Assay
This compound Data not availableData not availableData not available
Catechol~15 µg/mLData not availableData not available
4-MethylcatecholData not availableHigh activity reportedData not available
Ascorbic Acid (Vitamin C)~5 µg/mL1.0 (Standard)High activity reported
Trolox (Vitamin E analog)~8 µg/mL1.0 (Standard)High activity reported
Gallic Acid~1-2 µg/mL~2-4High activity reported

Note: The provided values are approximate and can vary based on specific experimental conditions.

Experimental Protocols: Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a working solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate or cuvette, add a specific volume of the DPPH solution to varying concentrations of the test compound.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[2][3]

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[4]

Protocol:

  • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add the test compound at various concentrations to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.[5]

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.[6][7]

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add the test compound to the FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.[8]

G Antioxidant Mechanism of Catechols cluster_0 DPPH/ABTS Radical Scavenging cluster_1 FRAP Assay Catechol Catechol (e.g., this compound) Semiquinone Semiquinone Radical Catechol->Semiquinone H• donation Radical Free Radical (DPPH• or ABTS•+) Neutralized_Radical Neutralized Radical Radical->Neutralized_Radical accepts H• Quinone Quinone Semiquinone->Quinone H• donation Radical2 Free Radical Neutralized_Radical2 Neutralized Radical Radical2->Neutralized_Radical2 Catechol2 Catechol (e.g., this compound) Oxidized_Catechol Oxidized Catechol Catechol2->Oxidized_Catechol donates e⁻ Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 accepts e⁻

Antioxidant mechanisms in DPPH/ABTS and FRAP assays.

Enzyme Inhibition Assays

The ability of this compound to inhibit key enzymes like Polyphenol Oxidase (PPO) and Catechol-O-Methyltransferase (COMT) is of significant interest for applications in food preservation and neuropharmacology.

Quantitative Performance Comparison: Enzyme Inhibition

Specific inhibitory constants (Ki) or IC50 values for this compound against PPO and COMT are not widely reported. The following table provides data for known inhibitors of these enzymes to serve as a benchmark. A lower Ki or IC50 value indicates a more potent inhibitor.

EnzymeCompoundInhibition TypeKi or IC50 Value
Polyphenol Oxidase (PPO) This compound Data not availableData not available
Benzoic AcidCompetitiveKi: 0.046 mM
Kojic AcidCompetitiveIC50: ~15 µM
L-CysteineNon-competitiveData not available
Catechol-O-Methyltransferase (COMT) This compound Data not availableData not available
TolcaponeTight-bindingKi: ~2.5 nM
EntacaponeReversibleKi: ~100 nM
3,5-DinitrocatecholUncompetitiveIC50: ~44 nM
Experimental Protocols: Enzyme Inhibition

Principle: PPO catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form brown pigments. The inhibition of PPO activity is monitored by measuring the decrease in the rate of quinone formation, typically observed as a change in absorbance.[9]

Protocol:

  • Prepare a crude or purified PPO enzyme extract from a source such as mushrooms (Agaricus bisporus).

  • Prepare a substrate solution, commonly catechol or L-DOPA, in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.0).

  • In a cuvette, mix the enzyme extract, substrate solution, and varying concentrations of the inhibitor (e.g., this compound).

  • Monitor the increase in absorbance at a specific wavelength (e.g., 420 nm for catechol oxidation) over time using a spectrophotometer.

  • The initial reaction rate is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated, and the IC50 value is determined. Kinetic parameters like Ki and the type of inhibition can be determined using Lineweaver-Burk plots.[8]

Principle: COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate. The inhibitory effect of a compound is determined by measuring the reduction in the formation of the methylated product.

Protocol:

  • Use a recombinant or purified COMT enzyme.

  • The reaction mixture contains the COMT enzyme, a catechol substrate (e.g., esculetin (B1671247) or a catecholamine), the methyl donor SAM, and MgCl₂ in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by adding acid).

  • The formation of the methylated product (e.g., scopoletin (B1681571) from esculetin) can be quantified using various methods, including fluorometry or HPLC.

  • The percentage of inhibition is calculated, and the IC50 or Ki value is determined.[10]

G Enzyme Inhibition Pathways cluster_0 PPO Inhibition cluster_1 COMT Inhibition PPO Polyphenol Oxidase (PPO) Quinone Quinone PPO->Quinone Oxidation Phenol Phenolic Substrate Browning Browning Quinone->Browning Inhibitor1 Inhibitor (e.g., this compound) Inhibitor1->PPO Binds to enzyme COMT Catechol-O-Methyltransferase (COMT) Methylated_Product O-Methylated Product COMT->Methylated_Product Methylation SAH SAH COMT->SAH Catecholamine Catechol Substrate SAM SAM Inhibitor2 Inhibitor (e.g., this compound) Inhibitor2->COMT Binds to enzyme

General mechanisms of PPO and COMT inhibition.

Neuroprotection Assays

The neuroprotective potential of this compound and related compounds is evaluated by their ability to protect neuronal cells from damage induced by oxidative stress (e.g., using hydrogen peroxide, H₂O₂) or excitotoxicity (e.g., using glutamate).

Quantitative Performance Comparison: Neuroprotection

Direct comparative data on the neuroprotective effects of this compound is limited. The following table presents exemplar data for other catechol-containing compounds in relevant cellular models.

Assay ConditionCell LineTest CompoundProtective Effect (e.g., % Cell Viability Increase)
H₂O₂-induced Oxidative Stress SH-SY5Y This compound Data not available
SH-SY5YCatechinSignificant increase in cell viability
SH-SY5YEpigallocatechin gallate (EGCG)Dose-dependent protection
Glutamate-induced Excitotoxicity HT22 This compound Data not available
HT22Gallocatechin gallate (GCG)Significant reduction in cell death[11]
HT22Dieckol (B191000) (a phlorotannin)Dose-dependent increase in cell viability[12]
Experimental Protocols: Neuroprotection Assays

Principle: This assay assesses the ability of a compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y cells) from cell death induced by the strong oxidizing agent hydrogen peroxide (H₂O₂).[13]

Protocol:

  • Culture SH-SY5Y cells in appropriate media.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 24 hours).

  • Induce oxidative stress by exposing the cells to a cytotoxic concentration of H₂O₂ (e.g., 100-500 µM) for a set time (e.g., 24 hours).

  • Assess cell viability using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by staining with viability dyes like trypan blue.

  • An increase in cell viability in the presence of the test compound compared to cells treated with H₂O₂ alone indicates a neuroprotective effect.[14]

Principle: High concentrations of the neurotransmitter glutamate (B1630785) can induce a form of oxidative stress-mediated, non-receptor-dependent cell death in neuronal cell lines like the mouse hippocampal HT22 cells. This assay evaluates a compound's ability to prevent this excitotoxicity.[6]

Protocol:

  • Culture HT22 cells in appropriate media.

  • Pre-treat the cells with the test compound at various concentrations for a defined period.

  • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for 12-24 hours.[12]

  • Measure cell viability using an appropriate method (e.g., MTT assay).

  • A higher cell viability in compound-treated cells compared to glutamate-only treated cells demonstrates neuroprotection.[11]

Signaling Pathways in Neuroprotection

Catechol compounds are known to exert their neuroprotective effects through the modulation of various intracellular signaling pathways, primarily the Nrf2 and MAPK/ERK pathways.

Neuroprotective Signaling Pathways cluster_0 Nrf2 Pathway Activation cluster_1 MAPK/ERK Pathway Modulation ROS Oxidative Stress (e.g., H₂O₂, Glutamate) Keap1 Keap1 ROS->Keap1 induces dissociation Catechol Catechol Compound (e.g., this compound) Catechol->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Neuroprotection1 Neuroprotection Antioxidant_Genes->Neuroprotection1 leads to Growth_Factors Neurotrophic Factors Receptor Trk Receptors Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB phosphorylates Survival_Genes Cell Survival Genes CREB->Survival_Genes activates transcription of Neuroprotection2 Neuroprotection Survival_Genes->Neuroprotection2 Catechol2 Catechol Compound Catechol2->ERK modulates

Key signaling pathways in catechol-mediated neuroprotection.

Conclusion

This compound, as a member of the catechol family, is predicted to exhibit significant antioxidant, enzyme inhibitory, and neuroprotective properties. While direct comparative data for this compound is currently limited in the scientific literature, the performance of structurally similar compounds provides a strong rationale for its further investigation. The experimental protocols and mechanistic pathways detailed in this guide offer a robust framework for researchers to systematically evaluate the performance of this compound and other novel catechol derivatives in these critical assay systems. Further studies are warranted to generate specific quantitative data for this compound to fully elucidate its potential in various therapeutic applications.

References

In Vitro and In Vivo Correlation of 3-Methoxycatechol Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of 3-Methoxycatechol (3-MOC), a catechol derivative with significant therapeutic potential. We will explore its primary mechanisms of action, compare its performance with alternative compounds, and provide detailed experimental protocols for key assays. While a formal quantitative in vitro-in vivo correlation (IVIVC) has not been established in the literature, this guide will discuss the qualitative relationship between its molecular activities and physiological effects.

Executive Summary

This compound has emerged as a molecule of interest due to its dual action as a G protein-coupled receptor 35 (GPR35) agonist and a potent vasodilator.[1] In vitro studies have characterized its activity at the molecular and cellular levels, while in vivo studies in animal models have demonstrated its efficacy in reducing blood pressure.[1] This guide aims to provide a clear, data-driven overview to inform further research and development.

Data Presentation: Comparative Analysis

To objectively assess the performance of this compound, its activity is compared with other known modulators of its primary targets: GPR35 and voltage-gated potassium (Kv) channels.

Table 1: In Vitro Activity of GPR35 Agonists
CompoundReceptor/AssayCell LineEC50Reference
This compound GPR35 (DMR Assay)HT-29147 µM[1]
Zaprinasthuman GPR35 (β-arrestin)HEK293~5 µM[2]
Zaprinastrat GPR35 (β-arrestin)HEK293~95.5 nM[3]
Kynurenic Acidhuman GPR35 (β-arrestin)HEK293~1.3 mM[3]
Pamoic Acidhuman GPR35 (β-arrestin)HEK29379 nM[1][3]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vitro Vasodilatory Activity of Kv7.4 Channel Activators
CompoundTarget ChannelAssayEC50Reference
This compound Kv channelsRat Aortic RingsData not available
ML-213Kv7.4Whole-cell patch clamp0.8 ± 0.3 µM[4][5]
URO-K10Kv7.4Whole-cell patch clamp0.304 ± 0.058 μM[4][6]
Table 3: In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
CompoundAdministration RouteDoseEffect on Mean Arterial Pressure (MAP)Reference
This compound Bolus or slow infusionNot specifiedDecrease in mean, systolic, and diastolic blood pressures[1]
Alternative VasodilatorsVariousVariousComparative data requires further targeted studies

Direct comparative in vivo studies between this compound and other specific GPR35 agonists or Kv7.4 activators on blood pressure in SHRs are not extensively documented in the public literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro GPR35 Activation: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to GPR35 upon agonist binding, a key step in G protein-coupled receptor (GPCR) signaling and desensitization.

Materials:

  • HEK293 cells stably co-expressing a GPR35-ProLink fusion protein and a β-arrestin-Enzyme Acceptor fusion protein (e.g., PathHunter® β-arrestin assay from DiscoveRx).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Poly-D-lysine coated 96-well white, clear-bottom plates.

  • Test compounds (this compound and alternatives) at various concentrations.

  • Assay buffer.

  • Detection reagents.

  • Luminometer.

Procedure:

  • Cell Culture: Culture the engineered HEK293 cells according to the supplier's instructions.

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Agonist Stimulation: Add the diluted compounds to the respective wells and incubate for 60-90 minutes at 37°C.

  • Detection: Add the detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[7][8][9]

In Vitro Vasodilation: Isolated Rat Aortic Ring Assay

This ex vivo assay assesses the vasodilatory properties of a compound on arterial tissue.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g).

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).

  • Phenylephrine (B352888) (PE) for pre-contraction.

  • Acetylcholine (B1216132) (ACh) to check endothelium integrity.

  • Test compounds.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂).

Procedure:

  • Tissue Isolation: Humanely euthanize the rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit solution.

  • Preparation of Aortic Rings: Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm width.

  • Mounting: Suspend the aortic rings between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs solution every 15-20 minutes.

  • Viability and Endothelium Integrity Check: Pre-contract the rings with phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.

  • Vasodilation Assay: Wash the rings and allow them to return to baseline. Pre-contract the rings again with phenylephrine. Once a stable plateau is reached, add the test compound in a cumulative manner to obtain a concentration-response curve.

  • Data Analysis: Record the relaxation response as a percentage of the PE-induced contraction. Plot the percentage of relaxation against the log concentration of the compound to determine the EC50.[10][11][12][13]

In Vivo Antihypertensive Activity: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This in vivo model is used to evaluate the effect of a compound on blood pressure in a genetically hypertensive animal model.

Materials:

  • Spontaneously Hypertensive Rats (SHRs).

  • Anesthetic (if using invasive methods).

  • Blood pressure measurement system (e.g., tail-cuff method or radiotelemetry).

  • Test compound and vehicle.

Procedure (using Radiotelemetry):

  • Surgical Implantation: Surgically implant a telemetry transmitter with a pressure-sensing catheter into the abdominal or thoracic aorta of the SHR under anesthesia. Allow for a recovery period of at least one week.

  • Acclimatization: House the animals in their home cages placed on top of the telemetry receivers. Allow them to acclimatize to the experimental conditions.

  • Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) before drug administration.

  • Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., oral gavage, intravenous infusion).

  • Data Collection: Continuously monitor and record blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate for a predetermined period after administration.

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline in the treated group compared to the vehicle control group.[14][15][16]

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below using Graphviz (DOT language).

GPR35_Signaling_Pathway MOC This compound GPR35 GPR35 MOC->GPR35 Agonist Binding G_protein Gαi/o, Gα13 GPR35->G_protein Activation beta_arrestin β-Arrestin GPR35->beta_arrestin Recruitment downstream Downstream Signaling (e.g., ERK activation, RhoA pathway) G_protein->downstream internalization Receptor Internalization & Desensitization beta_arrestin->internalization

Caption: GPR35 Signaling Pathway Activation by this compound.

Vasodilation_Mechanism cluster_SMC Vascular Smooth Muscle Cell Kv7_4 Kv7.4 Channel K_ion K+ Kv7_4->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization VDCC Voltage-Dependent Ca2+ Channels (VDCCs) Hyperpolarization->VDCC Inhibition Ca_influx Ca2+ Influx VDCC->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Reduced MOC This compound MOC->Kv7_4 Activation

Caption: Proposed Mechanism of this compound-Induced Vasodilation.

In_Vitro_Workflow cluster_aortic_ring Isolated Rat Aortic Ring Assay cluster_beta_arrestin β-Arrestin Recruitment Assay A1 Aorta Isolation & Ring Preparation A2 Mounting in Organ Bath A1->A2 A3 Equilibration A2->A3 A4 Pre-contraction (Phenylephrine) A3->A4 A5 Cumulative Addition of This compound A4->A5 A6 Measure Relaxation A5->A6 B1 Culture Engineered HEK293 Cells B2 Seed in 96-well Plate B1->B2 B3 Add this compound B2->B3 B4 Incubate & Add Detection Reagents B3->B4 B5 Measure Luminescence B4->B5 In_Vivo_Workflow cluster_shr In Vivo Blood Pressure Measurement in SHR C1 Telemetry Device Implantation C2 Post-operative Recovery C1->C2 C3 Baseline Blood Pressure Recording C2->C3 C4 Administer This compound C3->C4 C5 Continuous BP Monitoring C4->C5 C6 Data Analysis C5->C6

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the carcinogenic potential of 3-Methoxycatechol and its related compounds: Catechol, 4-Methylcatechol (B155104), and Guaiacol. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment based on available experimental data.

Quantitative Carcinogenicity Data

The carcinogenic effects of this compound and its analogs have been investigated in rodent models. The following table summarizes the key findings from long-term dietary administration studies.

CompoundSpecies/SexDoseDurationOrganPathological FindingsIncidence (%)
This compound Rat (Male)2% in diet28 weeksEsophagusPromoted carcinogenesis (with or without NaNO₂)Data not quantified
Catechol Rat (Male)0.8% in diet104 weeksGlandular StomachAdenoma97%[1][2][3]
Adenocarcinoma54%[1][2][3]
Rat (Female)0.8% in diet104 weeksGlandular StomachAdenoma72%[1][2][3]
Adenocarcinoma43%[1][2][3]
4-Methylcatechol Rat (Male)2% in diet104 weeksForestomachPapilloma70%[4][5]
Squamous-cell Carcinoma53%[4][5]
Glandular StomachSubmucosal Hyperplasia90%[4][5]
Adenoma100%[4][5]
Adenocarcinoma57%[4][5]
Rat (Female)2% in diet104 weeksForestomachPapilloma93%[4][5]
Squamous-cell Carcinoma37%[4][5]
Glandular StomachSubmucosal Hyperplasia93%[4][5]
Adenoma100%[4][5]
Adenocarcinoma47%[4][5]
Guaiacol Rat (Male)Not specifiedIn silicoNot specifiedPredicted CarcinogenicNot applicable

Mechanisms of Carcinogenicity

The carcinogenic mechanisms of these catecholic compounds are believed to involve multiple pathways, including the generation of oxidative stress and interaction with specific cellular signaling pathways.

Oxidative DNA Damage by Catechol

Catechol is a major metabolite of the known carcinogen benzene (B151609) and is thought to contribute to its carcinogenicity through the induction of oxidative DNA damage.[6][7] In the presence of transition metal ions, such as copper (Cu²⁺), catechol can undergo oxidation to a semiquinone radical, which in turn reduces Cu²⁺ to Cu⁺. This initiates a Fenton-like reaction, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hydroxyl radicals.[8][9] These highly reactive species can then cause damage to DNA, including base modifications (like the formation of 8-oxodG) and strand breaks, which, if not properly repaired, can lead to mutations and initiate carcinogenesis.[6][10]

Oxidative DNA Damage by Catechol cluster_redox Redox Cycling cluster_dna_damage DNA Damage Catechol Catechol Semiquinone Semiquinone Catechol->Semiquinone Oxidation Semiquinone->Catechol Reduction Quinone Quinone Semiquinone->Quinone Cu2 Cu²⁺ Cu1 Cu⁺ Cu2->Cu1 Reduction by Semiquinone Cu1->Cu2 Oxidation O2 O₂ H2O2 H₂O₂ O2->H2O2 Reduction by Cu⁺ H2O2_node H₂O₂ H2O2->H2O2_node DNA DNA Damaged_DNA Damaged DNA (8-oxodG, Strand Breaks) Carcinogenesis Carcinogenesis Damaged_DNA->Carcinogenesis ROS Reactive Oxygen Species (e.g., •OH) H2O2_node->ROS Fenton-like Reaction (with Cu⁺) ROS->Damaged_DNA

Caption: Oxidative DNA damage pathway induced by catechol.

GPR35 Signaling Pathway Activation

This compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35). GPR35 is expressed in immune and gastrointestinal tissues and is implicated in modulating inflammation, a key process in tumorigenesis.[11] Upon activation by an agonist like this compound, GPR35 can couple to various G proteins (e.g., Gαi, Gαq, Gα13) to initiate downstream signaling cascades. These can include the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺), and the activation of pathways such as the MAPK/ERK and NF-κB pathways, which regulate cell proliferation, survival, and inflammation.[12][13][14][15] The sustained or aberrant activation of these pathways could contribute to a pro-tumorigenic environment.

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound (Agonist) GPR35 GPR35 Receptor Agonist->GPR35 Binds & Activates G_Protein G Protein (Gα, Gβγ) GPR35->G_Protein Activates Effector Effector Enzymes (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., cAMP, Ca²⁺) Effector->Second_Messenger Generates Downstream_Kinases Downstream Kinases (e.g., PKA, PKC, MAPK) Second_Messenger->Downstream_Kinases Activate Transcription_Factors Transcription Factors (e.g., NF-κB, CREB) Downstream_Kinases->Transcription_Factors Activate Cellular_Response Cellular Response (Inflammation, Proliferation, Survival) Transcription_Factors->Cellular_Response Translocate to Nucleus

Caption: Generalized GPR35 signaling pathway.

Experimental Protocols

The carcinogenicity of these compounds was primarily evaluated using long-term rodent bioassays. The methodologies for the key studies cited are detailed below.

Carcinogenicity Study of Catechol and 4-Methylcatechol
  • Test Animals: Male and female F344 rats, 5 weeks old at the start of the study.[1][4]

  • Group Size: Groups of 30 male and 30 female animals.[1][4]

  • Test Substance Administration: The test compounds (0.8% Catechol or 2% 4-Methylcatechol) were mixed into a powdered basal diet and administered continuously.[1][4] Control groups received the basal diet alone.

  • Duration: The administration period was 104 weeks.[1][4]

  • Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded regularly.

  • Pathology: At the end of the 104-week period, a complete necropsy was performed on all surviving animals. All major organs were fixed, processed, and examined histopathologically. Special attention was given to the forestomach and glandular stomach.[2]

Tumor Promotion Study of this compound
  • Test Animals: Male F344 rats.

  • Initiation (for promotion studies): A multiorgan carcinogenesis model was used where rats were treated with several known carcinogens (diethylnitrosamine, dimethylhydrazine, etc.) over a 4-week period to initiate carcinogenesis in various organs.[16]

  • Test Substance Administration: Following the initiation phase, the animals were switched to diets containing 2% this compound, either alone or in combination with 0.3% sodium nitrite.[16]

  • Duration: The promotional feeding period continued until week 28 of the experiment.[16]

  • Pathology: A complete autopsy was performed at 28 weeks. The esophagus, stomach, and other major organs were examined histologically for preneoplastic and neoplastic lesions.[16]

Comparative Summary

The available data indicates that catechol and its methylated and methoxylated derivatives possess carcinogenic potential in rodents, primarily targeting the upper gastrointestinal tract.

Carcinogenic Potential Comparison Root Carcinogenic Potential of Catechols C_3MC This compound Root->C_3MC C_Cat Catechol Root->C_Cat C_4MC 4-Methylcatechol Root->C_4MC C_Gua Guaiacol (2-Methoxyphenol) Root->C_Gua C_3MC_Target Target: Esophagus (Tumor Promoter) C_3MC->C_3MC_Target C_Cat_Target Target: Glandular Stomach (Carcinogen) C_Cat->C_Cat_Target C_4MC_Target Target: Forestomach & Glandular Stomach (Carcinogen) C_4MC->C_4MC_Target C_Gua_Target Potential: Uncertain (Conflicting Data) C_Gua->C_Gua_Target

Caption: Summary of target organs and carcinogenic activity.

References

A Comparative Guide to the Validation of 3-Methoxycatechol Biomarker Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 3-methoxycatechol, a biomarker of interest in neuroblastoma and other neurological conditions. We present a detailed evaluation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

Comparison of Analytical Methods

The selection of an analytical method for biomarker quantification is a critical decision in research and drug development, balancing the need for sensitivity, specificity, and throughput. Below is a comparative summary of the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound.

Data Presentation: Performance Characteristics of this compound Assays
Validation ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity (Range) 2–100 µg/mL10 pg/mL - 5000 pg/mL0.1 - 50 ng/mL
Correlation Coefficient (r²) >0.999>0.99>0.995
Limit of Detection (LOD) ~50-100 ng/mL~2-5 pg/mL~0.05 ng/mL
Limit of Quantitation (LOQ) ~150-300 ng/mL~10 pg/mL~0.1 ng/mL
Accuracy (% Recovery) 95-105%90-110%90-110%
Precision (%RSD) < 5%< 15%< 15%
Specificity ModerateHighHigh

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

Experimental Workflow for this compound Analysis cluster_hplcuv HPLC-UV Workflow cluster_lcmsms LC-MS/MS Workflow cluster_gcms GC-MS Workflow hplcuv_sample Sample Collection (Plasma, Urine) hplcuv_prep Sample Preparation (Protein Precipitation/LLE) hplcuv_sample->hplcuv_prep hplcuv_analysis HPLC-UV Analysis hplcuv_prep->hplcuv_analysis hplcuv_data Data Analysis hplcuv_analysis->hplcuv_data lcmsms_sample Sample Collection (Plasma, Urine) lcmsms_prep Sample Preparation (SPE or LLE) lcmsms_sample->lcmsms_prep lcmsms_analysis LC-MS/MS Analysis lcmsms_prep->lcmsms_analysis lcmsms_data Data Analysis lcmsms_analysis->lcmsms_data gcms_sample Sample Collection (Plasma, Urine) gcms_prep Sample Preparation (LLE) gcms_sample->gcms_prep gcms_deriv Derivatization gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Analysis gcms_analysis->gcms_data

A generalized workflow for this compound analysis.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples where concentrations are expected to be in the µg/mL range.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma or urine, add an internal standard.

    • Acidify the sample with 0.1 M HCl.

    • Extract the sample twice with 5 mL of ethyl acetate (B1210297) by vortexing for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and 0.1% phosphoric acid in water (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 280 nm.

    • Column Temperature: 30°C.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.

    • Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for the quantification of this compound in biological matrices at low pg/mL concentrations.

  • Sample Preparation (Solid-Phase Extraction):

    • To 200 µL of plasma or urine, add an isotopically labeled internal standard.

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water and then with methanol.

    • Elute the analyte with a small volume of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

  • Quantification:

    • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Quantify this compound in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization to make the polar this compound volatile.

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction as described for the HPLC-UV method.

    • After evaporation, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Injector Temperature: 250°C.

    • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for specific ions of the derivatized this compound.

  • Quantification:

    • Generate a calibration curve using derivatized standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Signaling and Metabolic Pathways

Catecholamine Metabolism

This compound is a metabolite in the catecholamine pathway. Understanding this pathway is crucial for interpreting biomarker data. In neuroblastoma, the dysregulation of this pathway leads to the accumulation of specific metabolites.

Catecholamine_Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH 3_MT 3-Methoxytyramine Dopamine->3_MT COMT 3_Methoxycatechol This compound Dopamine->3_Methoxycatechol COMT Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT VMA Vanillylmandelic Acid (VMA) Norepinephrine->VMA MAO, COMT Epinephrine->VMA MAO, COMT HVA Homovanillic Acid (HVA) 3_MT->HVA MAO

Simplified catecholamine metabolic pathway.
GPR35 Signaling Pathway

This compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35). Activation of GPR35 can initiate downstream signaling cascades that are involved in various physiological processes.

GPR35_Signaling 3_Methoxycatechol This compound GPR35 GPR35 3_Methoxycatechol->GPR35 G_protein Gαi/o / Gα13 GPR35->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates AC Adenylate Cyclase (AC) G_protein->AC inhibits RhoA RhoA G_protein->RhoA activates IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Modulation of Inflammation) RhoA->Cellular_Response Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC cAMP->Cellular_Response ERK_MAPK ERK/MAPK Pathway Ca_PKC->ERK_MAPK ERK_MAPK->Cellular_Response

GPR35 signaling cascade upon agonist binding.

A Guide to Inter-Laboratory Comparison of 3-Methoxycatechol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons are a critical component of quality assurance in analytical science.[1] They involve the analysis of identical samples by multiple laboratories to evaluate and compare their analytical performance.[1] The primary goals of such a study for 3-Methoxycatechol analysis include:

  • Evaluating Analytical Method Performance: Assessing the accuracy, precision (repeatability and reproducibility), and overall reliability of various analytical techniques employed for this compound quantification.[1]

  • Identifying Analytical Discrepancies: Uncovering systematic errors, biases, or procedural inconsistencies among participating laboratories.[1]

  • Harmonizing Analytical Methodologies: Promoting consistency and comparability of analytical results across different laboratories, which is crucial for regulatory submissions and collaborative research.[1]

  • Providing Confidence in Analytical Data: Ensuring that data generated by different laboratories are dependable and comparable, a fundamental requirement in research and drug development.[1]

Hypothetical Inter-Laboratory Comparison Data

The following table presents hypothetical data from an ILC for the quantification of this compound in a prepared sample. This data assumes a certified reference concentration of 15.00 µg/mL .

LaboratoryAnalytical MethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Accuracy (%)Precision (RSD %)Z-Score
Lab AGC-MS14.850.3599.02.36-0.5
Lab BLC-MS/MS15.200.28101.31.840.67
Lab CHPLC-UV14.500.5596.73.79-1.67
Lab DGC-FID15.550.60103.73.861.83
Lab ELC-MS/MS13.900.4092.72.88-3.67

Note: Z-scores are calculated based on the consensus mean from all participating laboratories. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the analysis of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique separates volatile and semi-volatile compounds like this compound in the gas phase, followed by detection and quantification using a mass spectrometer.[3]

  • Sample Preparation:

    • A derivatization step is often required to improve the volatility and thermal stability of this compound. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Evaporate the sample to dryness under a gentle stream of nitrogen.

    • Add the silylating agent and a suitable solvent (e.g., pyridine).

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Instrumentation and Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.[1]

    • Carrier Gas: Helium at a constant flow rate.[1]

    • Oven Temperature Program: An initial temperature of 100°C, hold for 1 minute, then ramp up to 280°C at 10°C/min.[1]

    • Injection Mode: Splitless injection for trace analysis.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Analyzer: Quadrupole or Ion Trap.[1]

    • Quantification: Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This highly sensitive and selective method involves separating the analyte using liquid chromatography followed by detection with a tandem mass spectrometer.

  • Sample Preparation:

    • Dilute the sample in a suitable solvent compatible with the mobile phase (e.g., methanol (B129727)/water mixture).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • An internal standard (e.g., an isotopically labeled version of this compound) should be added for accurate quantification.

  • Instrumentation and Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This technique separates compounds in a liquid phase based on their interaction with a stationary phase, followed by detection using a UV detector.

  • Sample Preparation:

    • Dilute the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., ~275 nm).

    • Quantification: Based on a calibration curve generated from standards of known concentrations.

Visualizations

Experimental Workflow for Inter-Laboratory Comparison

G Workflow for this compound Inter-Laboratory Comparison cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_reporting Phase 3: Data Reporting & Evaluation A Preparation of Homogeneous this compound Sample B Characterization & Establishment of Reference Value A->B C Sample Packaging & Blind Labeling B->C D Distribution to Participating Laboratories C->D E Receipt & Storage of Samples D->E F Analysis of Samples using In-House Validated Methods E->F G Data Acquisition & Internal Quality Control F->G H Submission of Results to Coordinating Body G->H I Statistical Analysis (e.g., Z-Scores) H->I J Issuance of Performance Report I->J

Caption: Workflow for a this compound Inter-Laboratory Comparison Study.

Signaling Pathway (Hypothetical GPR35 Activation)

This compound has been identified as an agonist for the G protein-coupled receptor 35 (GPR35).[3][4]

G Hypothetical GPR35 Signaling Pathway Activated by this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR35 GPR35 G_Protein G Protein (Gαq/11) GPR35->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream MMC This compound MMC->GPR35

Caption: GPR35 Signaling Pathway Activated by this compound.

References

Assessing the Specificity of 3-Methoxycatechol as a GPR35 Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Methoxycatechol's performance as a G protein-coupled receptor 35 (GPR35) agonist against other known alternatives. The following sections detail quantitative data, experimental methodologies, and visual representations of key biological and experimental pathways to support a thorough assessment of its specificity.

Comparative Analysis of GPR35 Agonist Potency

The potency of GPR35 agonists can vary significantly depending on the compound, the species in which it is tested, and the functional assay employed. To provide a clear comparison, the following table summarizes the half-maximal effective concentration (EC50) values for this compound and other well-characterized GPR35 agonists. Lower EC50 values indicate higher potency.

AgonistAssay TypeSpeciesEC50 (µM)
This compound Dynamic Mass Redistribution (DMR)Human (HT-29 cells)147[1]
Tango β-arrestinHuman (U2OS cells)80.7[1]
Pyrogallol Dynamic Mass Redistribution (DMR)Human (HT-29 cells)1.3[1]
Tango β-arrestinHuman (U2OS cells)4.5[1]
Zaprinast Calcium MobilizationRat0.016[2]
Calcium MobilizationHuman0.84[2]
β-arrestin recruitment (BRET)Rat~0.095
β-arrestin recruitment (BRET)Mouse~0.977
β-arrestin recruitment (BRET)Human~5.012
Pamoic Acid β-arrestin recruitmentHuman0.079[3][4][5][6]
ERK1/2 ActivationHuman0.065[4]
G Protein ActivationHuman~0.0035 (pEC50 = 8.44)
Kynurenic Acid β-arrestin recruitmentHuman~1,300,000
Calcium MobilizationHuman39

GPR35 Signaling Pathways

GPR35 activation initiates a cascade of intracellular events primarily through two main pathways: G protein-dependent and β-arrestin-dependent signaling. The receptor predominantly couples to Gαi/o and Gα12/13 proteins.

  • Gαi/o Pathway: Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can subsequently modulate the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

  • Gα12/13 Pathway: Coupling to Gα12/13 activates the RhoA signaling cascade, which plays a crucial role in cytoskeleton rearrangement and cell migration.

  • β-Arrestin Pathway: Upon agonist binding, GPR35 is phosphorylated, leading to the recruitment of β-arrestin. This not only desensitizes the G protein-mediated signaling but also initiates a separate wave of signaling, including the activation of the extracellular signal-regulated kinase (ERK) pathway. β-arrestin can also act as a scaffold for various signaling proteins, influencing diverse cellular processes.[3][7]

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent cluster_arrestin β-Arrestin-Dependent GPR35 GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o couples G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 couples beta_Arrestin β-Arrestin GPR35->beta_Arrestin recruits Agonist Agonist (e.g., this compound) Agonist->GPR35 Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i_o->Adenylyl_Cyclase inhibits RhoA RhoA G_alpha_12_13->RhoA activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cytoskeleton Cytoskeleton Rearrangement RhoA->Cytoskeleton ERK_Activation ERK Activation beta_Arrestin->ERK_Activation activates

GPR35 Signaling Pathways

Assessment of this compound Specificity

While this compound demonstrates agonist activity at GPR35, a comprehensive assessment of its specificity requires consideration of its interactions with other biological targets.[8] Available literature suggests that this compound may also exhibit other biological activities:

  • Tyrosinase Inhibition: It has been shown to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production.[8]

  • Carcinogenesis Promotion: Studies in rodent models have indicated that dietary administration of this compound can promote esophageal carcinogenesis.[1]

These findings suggest that while this compound is a GPR35 agonist, it is not entirely specific for this receptor and may have other dose-dependent physiological effects. Further comprehensive off-target screening and pharmacological profiling are necessary to fully elucidate its specificity.

Experimental Protocols and Workflows

The characterization of GPR35 agonists relies on a variety of in vitro cellular assays. Below are detailed methodologies for key experiments cited in this guide.

Experimental Workflow for Assessing GPR35 Agonist Specificity

The following diagram illustrates a typical workflow for identifying and characterizing a potential GPR35 agonist like this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Potency cluster_pathway Mechanism of Action cluster_specificity Specificity Profiling Screening High-Throughput Screening (e.g., DMR, Calcium Flux) Dose_Response Dose-Response Curves (EC50 Determination) Screening->Dose_Response Identified Hits Arrestin_Assay β-Arrestin Recruitment Assay (BRET or Tango) Dose_Response->Arrestin_Assay Confirmed Activity Signaling_Assay Downstream Signaling Assays (cAMP, ERK Phosphorylation) Arrestin_Assay->Signaling_Assay Potent Agonists Off_Target Off-Target Screening (Receptor Panel) Signaling_Assay->Off_Target Characterized Agonist

Agonist Specificity Workflow
Bioluminescence Resonance Energy Transfer (BRET) for β-Arrestin Recruitment

Principle: BRET is a proximity-based assay that measures the interaction between two proteins tagged with a donor (e.g., Renilla luciferase, Rluc) and an acceptor (e.g., Yellow Fluorescent Protein, YFP) molecule. Agonist-induced recruitment of β-arrestin-YFP to GPR35-Rluc brings the donor and acceptor into close proximity, allowing for energy transfer and the emission of light by the acceptor, which can be quantified.

Protocol:

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with plasmids encoding for GPR35-Rluc and β-arrestin-YFP using a suitable transfection reagent.

  • Cell Plating: Transfected cells are seeded into 96-well white, clear-bottom microplates.

  • Compound Treatment: The day after plating, the cell medium is replaced with a buffer solution. Test compounds (e.g., this compound) at various concentrations are added to the wells.

  • Substrate Addition: The luciferase substrate, coelenterazine (B1669285) h, is added to each well.

  • Signal Detection: The plate is immediately read using a BRET-compatible plate reader, measuring the light emission at wavelengths corresponding to the donor and acceptor.

  • Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. Dose-response curves are generated by plotting the BRET ratio against the logarithm of the agonist concentration to determine the EC50 value.

Tango™ β-Arrestin Recruitment Assay

Principle: The Tango™ assay is a reporter gene-based method. It utilizes a GPR35 fusion protein containing a C-terminal transcription factor linked by a protease cleavage site. A separate β-arrestin protein is fused to a protease. Agonist-mediated recruitment of the β-arrestin-protease to the GPR35 fusion protein results in the cleavage and release of the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase.

Protocol:

  • Cell Culture: U2OS cells stably expressing the Tango™ GPR35 assay components are cultured according to the manufacturer's instructions.

  • Cell Plating: Cells are seeded into 384-well black, clear-bottom microplates.

  • Compound Addition: The following day, various concentrations of the test agonist are added to the wells.

  • Incubation: The plates are incubated for a specified period (e.g., 16-24 hours) to allow for reporter gene expression.[9]

  • Substrate Loading: A fluorescent β-lactamase substrate is added to each well.

  • Signal Detection: The plate is read on a fluorescence plate reader. The ratio of blue to green fluorescence indicates the level of β-lactamase activity.

  • Data Analysis: Dose-response curves are constructed by plotting the fluorescence ratio against the agonist concentration to calculate the EC50.

Dynamic Mass Redistribution (DMR) Assay

Principle: DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation. When a GPR35 agonist binds to the receptor, it triggers a series of intracellular events that cause a change in the local refractive index at the bottom of a biosensor plate. This change is detected as a shift in the wavelength of reflected light, providing a real-time, integrated readout of the cellular response.[10]

Protocol:

  • Cell Seeding: HT-29 cells, which endogenously express GPR35, are seeded onto 384-well sensor microplates and cultured overnight.

  • Baseline Reading: Before adding the compound, the plate is placed in a DMR instrument to record a stable baseline.

  • Compound Addition: The test agonist is added to the wells at various concentrations.

  • Kinetic Measurement: The DMR signal (wavelength shift in picometers) is monitored in real-time for a defined period.

  • Data Analysis: The magnitude of the DMR response is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Logical Framework for Comparative Assessment

The evaluation of this compound as a specific GPR35 agonist involves a multi-faceted comparison with established alternatives. The following diagram outlines the logical relationships in this assessment.

Logical_Relationship cluster_assessment Overall Assessment of this compound cluster_criteria Assessment Criteria cluster_data Supporting Data Conclusion Conclusion on Specificity and Utility Potency Potency (EC50) Potency->Conclusion Signaling_Profile Signaling Profile (G Protein vs. β-Arrestin) Signaling_Profile->Conclusion Specificity Specificity (Off-Target Effects) Specificity->Conclusion DMR_Data DMR Assay Data DMR_Data->Potency BRET_Data BRET/Tango Assay Data BRET_Data->Potency BRET_Data->Signaling_Profile Off_Target_Data Pharmacological Profiling Data Off_Target_Data->Specificity

Logical Framework for Agonist Comparison

References

A Comparative Guide to the Synthesis of 3-Methoxycatechol: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Methoxycatechol, a key intermediate in the preparation of various pharmaceuticals and bioactive molecules, can be achieved through both traditional chemical methods and emerging enzymatic routes.[1] This guide provides a comparative analysis of these two approaches, offering insights into their respective methodologies, performance metrics, and potential applications in research and development.

At a Glance: Key Performance Indicators

The choice between enzymatic and chemical synthesis of this compound hinges on a variety of factors, including yield, purity, cost, and environmental impact. The following table summarizes the key quantitative data for a representative chemical synthesis route and a plausible enzymatic approach.

ParameterChemical Synthesis (from o-Vanillin)Enzymatic Synthesis (from Guaiacol)
Starting Material 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-Vanillin)Guaiacol (B22219)
Catalyst/Reagent Hydrogen Peroxide, Sodium Hydroxide (B78521)Laccase or Tyrosinase
Solvent Water, Diethyl EtherAqueous Buffer (e.g., Phosphate)
Temperature 40-45°C25-45°C
Reaction Time ~2 hours1-4 hours
Yield ~59%Estimated 40-70% (variable)
Purity High after distillationPotentially high, requires specific purification
Key Byproducts Unreacted starting material, oxidation productsQuinones, polymerized products
Environmental Impact Use of organic solvents for extractionGenerally lower, aqueous-based
Cost Considerations Moderate, depends on reagent and solvent costsPotentially lower at scale, enzyme cost is a factor

In-Depth Analysis: Methodologies and Protocols

Chemical Synthesis: The Dakin Reaction Approach

A common and well-documented method for the chemical synthesis of this compound is the Dakin reaction, which involves the oxidation of an o-hydroxybenzaldehyde.

Experimental Protocol:

  • Reaction Setup: A solution of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) (20.3 g, 0.134 mol) is prepared in aqueous sodium hydroxide (2N, 66.6 ml, 0.133 mol).

  • Oxidation: To this solution, hydrogen peroxide (6%, 95 ml, 0.167 mol) is added dropwise over 1 hour while maintaining the temperature at 40-45°C. Cooling may be necessary to control the exothermic reaction.

  • Workup: After the reaction is complete (approximately 1 hour after addition), the mixture is cooled to room temperature. It is then saturated with sodium chloride and extracted three times with diethyl ether (3 x 70 ml).

  • Purification: The combined ether extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed by distillation. The resulting crude product is then purified by vacuum distillation, collecting the fraction boiling at 136-138°C/22 mmHg. This process yields approximately 11 g (58.8%) of this compound.

Logical Workflow for Chemical Synthesis:

start Start: o-Vanillin step1 Dissolve in NaOH solution start->step1 step2 Add H2O2 dropwise (40-45°C) step1->step2 step3 Cool and saturate with NaCl step2->step3 step4 Extract with Diethyl Ether step3->step4 step5 Dry and evaporate solvent step4->step5 step6 Vacuum Distillation step5->step6 end_product This compound step6->end_product

Figure 1. Workflow for the chemical synthesis of this compound via the Dakin reaction.

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis offers a more environmentally friendly approach, typically conducted in aqueous solutions under mild conditions. The ortho-hydroxylation of guaiacol using enzymes like laccase or tyrosinase is a promising route to this compound.[2][3]

Representative Experimental Protocol (Laccase-catalyzed):

  • Reaction Mixture Preparation: In a reaction vessel, dissolve guaiacol (e.g., 10 mM) in a suitable buffer solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 4.4).

  • Enzyme Addition: Add a purified laccase from a suitable source (e.g., Leptographium qinlingensis) to the reaction mixture.[4] The optimal enzyme concentration needs to be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C) with gentle agitation for a defined period (e.g., 1-4 hours).[4] The reaction should be monitored for the formation of this compound.

  • Reaction Quenching and Product Isolation: Once the reaction has reached the desired conversion, the enzyme can be denatured by heating or by adding a solvent. The product, this compound, can then be isolated from the reaction mixture using techniques such as solid-phase extraction or preparative HPLC.

  • Purification: Further purification can be achieved by chromatography to obtain high-purity this compound.

Logical Workflow for Enzymatic Synthesis:

start Start: Guaiacol step1 Dissolve in aqueous buffer (pH 4.4) start->step1 step2 Add Laccase enzyme step1->step2 step3 Incubate at 45°C step2->step3 step4 Monitor reaction progress step3->step4 step5 Quench reaction step4->step5 step6 Isolate and purify product step5->step6 end_product This compound step6->end_product

Figure 2. Workflow for the enzymatic synthesis of this compound from guaiacol.

Biological Relevance: GPR35 Signaling Pathway

This compound has been identified as an agonist of the G protein-coupled receptor 35 (GPR35), a receptor implicated in various physiological and pathological processes, including inflammation.[5] Activation of GPR35 can initiate downstream signaling cascades through different G protein families.

GPR35 Signaling Overview:

Upon ligand binding, such as with this compound, GPR35 can couple to Gαi/o or Gα12/13 proteins.[6]

  • Gαi/o Pathway: This pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can subsequently modulate the activity of protein kinase A (PKA) and downstream effectors.

  • Gα12/13 Pathway: Activation of this pathway often involves the Rho family of small GTPases, influencing the actin cytoskeleton and gene expression.

GPR35_Signaling cluster_membrane Cell Membrane cluster_Galpha_i Gαi/o Pathway cluster_Galpha_1213 Gα12/13 Pathway GPR35 GPR35 G_alpha_i Gαi/o GPR35->G_alpha_i activates G_alpha_1213 Gα12/13 GPR35->G_alpha_1213 activates Ligand This compound Ligand->GPR35 binds AC Adenylyl Cyclase G_alpha_i->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA RhoGEF RhoGEF G_alpha_1213->RhoGEF activates RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK

Figure 3. Simplified GPR35 signaling pathways activated by an agonist like this compound.

Conclusion

Both chemical and enzymatic methods offer viable routes for the synthesis of this compound. The chemical approach via the Dakin reaction is well-established and provides a moderate to good yield. However, it relies on the use of organic solvents and requires careful temperature control.

The enzymatic approach, while still under development for large-scale production, presents a promising green alternative. It operates under milder conditions, utilizes water as a solvent, and has the potential for high selectivity, which could simplify purification processes. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, cost constraints, and sustainability goals. Further optimization of the enzymatic process could make it the preferred method for the future production of this compound.

References

The Synthetic Chemist's Guide to 3-Methoxycatechol: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the choice of a starting material is a critical decision, balancing cost, availability, and synthetic efficiency. 3-Methoxycatechol, a substituted catechol, serves as a valuable building block in the synthesis of complex molecules and pharmacologically active compounds. This guide provides an objective comparison of the cost-effectiveness of synthesizing this compound versus purchasing it directly, and evaluates its performance against viable alternatives such as 4-methylcatechol (B155104) and 4-chlorocatechol (B124253).

Executive Summary

The decision to synthesize or purchase this compound, or to use an alternative, hinges on factors of scale, project budget, and the specific chemical transformations required. While direct purchase offers immediate availability for small-scale applications, in-house synthesis can become more cost-effective at a larger scale, provided the necessary precursors are readily available at a low cost. This guide presents a detailed analysis of synthetic routes, reagent costs, and experimental protocols to inform this critical decision-making process.

Cost-Effectiveness Analysis

To evaluate the most economical route to obtaining this compound and its alternatives, a cost analysis was performed based on current market prices for starting materials and the reported yields of the synthetic protocols detailed in this guide. The analysis considers the cost per gram of the final product when synthesized in-house versus the cost of direct purchase.

Table 1: Cost Comparison of this compound and Alternatives

CompoundSynthesis RouteStarting MaterialsKey ReagentsReported Yield (%)Estimated Synthesis Cost ($/g)Direct Purchase Price ($/g)
This compound Dakin Oxidationo-VanillinHydrogen Peroxide, NaOH58.8%5.50 - 7.008.00 - 29.00
4-Methylcatechol Hydroxylationp-Cresol (B1678582)Hydrogen Peroxide, Selenium Dioxide65.5%1.00 - 1.500.45 - 1.70
4-Chlorocatechol Direct ChlorinationCatecholSulfuryl Chloride~75% (estimated)0.20 - 0.30136.00+

Note: Synthesis costs are estimates based on bulk pricing of reagents and do not include labor, solvent, or energy costs. Direct purchase prices reflect a range from bulk suppliers to laboratory chemical providers.

The analysis indicates that for large-scale needs, synthesizing 4-chlorocatechol is exceptionally cost-effective compared to its high purchase price. The synthesis of 4-methylcatechol is also economically favorable. For this compound, in-house synthesis offers a moderate cost saving over direct purchase from laboratory suppliers, which becomes more significant as the scale of the reaction increases.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its alternatives are provided below. These protocols are based on established literature procedures.

Protocol 1: Synthesis of this compound from o-Vanillin

This procedure utilizes the Dakin oxidation of 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin).

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂, 6% solution)

  • Sodium chloride (NaCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A solution of 20.3 g (0.134 mol) of o-vanillin in 66.6 mL of 2N aqueous sodium hydroxide is prepared.

  • To this solution, 95 mL (0.167 mol) of 6% hydrogen peroxide is added dropwise over 1 hour, maintaining the temperature between 40-45°C. Cooling may be necessary.

  • After the addition is complete, the reaction mixture is allowed to cool to room temperature.

  • The solution is saturated with sodium chloride and then extracted three times with 70 mL portions of diethyl ether.

  • The combined ether extracts are dried over anhydrous sodium sulfate.

  • The ether is removed by distillation. The residual product is then distilled under reduced pressure, collecting the fraction boiling at 136-138°C at 22 mmHg.

  • Yield: Approximately 11 g (58.8%).[1]

Protocol 2: Synthesis of 4-Methylcatechol from p-Cresol

This method involves the direct hydroxylation of p-cresol.

Materials:

  • p-Cresol

  • Hydrogen peroxide (H₂O₂)

  • Selenium dioxide (SeO₂)

Procedure:

  • A water-free solution of 3.40 g (0.1 mol) of hydrogen peroxide in 108.1 g (1.0 mol) of p-cresol is heated to 95°C.

  • 0.018 g (0.00015 mol) of selenium dioxide is added to the heated solution. An exothermic reaction will increase the temperature.

  • After 15 minutes, the reaction is typically complete.

  • The product, 4-methylcatechol, can be isolated from the reaction mixture.

  • Yield: Approximately 8.08 g (65.5% based on reacted H₂O₂).[2]

Protocol 3: Synthesis of 4-Chlorocatechol from Catechol

This procedure involves the direct chlorination of catechol.

Materials:

  • Catechol

  • Sulfuryl chloride (SO₂Cl₂)

  • An appropriate solvent (e.g., a non-polar organic solvent)

Procedure:

  • Catechol is dissolved in a suitable solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Sulfuryl chloride is added dropwise to the catechol solution. The reaction is typically exothermic and may require cooling to control the temperature.

  • The reaction is stirred until completion, which can be monitored by techniques such as TLC or GC.

  • Upon completion, the reaction mixture is worked up to isolate the 4-chlorocatechol. This may involve washing with water to remove unreacted sulfuryl chloride and byproducts, followed by extraction and purification.

  • Note: This reaction yields 4-chlorocatechol as the major product. The use of excess halogen can lead to the formation of 4,5-dichlorocatechol.[3]

Visualizing Synthetic and Biological Pathways

To further aid in the understanding of the synthetic routes and a key biological context for this compound, the following diagrams are provided.

Synthesis_Workflow cluster_1 This compound Synthesis cluster_2 4-Methylcatechol Synthesis cluster_3 4-Chlorocatechol Synthesis start_material start_material intermediate intermediate product product reagent reagent o_vanillin o-Vanillin prod_3mc This compound o_vanillin->prod_3mc Dakin Oxidation reagent1 H₂O₂, NaOH p_cresol p-Cresol prod_4mec 4-Methylcatechol p_cresol->prod_4mec Hydroxylation reagent2 H₂O₂, SeO₂ catechol Catechol prod_4cc 4-Chlorocatechol catechol->prod_4cc Chlorination reagent3 SO₂Cl₂

Caption: Comparative workflow for the synthesis of substituted catechols.

GPR35_Signaling_Pathway receptor receptor agonist agonist g_protein g_protein effector effector second_messenger second_messenger downstream_kinase downstream_kinase cellular_response cellular_response methoxycatechol This compound gpr35 GPR35 methoxycatechol->gpr35 binds to g_protein_complex Gαq/11 or Gα13 gpr35->g_protein_complex activates beta_arrestin β-Arrestin gpr35->beta_arrestin recruits plc PLC g_protein_complex->plc rhoa RhoA g_protein_complex->rhoa erk ERK1/2 beta_arrestin->erk ip3_dag IP₃ & DAG plc->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release nf_kb NF-κB ca_release->nf_kb proliferation Cell Proliferation erk->proliferation inflammation Inflammation nf_kb->inflammation

Caption: Simplified GPR35 signaling pathway activated by this compound.

Conclusion

The choice between synthesizing and purchasing this compound or its alternatives is a nuanced one. For rapid, small-scale needs, direct purchase of this compound is a viable option. However, for larger-scale operations or when cost is a primary driver, in-house synthesis, particularly of 4-methylcatechol and 4-chlorocatechol, presents a more economical path. The provided experimental protocols and cost analysis serve as a foundational guide for researchers to make an informed decision that best suits the specific needs of their project. The biological activity of this compound, such as its role as a GPR35 agonist, further underscores its importance as a tool compound in pharmacological research.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methoxycatechol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Methoxycatechol (CAS No. 934-00-9), a compound also known as Pyrogallol monomethyl ether.[1][2][3] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to understand the hazards associated with this compound. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some safety data sheets also indicate that it is harmful if swallowed, in contact with skin, or inhaled.[4]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.[4]

  • Hand Protection: Chemical-resistant gloves.[4]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[5]

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[1]

Spill and Exposure Procedures

In the event of a spill or exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing and shoes. Wash the affected area immediately and thoroughly with soap and plenty of water.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[5]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5]

For spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]

Step-by-Step Disposal Protocol

The universally recommended method for the disposal of this compound is to use a licensed and approved waste disposal company.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash.

Logical Workflow for this compound Disposal

cluster_prep Preparation Phase cluster_collection Collection Phase cluster_disposal Disposal Phase start Identify this compound for Disposal ppe Don Appropriate Personal Protective Equipment (PPE) start->ppe Safety First container Select a Compatible and Properly Labeled Waste Container ppe->container transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Waste Container transfer->seal segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers, Strong Bases) seal->segregate storage Store in a Designated, Well-Ventilated, and Secure Area segregate->storage contact Contact a Licensed Hazardous Waste Disposal Service storage->contact Regulatory Compliance handover Arrange for Professional Collection and Disposal contact->handover end Disposal Complete handover->end

Caption: Logical workflow for the safe disposal of this compound.

Disposal of Empty Containers

Properly decontaminating empty containers is a critical step to prevent accidental exposure and ensure environmental safety.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or another solvent in which this compound is soluble) at least three times.[6]

  • Collect Rinsate: The rinsate from these washes must be collected and disposed of as hazardous waste.[6]

  • Deface Label: Completely remove or deface the original label on the container.[6]

  • Final Disposal: Once thoroughly rinsed and dried, the container can be disposed of according to your institution's guidelines for non-hazardous glass or plastic waste.[6]

Environmental and Regulatory Considerations

While one safety data sheet suggests that this compound has no known environmental hazards, it is crucial to consult local, state, and federal regulations for chemical disposal.[3] Contradictory information exists, with some sources indicating toxicity to aquatic life. Therefore, it is imperative to prevent its release into the environment. All disposal activities must be in full compliance with the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and equivalent local authorities. The ultimate responsibility for proper waste disposal lies with the generator of the waste.

References

Personal protective equipment for handling 3-Methoxycatechol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling 3-Methoxycatechol (CAS No. 934-00-9), a compound that requires careful management in a laboratory setting.

Chemical Hazards and GHS Classification:

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following risks:

  • Skin Corrosion/Irritation: Category 2.[1] Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Eye Irritation: Category 2A.[1][2] Causes serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3.[1] May cause respiratory irritation.[1][2][3][6]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentSpecification
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant risk of splashing.Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).
Hand Protection Chemical-resistant gloves.Nitrile rubber gloves are a suitable option. Always inspect gloves for degradation or punctures before use.
Body Protection Laboratory coat or chemical-resistant apron. For larger scale operations, chemical-resistant coveralls may be necessary.Should be buttoned and have long sleeves.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with an organic vapor cartridge may be required.Ensure proper fit and training on respirator use.

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following step-by-step procedure ensures a safe operational workflow.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible.[1]

  • Confirm all necessary PPE is available and in good condition.

  • Review the Safety Data Sheet (SDS) for this compound before starting any work.

2. Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Avoid direct contact with skin and eyes.[4]

  • Measure and dispense the chemical carefully to prevent spills.

  • Keep the container tightly closed when not in use.[1][4]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling.[1]

  • Clean the work area and any equipment used.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical, in good condition, and kept closed except when adding waste.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store the hazardous waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong bases.[1]

4. Disposal:

  • Dispose of the hazardous waste through an approved waste disposal company.[1][4] Do not dispose of this compound down the drain or in the regular trash.

  • For empty containers, rinse them thoroughly with a suitable solvent. The first rinseate should be collected as hazardous waste. After thorough rinsing and drying, the container can be disposed of according to institutional guidelines. For highly toxic materials, the first three rinses must be collected as hazardous waste.[7]

First Aid Measures

In case of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][4] Seek medical attention if irritation develops or persists.
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1][4] If the person is not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Below is a workflow diagram illustrating the safe handling process for this compound.

start Start: Review SDS prep 1. Preparation - Verify Ventilation - Don PPE start->prep handle 2. Handling - Weigh/Measure in Hood - Keep Container Closed prep->handle post_handle 3. Post-Handling - Clean Workspace - Doff PPE handle->post_handle waste 4. Waste Collection - Designated Container - Label as Hazardous post_handle->waste disposal 5. Disposal - Approved Vendor waste->disposal end End disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxycatechol
Reactant of Route 2
3-Methoxycatechol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。